Ethyl 10H-phenothiazin-2-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(10H-phenothiazin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-19-15(18)16-10-7-8-14-12(9-10)17-11-5-3-4-6-13(11)20-14/h3-9,17H,2H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCBPVYEETWLEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958752 | |
| Record name | Ethyl hydrogen 10H-phenothiazin-2-ylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37711-29-8 | |
| Record name | Ethyl N-10H-phenothiazin-2-ylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37711-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl hydrogen 10H-phenothiazin-2-ylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Ethyl 10H-phenothiazin-2-ylcarbamate in Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 10H-phenothiazin-2-ylcarbamate
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This compound (CAS No. 37711-29-8) is a heterocyclic organic compound built upon the privileged phenothiazine scaffold.[1][2] The phenothiazine tricycle is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents, most notably first-generation antipsychotics.[3] Its derivatives, however, exhibit a vast therapeutic potential, including anticancer, antifungal, and anti-inflammatory properties.[4][5][6] this compound serves as a crucial chemical building block for the synthesis of more complex molecules that leverage this potent scaffold.[2] Research into its analogs has pointed towards potential applications in developing novel agents for the central nervous system (CNS), such as antipsychotic and antidepressant drugs.[2]
A comprehensive understanding of the physicochemical properties of this intermediate is paramount for drug development professionals. These properties govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed analysis of the known and predicted physicochemical characteristics of this compound, offers expert insight into the causality behind these properties, and presents standardized protocols for their experimental determination.
Section 1: Core Molecular and Physical Characteristics
The fundamental identity and physical nature of a compound are the starting points for all further investigation. These core attributes are summarized below.
| Property | Data | Source(s) |
| CAS Number | 37711-29-8 | [1][7][8][9] |
| Molecular Formula | C₁₅H₁₄N₂O₂S | [1][2][7][8][9] |
| Molecular Weight | 286.35 g/mol | [1][2][8][9] |
| Common Synonyms | Ethyl N-10H-phenothiazin-2-ylcarbamate; 2-(Ethoxycarbonylamino)phenothiazine; Phenothiazine-2-carbamic acid, ethyl ester | [1][9] |
While specific experimental data for properties like melting and boiling points are not widely published in the literature, supplier information suggests the compound is a solid at room temperature, with recommended storage conditions at 2-8°C under light protection.[2][8][9] The lack of definitive melting point data represents a critical data gap. The melting point is not merely a measure of physical state but a crucial indicator of purity. A sharp, defined melting range is a primary criterion for sample quality in any research or development setting.
Section 2: Solubility and Partitioning Behavior (LogP)
The solubility and lipophilicity of a drug candidate are pivotal determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Qualitative Solubility: this compound is described as having moderate solubility in organic solvents and limited solubility in water.[1] This profile is characteristic of the phenothiazine class.[1]
-
Causality: The molecule's behavior is a direct consequence of its structure. The large, tricyclic, and aromatic phenothiazine core is inherently nonpolar and hydrophobic, driving its affinity for organic solvents. The ethyl carbamate group adds some polar character through its carbonyl (C=O) and amine (N-H) functionalities, which can participate in hydrogen bonding. However, this is insufficient to overcome the hydrophobicity of the large scaffold, resulting in poor aqueous solubility.
Octanol-Water Partition Coefficient (LogP): The LogP value is a quantitative measure of lipophilicity. While experimental data is scarce, computational models provide a valuable estimate.
| Parameter | Predicted Value | Significance |
| LogP | 4.46 | High Lipophilicity |
-
Expert Insight: A LogP value of 4.46 indicates that the compound is significantly more soluble in an oily, nonpolar environment (like octanol, a surrogate for cell membranes) than in an aqueous one.[8] This high lipophilicity suggests a strong potential for crossing biological membranes, including the blood-brain barrier, which is a desirable trait for CNS-targeted agents. However, it also raises flags for potential issues such as low bioavailability due to poor aqueous solubility, nonspecific binding to proteins and tissues, and potential for metabolic instability.
Section 3: Spectroscopic and Structural Data
Spectroscopic analysis is essential for confirming the chemical structure and purity of a compound. Although a full experimental dataset for this compound is not publicly available, predicted mass spectrometry data and an analysis of expected spectral features provide a robust framework for its identification.
Predicted Mass Spectrometry Data: The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule, which are critical for its identification via mass spectrometry.[10]
| Adduct | Predicted m/z |
| [M+H]⁺ | 287.08488 |
| [M+Na]⁺ | 309.06682 |
| [M-H]⁻ | 285.07032 |
| [M]⁺ | 286.07705 |
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenothiazine rings, with characteristic splitting patterns. A broad singlet for the N-H proton of the phenothiazine core and another for the carbamate N-H would likely be present. The ethyl group would exhibit a classic triplet (for the -CH₃) and quartet (for the -OCH₂-) pattern.
-
¹³C NMR: The carbon NMR would display a number of signals in the aromatic region (approx. 110-150 ppm) corresponding to the phenothiazine carbons. A distinct signal for the carbonyl carbon of the carbamate would appear downfield (approx. 155-165 ppm), along with signals for the two carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations around 3300-3400 cm⁻¹ for the secondary amines. A strong C=O stretch for the carbamate carbonyl group would be prominent around 1700-1730 cm⁻¹. C-N and C-S stretching bands, as well as aromatic C-H and C=C bands, would also be present.
Section 4: Methodologies for Experimental Characterization
To address the existing data gaps, standardized experimental protocols are necessary. The following methodologies are presented as a self-validating system for the rigorous characterization of this compound or similar novel chemical entities.
Protocol 4.1: Determination of Melting Point
This protocol describes the use of a standard digital melting point apparatus to determine the melting range, a key indicator of purity.
Methodology:
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of approximately 3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Ramp: Set a rapid heating ramp (e.g., 10-20°C/min) to get an approximate melting temperature.
-
Precise Determination: Using a new sample, heat the block to about 20°C below the approximate melting point.
-
Slow Ramp: Decrease the heating rate to 1-2°C/min.
-
Record Range: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Validation: A pure compound should exhibit a sharp melting range of <2°C. A broad range suggests the presence of impurities.
Protocol 4.2: Determination of LogP via Shake-Flask Method (OECD 107)
This protocol provides a definitive experimental value for the octanol-water partition coefficient.
Methodology:
-
Pre-saturation: Shake n-octanol and water together for 24 hours to ensure mutual saturation. Separate the phases.
-
Stock Solution: Prepare a stock solution of the test compound in n-octanol. The concentration must be determined accurately via UV-Vis spectroscopy or HPLC.
-
Partitioning: In a separatory funnel, combine a known volume of the octanol stock solution with a known volume of the pre-saturated water phase.
-
Equilibration: Shake the funnel vigorously for 5-10 minutes, then allow the phases to separate completely. Centrifugation may be required to break up emulsions.
-
Analysis: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound in the aqueous phase using the same analytical method as in step 2.
-
Calculation: The concentration in the octanol phase is determined by mass balance (initial concentration minus aqueous concentration). LogP is calculated as: Log₁₀([Compound]octanol / [Compound]water).
-
Validation: The experiment should be performed in triplicate at a constant temperature (e.g., 25°C).
Workflow 4.3: Comprehensive Structure Elucidation
The confirmation of a chemical structure is a multi-step, synergistic process. The following workflow illustrates the logical relationship between different analytical techniques.
Caption: Workflow for structural elucidation and confirmation.
Conclusion
This compound is a compound of significant interest due to its foundational role in the synthesis of novel phenothiazine-based therapeutics. This guide has synthesized the available data to present a clear picture of its physicochemical properties. While its core molecular identity is well-established and its lipophilicity can be reliably predicted, critical experimental data, particularly for melting point and solubility, are lacking in public literature. The provided protocols offer a standardized approach for researchers to generate this essential data, ensuring the quality and reproducibility required for advanced drug discovery and development programs. The continued characterization of such key intermediates is fundamental to unlocking the full therapeutic potential of the phenothiazine class.
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Ethyl 10H-phenothiazin-2-ylcarbamate CAS number 37711-29-8 properties.
An In-Depth Technical Guide to Ethyl 10H-phenothiazin-2-ylcarbamate (CAS No. 37711-29-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, bearing the CAS number 37711-29-8, is a pivotal heterocyclic compound that serves as a cornerstone in the edifice of medicinal chemistry. While not a therapeutic agent in its own right, its true value is realized as a versatile synthetic intermediate. The phenothiazine core, a tricyclic aromatic system with nitrogen and sulfur heteroatoms, is a recognized "privileged structure" in drug discovery, bestowing upon its derivatives a vast spectrum of pharmacological activities.[1] This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, synthesis, reactivity, and its instrumental role in the development of bioactive molecules. By contextualizing its properties within the broader family of phenothiazines, this document aims to equip researchers with the foundational knowledge required to harness its synthetic potential.
Molecular and Physicochemical Profile
The structural identity and properties of this compound are foundational to its application in chemical synthesis. While extensive experimental data for this specific intermediate is not widely published, a combination of established data and computational predictions provides a robust profile.
| Property | Value | Source(s) |
| CAS Number | 37711-29-8 | [2] |
| Molecular Formula | C₁₅H₁₄N₂O₂S | [3][4] |
| Molecular Weight | 286.35 g/mol | [1][3][4] |
| IUPAC Name | ethyl N-(10H-phenothiazin-2-yl)carbamate | [3] |
| Synonyms | 2-(Ethoxycarbonylamino)phenothiazine, Moracizine Impurity 1 | [3][5] |
| Physical Form | Solid (predicted) | - |
| Melting Point | Not available (often listed as "-") | [2] |
| Boiling Point | Not available (often listed as "-") | [2] |
| Solubility | Moderately soluble in organic solvents; limited solubility in water. | [3][6] |
| Predicted LogP | 4.4632 | [7] |
| Topological Polar Surface Area (TPSA) | 50.36 Ų | [7] |
Synthesis and Chemical Reactivity
The synthesis of this compound is a direct and efficient process, capitalizing on fundamental principles of organic chemistry. Its reactivity is dominated by the nucleophilic character of the nitrogen atom at the 10-position and the chemical nature of the carbamate functional group.
Primary Synthetic Pathway
The most common and direct method for the synthesis of this compound involves the formation of a carbamate linkage at the C-2 position of the phenothiazine ring. This is typically achieved through the reaction of 2-amino-10H-phenothiazine with ethyl chloroformate.[1] The presence of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated as a byproduct, thereby driving the reaction to completion.[1]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-amino-10H-phenothiazine in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add an equimolar amount of triethylamine.
-
Addition of Reagent: Cool the mixture in an ice bath (0 °C). Add ethyl chloroformate dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure this compound.
Caption: Synthetic workflow for this compound.
Key Reaction Sites and Derivatization
The synthetic utility of this compound stems from its potential for further functionalization, primarily at the N-10 position of the phenothiazine ring. This site is readily derivatized to introduce a wide variety of side chains, which is a cornerstone of structure-activity relationship (SAR) studies in phenothiazine-based drug discovery.[1]
-
N-10 Acylation: The N-H group can be acylated using acyl chlorides or anhydrides in the presence of a base. A notable example is the reaction with β-chloropropionyl chloride to form Ethyl [10-(3-chloropropanoyl)-10H-phenothiazin-2-yl]carbamate.[1][8][] This intermediate is a precursor for introducing amine-containing side chains, a common feature in many antipsychotic drugs.[1][]
-
N-10 Alkylation: The nitrogen can also be alkylated using alkyl halides in the presence of a strong base. This allows for the introduction of simple alkyl or more complex functionalized chains.
-
Carbamate Reactivity: The ethyl carbamate group at the C-2 position is generally stable but can undergo hydrolysis under strong acidic or basic conditions. It can also potentially participate in transesterification reactions.[3][6]
Caption: Diverse biological activities of the phenothiazine scaffold.
-
Antipsychotic Activity: The most well-known application of phenothiazines is in the treatment of psychosis. [10]Drugs like chlorpromazine and perphenazine act primarily as antagonists of dopamine D2 receptors in the central nervous system. [11]The side chain at the N-10 position is critical for this activity.
-
Anticancer Potential: More recently, phenothiazines have been identified as potential anticancer agents. [5][12]They have been shown to exhibit cytotoxicity against various cancer cell lines, and some derivatives modulate the activity of cholinesterases, which have been identified as potential targets in liver cancer. [5][12]* Antimicrobial and Other Activities: The phenothiazine core is also being investigated for antifungal, antiprotozoal, and antioxidant therapies. [13]Thioridazine, for instance, has shown activity against drug-resistant tuberculosis and MRSA.
Application in Bioactive Molecule Synthesis: Moricizine
A direct illustration of the utility of this compound is its relationship to the antiarrhythmic drug, Moricizine . Moricizine is a Class I antiarrhythmic agent used to treat ventricular rhythm disturbances. [14][15]Structurally, it is an N-10 acylated derivative of the title compound, featuring a 3-(morpholin-4-yl)propanoyl group at the nitrogen and the same ethyl carbamate at the 2-position. [14][16] this compound is a direct precursor or a key impurity in the synthesis of Moricizine, underscoring its industrial and pharmaceutical relevance. [5][17][18]The synthesis involves the acylation of the N-10 position, demonstrating the practical application of the reactivity discussed in Section 2.2.
Safety and Handling
According to available Safety Data Sheets, this compound should be handled with care in a laboratory setting. It is classified as acutely toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation. Standard laboratory safety protocols should be followed.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area. [5]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [5]* Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Toxicology: It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. [5]
Conclusion
This compound (CAS 37711-29-8) is a compound of significant interest not for its own biological effects, but as a strategic molecular scaffold. Its straightforward synthesis and the versatile reactivity of its phenothiazine core make it an invaluable starting material for the synthesis of a wide range of pharmacologically active molecules. From established antiarrhythmics like Moricizine to novel candidates in oncology and infectious disease, the derivatives of this compound continue to be an active area of research. This guide has synthesized the available data to provide a technical foundation for researchers aiming to exploit the rich medicinal chemistry of the phenothiazine class, with this compound as a key entry point.
References
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Al-Hadiya, B., Shaddel, M., & Al-Otaibi, K. (2020). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. Available at: [Link]
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A Technical Guide to the Molecular Structure and Physicochemical Properties of Ethyl 10H-phenothiazin-2-ylcarbamate
Executive Summary
Ethyl 10H-phenothiazin-2-ylcarbamate (CAS No. 37711-29-8) is a heterocyclic organic compound built upon the phenothiazine core.[1][2] The phenothiazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents.[3] This guide provides an in-depth analysis of the molecular structure, molecular weight, and key physicochemical properties of this compound. Furthermore, it outlines common synthetic pathways and its strategic application as a versatile building block for developing novel therapeutics, particularly those targeting the central nervous system (CNS).[3] Understanding these fundamental characteristics is critical for researchers engaged in the design, synthesis, and characterization of new chemical entities derived from this valuable intermediate.
Molecular Structure and Chemical Identity
The structure of this compound is defined by its tricyclic phenothiazine nucleus, which is functionalized with an ethyl carbamate group at the C-2 position. This arrangement imparts a unique combination of steric and electronic properties that are crucial for its reactivity and biological interactions.
Core Scaffold: The Phenothiazine Nucleus
The foundation of the molecule is the 10H-phenothiazine ring system, a butterfly-shaped tricyclic structure containing sulfur and nitrogen heteroatoms.[1] This non-planar conformation is a hallmark of phenothiazine derivatives and influences their interaction with biological targets. The nitrogen atom at the 10-position (N-10) and the various positions on the aromatic rings serve as key sites for chemical modification, allowing for the fine-tuning of the molecule's properties.
Primary Functionalization: The Ethyl Carbamate Group
Attached to the C-2 position of the phenothiazine core is an ethyl carbamate (-NH-C(=O)O-CH₂CH₃) functional group. The presence of this group significantly impacts the molecule's polarity, solubility, and potential for hydrogen bonding. It serves as a stable, synthetically accessible moiety that is often a precursor or a key pharmacophoric element in more complex drug candidates.
Chemical Identification
Accurate identification is paramount in research and development. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 37711-29-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₁₄N₂O₂S | [1][3][4][5][6] |
| SMILES | CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | [4][7] |
| InChIKey | TZCBPVYEETWLEX-UHFFFAOYSA-N | [1][3] |
| Common Synonyms | Ethyl N-10H-phenothiazin-2-ylcarbamate, 2-(Ethoxycarbonylamino)phenothiazine | [1][5] |
Molecular Structure Visualization
The connectivity of the atoms within this compound is depicted in the diagram below.
Caption: 2D representation of this compound.
Molecular Weight and Physicochemical Properties
A precise understanding of molecular weight is essential for stoichiometric calculations in synthesis and for analytical confirmation via mass spectrometry.
Molecular Weight
| Parameter | Value | Significance | Source(s) |
| Average Molecular Weight | 286.35 g/mol | Used for calculating molar quantities in bulk chemical reactions. | [1][4][5] |
| Monoisotopic Mass | 286.0776 Da | The exact mass of the molecule with the most abundant isotopes; crucial for High-Resolution Mass Spectrometry (HRMS) confirmation. | [3][7] |
Predicted Physicochemical Data
Computational models provide valuable estimates of a molecule's behavior, guiding experimental design in drug discovery.
| Property (Predicted) | Value | Implication | Source(s) |
| Topological Polar Surface Area (TPSA) | 50.36 Ų | Suggests good potential for cell membrane permeability. | [4] |
| LogP | 4.46 | Indicates high lipophilicity, affecting solubility and formulation. | [4] |
| Hydrogen Bond Donors | 2 | The two N-H groups can participate in hydrogen bonding. | [4] |
| Hydrogen Bond Acceptors | 4 | The oxygen and nitrogen atoms can act as hydrogen bond acceptors. | [4] |
Synthesis and Strategic Application
This compound is not only a compound of interest itself but also a critical intermediate for more complex derivatives.
Core Synthesis Protocol
The most direct synthesis involves the carbamoylation of 2-amino-10H-phenothiazine.
Objective: To introduce an ethyl carbamate moiety at the C-2 position of the phenothiazine ring.
Methodology:
-
Reactant Preparation: Dissolve 2-amino-10H-phenothiazine in a suitable inert aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane).
-
Base Addition: Add an organic base (e.g., triethylamine, pyridine) to the solution.
-
Expertise Insight: The base is critical. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Without it, the HCl would protonate the amine reactants, halting the nucleophilic attack and preventing product formation.
-
-
Acylation: Slowly add ethyl chloroformate to the reaction mixture, typically at reduced temperature (0 °C) to control the exothermic reaction.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir until reaction completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved via column chromatography or recrystallization to yield the final product.
Utility as a Synthetic Intermediate
The true value of this compound lies in its potential for further derivatization, particularly at the N-10 position. This site is readily alkylated or acylated to introduce new functionalities and modulate pharmacological activity. A prime example is its use in synthesizing precursors for novel CNS agents.[3]
Workflow: Synthesis and N-10 Derivatization
Caption: Synthetic workflow from starting material to a derivatized product.
Analytical Confirmation
To ensure the identity and purity of this compound, a suite of analytical techniques is employed. This multi-faceted approach provides a self-validating system for characterization.
-
High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the elemental composition. The experimentally determined exact mass should align with the calculated monoisotopic mass of 286.0776 Da, providing unequivocal evidence of the compound's identity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. Key expected signals in the ¹H NMR spectrum would include a triplet and a quartet for the ethyl group, distinct signals for the aromatic protons, and characteristic peaks for the two N-H protons.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound.[8] A sharp, single peak under various conditions indicates a high degree of purity, which is essential for use in subsequent synthetic steps or biological assays.
-
Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, such as N-H stretches, C=O (carbonyl) stretching from the carbamate, and C-S vibrations characteristic of the phenothiazine ring.
Conclusion
This compound is a well-defined chemical entity whose molecular structure and weight are established with high confidence. Its true value in the fields of drug discovery and medicinal chemistry is derived from the strategic combination of the pharmacologically significant phenothiazine core and the synthetically versatile carbamate and N-10 amine functionalities. As a key building block, it provides a reliable and adaptable platform for the synthesis of novel, high-value compounds, empowering researchers to explore new frontiers in therapeutic development.
References
-
Title: Ethyl (10-(3-chloropropanoyl)-10H-phenothiazin-2-yl)carbamate Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: this compound Manufacturer Supplier Source: RXN Chemicals URL: [Link]
-
Title: CAS No : 37711-29-8 | Product Name : Ethyl (10H-phenothiazin-2-yl)carbamate Source: Pharmaffiliates URL: [Link]
-
Title: this compound supplier - CAS 37711-29-8 Source: Exclusive Chemistry Ltd URL: [Link]
-
Title: Ethyl n-(10h-phenothiazin-2-yl)carbamate (C15H14N2O2S) Source: PubChemLite URL: [Link]
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- 1. CAS 37711-29-8: this compound [cymitquimica.com]
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- 8. 37711-29-8|this compound|BLD Pharm [bldpharm.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 10H-phenothiazin-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of Ethyl 10H-phenothiazin-2-ylcarbamate, a derivative of the pharmaceutically significant phenothiazine scaffold. In the absence of publicly available experimental spectra, this document leverages high-fidelity computational prediction methods for ¹H NMR, ¹³C NMR, and IR spectroscopy, alongside a detailed analysis of its predicted mass spectrometry fragmentation pattern. To ground these predictions in empirical data, a comparative analysis is made with published spectra of closely related phenothiazine analogues. Furthermore, this guide presents detailed, field-proven protocols for the experimental acquisition of these spectroscopic data, ensuring researchers can validate these findings and apply these methodologies in their own laboratories. This document is intended to serve as a practical reference for scientists engaged in the synthesis, quality control, and structural elucidation of phenothiazine-based compounds in drug discovery and development.
Introduction: The Significance of the Phenothiazine Scaffold
The phenothiazine tricycle is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, including antipsychotic, antihistaminic, and antiemetic agents. The functionalization of the phenothiazine nucleus allows for the fine-tuning of its pharmacological properties. This compound is one such derivative, incorporating a carbamate group that can significantly influence its biological activity and pharmacokinetic profile.
Accurate structural confirmation and purity assessment are critical in the development of any potential therapeutic agent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth look at the expected spectroscopic signature of this compound.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound with systematic atom numbering for NMR assignments is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum provides valuable information on the chemical environment of the protons. The predictions are based on computational algorithms that analyze the molecule's topology.[1][2]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H10 (N-H) | ~8.3 | br s | 1H | Phenothiazine N-H |
| Aromatic Protons | 6.8 - 7.6 | m | 7H | Phenothiazine ring protons |
| N-H (Carbamate) | ~7.8 | br s | 1H | Carbamate N-H |
| -O-CH₂- | ~4.2 | q | 2H | Ethyl ester methylene |
| -CH₃ | ~1.3 | t | 3H | Ethyl ester methyl |
Rationale behind Predicted Shifts:
-
Phenothiazine Protons (6.8 - 7.6 ppm): The protons on the tricyclic phenothiazine system are expected to resonate in the aromatic region. Their exact chemical shifts and multiplicities will be influenced by the electron-donating effects of the nitrogen and sulfur atoms, as well as the carbamate substituent.
-
N-H Protons (~8.3 and ~7.8 ppm): The protons attached to nitrogen atoms are typically observed as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration. The phenothiazine N-H is expected to be in a similar environment to the parent compound, while the carbamate N-H will also appear in the downfield region.
-
Ethyl Group Protons (~4.2 and ~1.3 ppm): The methylene (-CH₂-) protons of the ethyl group are adjacent to an oxygen atom, which deshields them, causing a downfield shift to around 4.2 ppm. These protons will appear as a quartet due to coupling with the neighboring methyl group. The methyl (-CH₃) protons are further from the electronegative oxygen and will resonate upfield at approximately 1.3 ppm as a triplet, coupled to the methylene protons.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~154 | Carbonyl carbon |
| Aromatic Carbons | 115 - 145 | Carbons of the phenothiazine rings |
| -O-CH₂- | ~61 | Ethyl ester methylene carbon |
| -CH₃ | ~15 | Ethyl ester methyl carbon |
Rationale behind Predicted Shifts:
-
Carbonyl Carbon (~154 ppm): The carbonyl carbon of the carbamate group is significantly deshielded and appears far downfield.
-
Aromatic Carbons (115 - 145 ppm): The twelve carbons of the phenothiazine ring system will give rise to a series of peaks in this region. The carbons directly attached to the nitrogen and sulfur atoms, as well as the carbon bearing the carbamate substituent, will have distinct chemical shifts.
-
Ethyl Group Carbons (~61 and ~15 ppm): Similar to the proton spectrum, the methylene carbon is deshielded by the adjacent oxygen atom, while the methyl carbon is found upfield.
Experimental Protocol for NMR Data Acquisition
This protocol provides a standardized procedure for acquiring high-quality NMR spectra.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | N-H stretch (Phenothiazine) |
| ~3300 | Medium, Sharp | N-H stretch (Carbamate) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2980-2850 | Medium | C-H stretch (Aliphatic -CH₂, -CH₃) |
| ~1700 | Strong | C=O stretch (Carbonyl of carbamate) |
| 1600-1450 | Medium-Strong | C=C stretch (Aromatic rings) |
| ~1220 | Strong | C-O stretch (Ester) |
| ~750 | Strong | C-H bend (Aromatic) |
Rationale for Key Absorptions:
-
N-H Stretches (~3350 and ~3300 cm⁻¹): The presence of two distinct N-H bonds (one in the phenothiazine ring and one in the carbamate group) will likely give rise to sharp absorption bands in this region.
-
C=O Stretch (~1700 cm⁻¹): The carbonyl group of the carbamate is expected to produce a strong, sharp absorption band, which is a key diagnostic peak for this functional group.
-
C-O Stretch (~1220 cm⁻¹): The C-O single bond stretch of the ester portion of the carbamate will also be a prominent feature.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Lower the ATR press arm to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Cleaning: After analysis, clean the ATR crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₅H₁₄N₂O₂S
-
Molecular Weight: 286.35 g/mol
-
Monoisotopic Mass: 286.0776 Da
-
Predicted [M+H]⁺: 287.0849
Predicted Fragmentation Pathway
Electron Ionization (EI) mass spectrometry is a "hard" ionization technique that leads to fragmentation of the molecule. The predicted fragmentation pathway for this compound is as follows:
Caption: Predicted major fragmentation pathways in EI-MS.
Interpretation of Fragmentation:
-
Loss of Ethoxy Radical (m/z 225): A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃).
-
Loss of Methyl Radical (m/z 271): Cleavage of the terminal methyl group from the ethyl ester is also a plausible fragmentation pathway.
-
Formation of Phenothiazinyl Cation (m/z 198): Subsequent fragmentation of the carbamate group can lead to the stable phenothiazinyl cation.
-
Ethoxy Cation (m/z 45): The ethoxy group can also be observed as a separate fragment.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Vaporization: The sample is heated under vacuum to promote vaporization.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for this compound, a compound of interest in medicinal chemistry. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a robust framework for the synthesis, identification, and quality control of this and related phenothiazine derivatives. The causal explanations for spectral features and the detailed methodologies are designed to empower researchers in their drug development endeavors. It is recommended that this predicted data be confirmed with experimental results for any cGMP applications.
References
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PubChem. Ethyl n-(10h-phenothiazin-2-yl)carbamate. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link]
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ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction?[Link]
-
Royal Society of Chemistry. Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. [Link]
-
International Organisation of Vine and Wine. Ethyl Carbamate (Type-II). [Link]
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A Technical Guide to the Biological Activities of Phenothiazine Carbamate Derivatives
Executive Summary: The fusion of the privileged phenothiazine scaffold with the versatile carbamate moiety presents a compelling strategy in modern medicinal chemistry. Phenothiazines, historically recognized for their neuroleptic properties, possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The carbamate functional group is a well-established pharmacophore known to enhance molecular stability, improve membrane permeability, and act as a potent inhibitor of key enzymes, most notably cholinesterases. This guide provides an in-depth technical exploration of the synthesis, mechanisms of action, and therapeutic potential of phenothiazine carbamate derivatives. We will examine their significant activity as cholinesterase inhibitors for neurodegenerative diseases, their cytotoxicity against various cancer cell lines, and their potential as novel antimicrobial agents. Detailed experimental protocols and mechanistic pathways are provided to equip researchers and drug development professionals with a comprehensive understanding of this promising class of compounds.
The Strategic Fusion: Phenothiazine and the Carbamate Moiety
The Phenothiazine Core: A Privileged Scaffold in Drug Discovery
The phenothiazine tricycle, a sulfur and nitrogen-containing heterocyclic system, is a cornerstone of pharmaceutical chemistry. First synthesized in the late 19th century, its derivatives revolutionized psychiatry in the 1950s with the advent of chlorpromazine, the first typical antipsychotic drug.[1] This class of drugs primarily exerts its neuroleptic effects by antagonizing dopamine D2 receptors in the mesolimbic pathway.[2][3] Beyond their profound impact on mental health treatment, subsequent research has unveiled a remarkable diversity of biological activities inherent to the phenothiazine scaffold. These include potent anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties, making it a "privileged scaffold" for developing novel therapeutic agents.[2][4][5] The planar, electron-rich nature of the tricyclic system allows it to intercalate with DNA, interact with various enzymatic active sites, and disrupt cellular membranes, contributing to its broad bioactivity.[6]
The Carbamate Functional Group: A Versatile Pharmacological Modulator
The carbamate group (-O-CO-NR₂) is a key functional group in numerous clinically successful drugs and agrochemicals.[7][8] Its utility stems from several key features:
-
Enzyme Inhibition: Carbamates are classic "pseudoirreversible" inhibitors of serine hydrolases, such as acetylcholinesterase (AChE). They act by transferring their carbamoyl group to the active site serine, forming a transient covalent bond that is much slower to hydrolyze than the natural acetyl group, leading to prolonged enzyme inhibition.[9]
-
Prodrug Strategy: The carbamate linkage can be used to mask polar hydroxyl or amine groups, improving the lipophilicity and oral bioavailability of a parent drug. Once absorbed, the carbamate can be enzymatically cleaved to release the active molecule.
-
Structural Mimicry: The planar structure and hydrogen bonding capabilities of the carbamate bond allow it to mimic the peptide bond, enabling it to interact with protein active sites.
Rationale for Hybridization: The Phenothiazine Carbamate Construct
The strategic combination of the phenothiazine core with a carbamate functional group is hypothesized to yield hybrid molecules with synergistic or novel biological activities. This approach aims to:
-
Direct the Phenothiazine Scaffold to New Targets: By incorporating a carbamate, known for its affinity for cholinesterases, the potent but often non-specific phenothiazine core can be directed towards targets relevant to neurodegenerative diseases like Alzheimer's.[10][11]
-
Enhance Existing Activities: The carbamate moiety can modify the physicochemical properties of the phenothiazine derivative, potentially improving its cell permeability and metabolic stability, thereby enhancing its inherent anticancer or antimicrobial effects.[8]
-
Develop Multi-Target Ligands: A single molecule that can, for instance, inhibit cholinesterase activity and simultaneously exert antioxidant or anti-apoptotic effects could offer a more holistic therapeutic approach for complex multifactorial diseases.
Synthetic Pathways to Phenothiazine Carbamates
The synthesis of phenothiazine carbamates is generally straightforward, leveraging well-established chemical reactions. The most common approach involves the reaction of a nucleophilic phenothiazine precursor with an electrophilic carbamoylating agent.
General Synthetic Workflow
The primary synthetic routes involve two main variations depending on the point of attachment:
-
N-10 Carbamates: The nitrogen atom at position 10 of the phenothiazine ring acts as the nucleophile. It can be reacted with a carbamoyl chloride or an isocyanate (generated in situ or directly) to form the N-C bond of the carbamate.
-
Side-Chain Carbamates: A phenothiazine derivative is first functionalized with a side chain containing a hydroxyl group (e.g., 10-(2-hydroxyethyl)phenothiazine). This terminal alcohol then serves as the nucleophile to react with an isocyanate or carbamoyl chloride, forming an O-carbamate.
The workflow below illustrates the general synthesis of a side-chain phenothiazine carbamate, a common strategy for creating diverse libraries of compounds.
Caption: General workflow for the synthesis of a side-chain phenothiazine carbamate derivative.
Example Protocol: Synthesis of 2-(10H-phenothiazin-10-yl)ethyl phenylcarbamate
This protocol provides a representative, self-validating method for synthesizing a phenothiazine carbamate derivative. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Objective: To synthesize a model phenothiazine carbamate via a two-step process: N-alkylation followed by carbamoylation.
Materials:
-
10H-Phenothiazine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromoethanol
-
Phenyl isocyanate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc), Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology:
Part A: Synthesis of 2-(10H-phenothiazin-10-yl)ethanol (Intermediate)
-
Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The glassware is flame-dried under vacuum and allowed to cool under a positive pressure of nitrogen.
-
Causality: An inert atmosphere (nitrogen) is critical because sodium hydride is highly reactive with atmospheric moisture and oxygen. Flame-drying removes adsorbed water from the glassware.
-
-
Reagent Addition: Add 10H-phenothiazine (10.0 g, 50.2 mmol) and anhydrous DMF (100 mL) to the flask. Stir the solution until the phenothiazine dissolves.
-
Deprotonation: Carefully add sodium hydride (2.4 g, 60.2 mmol, 1.2 eq) portion-wise at 0°C (ice bath). The solution will effervesce (hydrogen gas evolution) and turn deep green or red, indicating the formation of the phenothiazine anion. Stir for 30 minutes at 0°C.
-
Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the N-H of phenothiazine. Using a slight excess (1.2 eq) ensures complete reaction. The low temperature controls the exothermic reaction.
-
-
Alkylation: Add 2-bromoethanol (4.3 mL, 60.2 mmol, 1.2 eq) dropwise via the dropping funnel over 20 minutes, keeping the temperature at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Causality: The phenothiazine anion is a potent nucleophile that attacks the electrophilic carbon of 2-bromoethanol in an Sₙ2 reaction. Slow, cold addition prevents side reactions.
-
-
Work-up and Quenching: Monitor the reaction by TLC (e.g., 3:1 Hexane:EtOAc). Once the starting material is consumed, cool the flask to 0°C and cautiously quench the reaction by the slow addition of water (50 mL) to destroy any unreacted NaH.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part B: Synthesis of 2-(10H-phenothiazin-10-yl)ethyl phenylcarbamate (Final Product)
-
Reactor Setup: In a separate flame-dried flask under nitrogen, dissolve the purified intermediate 2-(10H-phenothiazin-10-yl)ethanol (5.0 g, 20.5 mmol) in anhydrous THF (80 mL).
-
Carbamoylation: Add phenyl isocyanate (2.2 mL, 20.5 mmol, 1.0 eq) dropwise at room temperature. Stir the reaction mixture overnight.
-
Causality: The hydroxyl group of the intermediate acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate to form the stable carbamate linkage. A 1:1 stoichiometry is often sufficient for this efficient reaction.
-
-
Isolation: Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or EtOAc/hexane) to yield the final phenothiazine carbamate product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Key Biological Activities and Mechanisms of Action
Cholinesterase Inhibition: A Prime Target for Neurodegeneration
A major and highly promising activity of phenothiazine carbamates is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11] Inhibition of AChE is the primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[10]
Mechanism of Inhibition: Phenothiazine carbamates act as pseudoirreversible inhibitors of AChE.[9] The inhibition process involves a two-step mechanism: first, the inhibitor binds to the active site of the enzyme, and second, the carbamoyl moiety is transferred to the catalytic serine residue (Ser203 in human AChE), forming a stable carbamoylated enzyme intermediate. This intermediate is much more resistant to hydrolysis than the acetylated enzyme formed with acetylcholine, effectively taking the enzyme out of commission for an extended period. Interestingly, studies have shown that while they act as pseudoirreversible inhibitors for AChE, some phenothiazine carbamates can act as reversible inhibitors for BChE, suggesting a different binding mode, possibly involving π-π stacking interactions with aromatic residues in the active site gorge without covalent bond formation.[9]
Caption: Mechanism of pseudoirreversible inhibition of AChE by a phenothiazine carbamate.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for measuring AChE activity and its inhibition.
Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color formation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM sodium phosphate buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in phosphate buffer.
-
ATCh Solution: 10 mM acetylthiocholine iodide in phosphate buffer.
-
AChE Solution: 0.5 U/mL of electric eel AChE in phosphate buffer containing 0.1% BSA.
-
Test Compound Stock: 1 mM stock solution of the phenothiazine carbamate derivative in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the test compound solution (serially diluted to achieve a range of final concentrations) to the wells. For the control (100% activity), add 25 µL of 1% DMSO.
-
Add 125 µL of DTNB solution to all wells.
-
Add 25 µL of AChE solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for time-dependent or irreversible inhibitors.
-
-
Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.
-
-
Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Anticancer Activity
Phenothiazine derivatives are known to exhibit potent cytotoxic effects against a wide range of cancer cell lines, including multi-drug resistant (MDR) strains.[1] Their mechanisms of action are multifactorial and include the induction of apoptosis, cell cycle arrest, inhibition of efflux pumps like P-glycoprotein, and modulation of key signaling pathways.[2] The addition of a carbamate moiety can further enhance this activity.
Mechanisms of Anticancer Action:
-
Apoptosis Induction: Phenothiazines can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. They have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases (e.g., Caspase-3 and -9).[1]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, most commonly at the G0/G1 or G2/M phase, preventing cancer cell proliferation.[1]
-
Signaling Pathway Modulation: They are known to interfere with critical cancer-promoting pathways, such as the PI3K/Akt and MAPK/ERK pathways.[2]
Caption: Simplified intrinsic apoptosis pathway induced by phenothiazine carbamates.
Quantitative Data: Cytotoxicity of Phenothiazine Derivatives The following table summarizes the cytotoxic activity (IC₅₀ values) of representative phenothiazine derivatives against human liver cancer cell lines, demonstrating the potent anticancer potential of this scaffold.[2]
| Compound | Cell Line | IC₅₀ (µM)[2] |
| Trifluoperazine (TFP) | Hep3B | 13.4 |
| Prochlorperazine (PCP) | Hep3B | 16.7 |
| Derivative 1 | Hep3B | 10.2 |
| Derivative 8 | Hep3B | 14.6 |
| Trifluoperazine (TFP) | SkHep1 | 20.2 |
| Prochlorperazine (PCP) | SkHep1 | 24.5 |
Note: Derivatives 1 and 8 are novel phenothiazine carboxamides, structurally related to carbamates.
Experimental Protocol: MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Hep3B) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenothiazine carbamate compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and wells with medium only (blank). Incubate for 48 or 72 hours.
-
Causality: A 48-72 hour incubation period is typically sufficient to observe the cytotoxic or anti-proliferative effects of a test compound.
-
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.
-
Causality: During this time, only viable cells with active mitochondria will reduce the MTT to formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100
-
Plot % Viability versus the logarithm of the compound concentration to determine the IC₅₀ value.
-
Antimicrobial and Antifungal Activity
The phenothiazine scaffold has long been recognized for its broad-spectrum antimicrobial activity against bacteria, fungi, and parasites.[12][13] Key mechanisms include the disruption of bacterial cell membrane integrity and the inhibition of efflux pumps, which are responsible for multidrug resistance (MDR).[6][12] Carbamates are also a well-known class of fungicides used in agriculture.[7] The combination of these two pharmacophores in phenothiazine carbamates holds significant promise for developing new agents to combat resistant microbial infections.
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Microorganism Preparation: Grow the bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the phenothiazine carbamate compound in the broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microorganism suspension to each well, bringing the final volume to 200 µL. Include a positive control well (microorganism, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a plate reader at 600 nm.
Future Perspectives and Drug Development Challenges
The development of phenothiazine carbamate derivatives is a promising frontier in medicinal chemistry. The ability to modulate cholinesterase activity, exert potent cytotoxicity against cancer cells, and inhibit microbial growth highlights their therapeutic versatility. However, several challenges must be addressed for clinical translation.
-
Selectivity and Off-Target Effects: A primary challenge is optimizing selectivity. The parent phenothiazine scaffold is known to interact with numerous receptors (dopaminergic, adrenergic, histaminergic), leading to side effects like extrapyramidal symptoms.[14][15] Future design efforts must focus on creating derivatives that retain high potency for the desired target (e.g., AChE) while minimizing interactions with off-target receptors.[11]
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial. Key modifications to investigate include the nature of the substituent on the carbamate nitrogen, the length and type of linker between the phenothiazine core and the carbamate group, and substitutions on the phenothiazine rings (e.g., electron-withdrawing groups like -CF₃ or -Cl at position 2 are known to enhance activity).[14][16]
-
Pharmacokinetics and ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is essential to identify candidates with favorable drug-like properties.
Conclusion
Phenothiazine carbamate derivatives represent a strategically designed class of hybrid molecules with significant therapeutic potential. By leveraging the broad bioactivity of the phenothiazine core and the targeted inhibitory capacity of the carbamate moiety, these compounds have demonstrated compelling activity as cholinesterase inhibitors, anticancer agents, and antimicrobials. The synthetic accessibility of these derivatives allows for extensive chemical modification, providing a robust platform for structure-activity relationship studies and the optimization of lead compounds. While challenges related to selectivity and off-target effects remain, continued investigation into this chemical space is poised to yield novel and effective therapeutic agents for a range of complex diseases.
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[Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho
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The Multifaceted Mechanisms of Phenothiazine-Based Compounds: A Technical Guide for Researchers
Introduction: A Legacy of Serendipity and Scientific Inquiry
The story of phenothiazine-based compounds is a testament to the pivotal role of serendipity in drug discovery, followed by decades of rigorous scientific investigation to unravel their complex mechanisms of action. Initially synthesized in 1883, the therapeutic potential of the phenothiazine nucleus, a tricyclic structure with two benzene rings linked by a sulfur and a nitrogen atom, remained largely unexplored until the mid-20th century. The development of promethazine as an antihistamine and the subsequent discovery of chlorpromazine's profound antipsychotic effects revolutionized the treatment of psychiatric disorders and laid the foundation for modern psychopharmacology.[1] This guide provides an in-depth exploration of the intricate molecular mechanisms that underpin the diverse therapeutic and off-target effects of this important class of compounds, offering a technical resource for researchers, scientists, and drug development professionals.
The core 10H-phenothiazine structure allows for extensive chemical modifications, particularly at the nitrogen and carbon-2 positions of the tricyclic ring and the terminal amine of the side chain. These substitutions critically influence the pharmacological profile of the resulting compound, dictating its affinity and activity at a wide array of biological targets. This chemical versatility is the basis for the broad spectrum of clinical applications for phenothiazine derivatives, which extend beyond psychosis to include antiemetic, antihistaminic, and even potential anticancer and antimicrobial properties.[1][2] Understanding the structure-activity relationships (SAR) is therefore paramount to dissecting their mechanisms of action and for the rational design of novel therapeutic agents with improved efficacy and safety profiles.[3][4][5]
This guide will delve into the primary and secondary mechanisms of action of phenothiazine-based compounds, followed by a detailed examination of the key experimental protocols used to investigate these mechanisms. By providing both the "what" and the "how," we aim to equip researchers with the knowledge and practical insights necessary to advance our understanding of this fascinating and enduring class of drugs.
Primary Mechanism of Action: The Dopamine D2 Receptor Antagonism
The hallmark of first-generation antipsychotic phenothiazines is their ability to antagonize dopamine receptors in the central nervous system, with a particularly high affinity for the D2 subtype.[6] This action is central to their efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions, which are thought to arise from hyperactive dopaminergic signaling in the mesolimbic pathway.[6]
The phenothiazine molecule, in a specific conformation, is believed to mimic the structure of dopamine, allowing it to bind to the D2 receptor without activating it, thereby blocking the binding of the endogenous neurotransmitter.[7][8] The affinity for the D2 receptor is significantly influenced by the nature of the substituent at the C-2 position of the phenothiazine ring and the composition of the side chain. For instance, an electron-withdrawing group at C-2 and a three-carbon chain separating the ring nitrogen from the terminal amine are crucial for potent D2 antagonist activity.
Visualizing the Dopamine D2 Receptor Antagonism Pathway
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A Technical Guide to the Preliminary In-Vitro Evaluation of Ethyl 10H-phenothiazin-2-ylcarbamate
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preliminary in-vitro evaluation of Ethyl 10H-phenothiazin-2-ylcarbamate. It outlines a scientifically-grounded, multi-faceted approach to characterizing the potential biological activities of this novel compound, rooted in the well-established therapeutic relevance of the phenothiazine scaffold.
Introduction: The Therapeutic Promise of the Phenothiazine Scaffold
The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs with a wide array of therapeutic applications.[1] Historically recognized for their antipsychotic and neuroleptic properties, phenothiazine derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects.[2][3][4] The specific biological activity of a phenothiazine derivative is highly dependent on the nature and position of substituents on the tricyclic ring system.[1][4]
This compound (CAS: 37711-29-8) is a derivative of the 10H-phenothiazine core.[5] While specific in-vitro studies on this compound are not extensively reported in the public domain, its structural features, particularly the carbamate functional group, suggest it as a compelling candidate for biological investigation.[5] The presence of the carbamate moiety may influence its interaction with biological targets and its overall pharmacological profile. This guide proposes a logical and robust series of preliminary in-vitro studies to elucidate the potential therapeutic value of this compound. A related compound is used in pharmaceutical research as a precursor for antipsychotic and antidepressant drugs, suggesting the potential for neurological activity.[]
Physicochemical Characterization
A foundational understanding of the compound's physical and chemical properties is paramount for designing and interpreting biological assays.
| Property | Value | Source |
| CAS Number | 37711-29-8 | [5][7] |
| Molecular Formula | C₁₅H₁₄N₂O₂S | [8] |
| Molecular Weight | 286.35 g/mol | |
| Appearance | (To be determined experimentally) | |
| Solubility | Reported to have moderate solubility in organic solvents and limited solubility in water.[5] | [5] |
| Purity | ≥98% (as commercially available) | [8] |
Initial experimental work should include confirmation of identity (e.g., via NMR, MS) and purity (e.g., via HPLC) of the test compound. Solubility studies in relevant biological buffers and solvents (e.g., DMSO, ethanol) are critical for stock solution preparation.
Proposed In-Vitro Biological Evaluation
Based on the known pharmacological profile of the phenothiazine class, we propose a three-pronged preliminary investigation into the anticancer, antioxidant, and antimicrobial activities of this compound.
Anticancer Activity: Cytotoxicity Screening
Scientific Rationale: Many phenothiazine derivatives have been identified as potential anticancer agents.[9] Therefore, a primary and logical step is to assess the cytotoxic potential of this compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability and is a standard in vitro assay for anticancer drug discovery.[10] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.
Proposed Cell Line Panel:
-
HepG2: Human hepatoma cell line. A study has shown that ethyl carbamate can inhibit the viability of HepG2 cells.[11]
-
MCF-7: Human breast adenocarcinoma cell line (estrogen receptor-positive).
-
A549: Human lung carcinoma cell line.
These cell lines represent different cancer types and are commonly used in initial anticancer screening.[10]
Experimental Protocol: MTT Assay
-
Cell Culture: Culture HepG2, MCF-7, and A549 cells in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed 5 x 10³ cells per well in 100 µL of media in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the wells with 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.
Hypothetical Data Presentation:
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| HepG2 | 15.8 | 0.8 |
| MCF-7 | 22.5 | 1.2 |
| A549 | 35.2 | 1.5 |
Workflow Visualization:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antioxidant Activity Evaluation
Scientific Rationale: The phenothiazine nucleus is an electron-rich system, which suggests a potential for antioxidant activity through radical scavenging. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the in-vitro antioxidant capacity of compounds.[12][13][14] These assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to neutralize the stable radical, leading to a measurable color change.[15]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of this compound (in methanol, e.g., 1-100 µg/mL). Ascorbic acid should be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank will consist of methanol.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Experimental Protocol: ABTS Radical Scavenging Assay
-
ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of the compound at various concentrations to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate for 6 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC₅₀ Determination: Calculate the scavenging activity and determine the IC₅₀ as described for the DPPH assay.
Hypothetical Data Presentation:
| Assay | This compound IC₅₀ (µg/mL) | Ascorbic Acid IC₅₀ (µg/mL) |
| DPPH | 45.3 | 5.1 |
| ABTS | 32.7 | 3.8 |
Workflow Visualization:
Caption: Parallel workflow for DPPH and ABTS antioxidant assays.
Antimicrobial Activity: Susceptibility Testing
Scientific Rationale: The phenothiazine scaffold is present in several compounds with known antimicrobial properties.[3] A preliminary screening for antimicrobial activity is therefore a critical part of the in-vitro evaluation. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17] This quantitative measure is a reliable predictor of in-vitro efficacy.[18]
Proposed Microbial Panel:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)
-
Yeast: Candida albicans (e.g., ATCC 90028)
This panel represents a broad spectrum of common human pathogens.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound (e.g., from 256 µg/mL to 0.5 µg/mL) in the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) should be run in parallel.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring absorbance.
Hypothetical Data Presentation:
| Organism | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| S. aureus | 16 | Ciprofloxacin: 0.5 |
| E. coli | 64 | Ciprofloxacin: 0.25 |
| C. albicans | 32 | Fluconazole: 1 |
Workflow Visualization:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Interpretation and Future Directions
The preliminary data generated from these in-vitro assays will provide the first crucial insights into the biological profile of this compound.
-
Anticancer Activity: An IC₅₀ value below 20 µM is generally considered a good starting point for further investigation. Should the compound show promising activity, subsequent studies could include apoptosis assays (e.g., caspase activation, Annexin V staining), cell cycle analysis, and investigation of potential molecular targets.[19]
-
Antioxidant Activity: Moderate to high scavenging activity would warrant further investigation into its potential role in mitigating oxidative stress-related pathologies.
-
Antimicrobial Activity: A low MIC value (e.g., ≤16 µg/mL) against any of the tested strains would indicate a potential for development as an antimicrobial agent. Further studies would involve determining the minimum bactericidal/fungicidal concentration (MBC/MFC) and testing against a broader panel of clinical isolates, including resistant strains.
Conclusion
This compound represents an unexplored derivative of the pharmacologically significant phenothiazine family. The proposed preliminary in-vitro screening cascade provides a robust, efficient, and scientifically sound strategy to uncover its potential anticancer, antioxidant, and antimicrobial properties. The results of these foundational studies will be instrumental in guiding future research and development efforts for this promising compound.
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Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. Available at: [Link]
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Ferreira, M. E., et al. (2020). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules, 25(15), 3497. Available at: [Link]
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Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer drugs, 16(3), 223–228. Available at: [Link]
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Saeed, N., Khan, M. R., & Shabbir, M. (2012). Antioxidant activity, total phenolic and total flavonoid contents of whole plant extracts Torilis leptophylla L. BMC complementary and alternative medicine, 12, 221. Available at: [Link]
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Retrieved January 21, 2026, from [Link]
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Lin, C. W., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14636–14645. Available at: [Link]
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Ethyl (10-(3-chloropropanoyl)-10H-phenothiazin-2-yl)carbamate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Kumar, A., et al. (2023). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini-reviews in medicinal chemistry. Available at: [Link]
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In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis and Biological Activity of Phenothiazine Derivatives. (2011). International Journal of Drug Development and Research, 3(3), 142-152. Available at: [Link]
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In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2019). ScholarWorks@UTEP. Available at: [Link]
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Flis, S., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(23), 8263. Available at: [Link]
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Antimicrobial Susceptibility Testing. (n.d.). APEC. Retrieved January 21, 2026, from [Link]
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Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2021). ACS Omega, 6(27), 17355–17374. Available at: [Link]
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Unlocking the Therapeutic Potential of the Phenothiazine Scaffold: A Technical Guide for Novel Drug Development
Abstract
The phenothiazine tricycle is a venerable scaffold in medicinal chemistry, historically recognized for its profound impact on the treatment of psychosis. However, the inherent chemical versatility and unique three-dimensional structure of this privileged motif have propelled its renaissance in drug discovery, extending far beyond its initial neurological applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive roadmap for the exploration and exploitation of novel phenothiazine scaffolds. We will delve into the foundational synthetic strategies, provide detailed experimental protocols for derivatization and biological evaluation, and explore the intricate mechanisms of action that underpin the expanding therapeutic landscape of these remarkable compounds, including their emerging roles in oncology and infectious diseases. This guide is designed to be a practical, field-proven resource, empowering researchers to rationally design and advance the next generation of phenothiazine-based therapeutics.
The Phenothiazine Core: A Privileged Scaffold with Untapped Potential
The phenothiazine nucleus, a tricyclic system comprising two benzene rings fused to a central thiazine ring, was first synthesized in 1883.[1] Its journey into medicine began serendipitously with the discovery of chlorpromazine's antipsychotic effects in the 1950s, a landmark event that revolutionized psychiatry.[2][3] The therapeutic efficacy of first-generation antipsychotic phenothiazines is primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][4]
However, the rigid, butterfly-shaped conformation of the phenothiazine core allows for substitutions at various positions, most notably at the C2 and N10 positions, which significantly modulates its pharmacological profile. This structural plasticity has enabled the development of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, heralding a new era for this classic scaffold.[5][6]
Crafting Novelty: Synthetic Strategies for Phenothiazine Scaffolds
The ability to generate diverse libraries of phenothiazine derivatives is paramount to exploring their full therapeutic potential. A variety of synthetic methodologies, ranging from classical cyclization reactions to modern cross-coupling techniques, can be employed to construct and functionalize the phenothiazine core.
Core Scaffold Synthesis
The construction of the fundamental phenothiazine tricycle can be achieved through several established methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
2.1.1. Classical Approaches: Ullmann Condensation and Smiles Rearrangement
The Ullmann condensation offers a traditional route to diarylamines, which can then be cyclized with sulfur to form the phenothiazine ring. This copper-catalyzed reaction typically involves the coupling of an aryl halide with an aniline derivative at elevated temperatures.[7]
A mechanistically elegant alternative is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution. In the context of phenothiazine synthesis, this involves the rearrangement of an appropriately substituted o-aminodiphenyl sulfide, often in the presence of a base, to yield the tricyclic core.[8][9]
2.1.2. Modern Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of diarylamine precursors under milder conditions and with greater functional group tolerance compared to classical methods.[10][11] These diarylamines can then be subjected to cyclization to afford the phenothiazine scaffold.
Derivatization of the Phenothiazine Core
Once the core is synthesized, further functionalization is crucial for tuning the biological activity. The N10 and C2/C3 positions are primary targets for modification.
2.2.1. N10-Alkylation: Introducing the Side Chain
The introduction of an alkyl or acyl chain at the N10 position is a common and critical modification that significantly influences the compound's pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: N10-Alkylation of Phenothiazine
This protocol details a general procedure for the N-alkylation of the phenothiazine core.
Materials:
-
Phenothiazine (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., 1-bromo-3-chloropropane, 1.1 eq)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenothiazine and dissolve in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of deionized water at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
2.2.2. C3-Formylation: The Vilsmeier-Haack Reaction
The introduction of a formyl group, typically at the C3 position, provides a versatile synthetic handle for further elaboration, such as the synthesis of chalcone derivatives. The Vilsmeier-Haack reaction is a reliable method for this transformation.
Experimental Protocol: Vilsmeier-Haack Formylation of N-Alkylphenothiazine
This protocol describes the formylation of an N-alkylated phenothiazine.
Materials:
-
N-alkylphenothiazine (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, 3.0 eq)
-
Ice
-
Sodium hydroxide (NaOH) solution (e.g., 1M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Add phosphorus oxychloride dropwise with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent will occur.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-alkylphenothiazine in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a cooled NaOH solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude aldehyde by column chromatography or recrystallization.
Characterization: Verify the structure of the 10-alkyl-10H-phenothiazine-3-carbaldehyde using IR (presence of a strong C=O stretch), ¹H NMR (aldehyde proton signal), ¹³C NMR, and mass spectrometry.[12]
2.2.3. Synthesis of Phenothiazine-Chalcone Hybrids
The aldehyde functionality introduced via the Vilsmeier-Haack reaction is an excellent precursor for creating phenothiazine-chalcone hybrids through a Claisen-Schmidt condensation. Chalcones themselves are a class of bioactive compounds, and their hybridization with phenothiazines can lead to synergistic or novel pharmacological activities.
Experimental Protocol: Synthesis of a Phenothiazine-Chalcone Derivative
This protocol outlines the base-catalyzed condensation of a phenothiazine-3-carbaldehyde with an acetophenone.[6]
Materials:
-
10-alkyl-10H-phenothiazine-3-carbaldehyde (1.0 eq)
-
Substituted acetophenone (1.1 eq)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Ice
Procedure:
-
Dissolve the 10-alkyl-10H-phenothiazine-3-carbaldehyde and the substituted acetophenone in ethanol in a round-bottom flask.
-
Prepare a solution of KOH or NaOH in ethanol and add it dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl if necessary to precipitate the product fully.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol or methanol) to obtain the purified product.
Characterization: Confirm the structure using ¹H NMR (presence of α,β-unsaturated ketone protons), ¹³C NMR, IR, and mass spectrometry.
Biological Evaluation: From In Vitro Screening to In Vivo Efficacy
A systematic and robust biological evaluation is critical to identifying and advancing promising novel phenothiazine scaffolds. This typically involves a tiered approach, starting with high-throughput in vitro screening to assess cytotoxicity and target engagement, followed by more complex in vivo models to evaluate efficacy and toxicity in a whole-organism context.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It serves as a primary screen to determine the cytotoxic potential of newly synthesized phenothiazine derivatives against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a step-by-step guide for performing an MTT assay with adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile plates
-
Test compounds (phenothiazine derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize the cells, resuspend in complete medium, and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).
-
Include appropriate controls: untreated cells (vehicle control, i.e., medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation: Comparative Cytotoxicity of Novel Phenothiazine Derivatives
The following table presents example IC₅₀ values for a series of hypothetical novel phenothiazine derivatives against various cancer cell lines, illustrating a typical format for data summarization.
| Compound ID | Scaffold Modification | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| PTZ-001 | N10-propyl, C2-H | 15.2 | 21.8 | 18.5 |
| PTZ-002 | N10-propyl, C2-Cl | 8.7 | 12.4 | 9.9 |
| PTZ-003 | N10-propyl, C2-CF₃ | 5.1 | 7.3 | 6.2 |
| PTZ-Chal-01 | PTZ-003 + Chalcone | 1.8 | 2.5 | 2.1 |
| Doxorubicin | (Reference Drug) | 0.5 | 0.8 | 0.6 |
In Vivo Toxicity Assessment: The Zebrafish Embryo Model
The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for rapid toxicity screening. Its small size, rapid external development, and optical transparency allow for high-throughput assessment of developmental toxicity and other adverse effects in a whole-organism context.
Experimental Protocol: Zebrafish Embryo Developmental Toxicity Assay
This protocol provides a general framework for assessing the toxicity of novel compounds using zebrafish embryos.
Materials:
-
Healthy, fertilized zebrafish embryos (e.g., 4-6 hours post-fertilization, hpf)
-
Embryo medium (e.g., E3 medium)
-
24-well or 96-well plates
-
Test compounds dissolved in DMSO
-
Stereomicroscope
-
Incubator set to 28.5 °C
Procedure:
-
Embryo Collection and Staging:
-
Collect freshly fertilized embryos and rinse with embryo medium.
-
Select healthy, normally developing embryos at the blastula stage (approx. 4-6 hpf).
-
-
Compound Exposure:
-
Prepare a range of concentrations of the test compound in embryo medium. The final DMSO concentration should be kept constant and non-toxic (e.g., ≤ 0.5%).
-
Dispense the test solutions into the wells of a multi-well plate (e.g., 1 mL per well in a 24-well plate).
-
Carefully place one embryo into each well. Include a vehicle control group (embryo medium with DMSO).
-
-
Incubation and Observation:
-
Incubate the plates at 28.5 °C on a 14/10-hour light/dark cycle.
-
Observe the embryos under a stereomicroscope at regular intervals (e.g., 24, 48, 72, and 96 hpf).
-
Record key endpoints at each time point:
-
Lethality: Coagulation of the embryo, lack of heartbeat.
-
Teratogenicity/Morphological Defects: Pericardial edema (swelling around the heart), yolk sac edema, spinal curvature, tail malformations, craniofacial abnormalities, and delayed development.
-
-
-
Data Analysis:
-
Determine the Lethal Concentration 50 (LC₅₀), the concentration that causes mortality in 50% of the embryos at a specific time point (e.g., 96 hpf).
-
Quantify the incidence and severity of specific malformations at each concentration.
-
Determine the No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL) for developmental toxicity.
-
In Vivo Efficacy Evaluation: The Mouse Xenograft Model
For promising anticancer candidates, evaluation in a mammalian in vivo model is a critical step. The subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard for assessing anti-tumor efficacy.
Experimental Protocol: Subcutaneous Mouse Xenograft Model
This protocol outlines the establishment and use of a xenograft model to test the efficacy of a novel phenothiazine derivative. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old
-
Human cancer cell line (e.g., HCT116)
-
Sterile PBS
-
Matrigel® (optional, can improve tumor take rate)
-
Syringes and needles (e.g., 27-gauge)
-
Calipers
-
Test compound formulated for in vivo administration (e.g., in a solution of saline, DMSO, and Tween 80)
-
Vehicle control solution
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells that are in the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure the tumor dimensions (length and width) with calipers and calculate the initial tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Drug Administration:
-
Administer the test compound and vehicle control to their respective groups according to the planned dosing schedule (e.g., daily intraperitoneal injection, oral gavage).
-
Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.
-
-
Tumor Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size, or a set number of days has passed).
-
At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
-
Statistically analyze the differences in tumor volume and body weight between the groups.
-
Elucidating Mechanisms of Action: Beyond Dopamine Receptors
While the antipsychotic effects of phenothiazines are linked to dopamine receptor blockade, their anticancer activities involve a multitude of other mechanisms. Understanding these pathways is crucial for rational drug design and identifying patient populations most likely to respond to these therapies.
Disruption of Key Cancer Signaling Pathways
Many phenothiazine derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer.
4.1.1. The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[13] Its aberrant activation is a hallmark of many cancers. Several phenothiazines have been reported to inhibit this pathway at various nodes, leading to decreased cell proliferation and the induction of apoptosis.[5][6]
Caption: The PI3K/Akt/mTOR pathway and potential inhibition by phenothiazine derivatives.
4.1.2. The MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cell cycle progression.[14] Dysregulation of this pathway is also common in cancer. Phenothiazines can interfere with this pathway, contributing to their antiproliferative effects.[3][6]
Caption: The MAPK/ERK pathway and potential points of inhibition by phenothiazine derivatives.
Workflow for Discovering Novel Phenothiazine Scaffolds
The development of new phenothiazine-based drugs follows a logical, iterative workflow that integrates synthesis, screening, and mechanistic studies.
Caption: A generalized workflow for the discovery and development of novel phenothiazine scaffolds.
Conclusion and Future Directions
The phenothiazine scaffold, with its rich history and proven therapeutic relevance, remains a fertile ground for drug discovery. The journey from antipsychotics to a broader spectrum of therapeutic agents, particularly in oncology, underscores the power of scaffold-based drug design. By leveraging modern synthetic methodologies and robust biological evaluation platforms, researchers can continue to unlock the full potential of this remarkable heterocyclic system. Future efforts should focus on the development of derivatives with enhanced target specificity to minimize off-target effects, the exploration of novel drug delivery systems to improve their therapeutic index, and the use of combination therapies to overcome drug resistance. The principles and protocols outlined in this guide provide a solid foundation for these endeavors, paving the way for the next generation of life-saving phenothiazine-based medicines.
References
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Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Brieflands. [Link]
-
Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Pharmacology. [Link]
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Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. National Center for Biotechnology Information. [Link]
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Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. National Center for Biotechnology Information. [Link]
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Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. National Center for Biotechnology Information. [Link]
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Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Center for Biotechnology Information. [Link]
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Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae. Journal of Visualized Experiments (JoVE). [Link]
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Modern advances in heterocyclic chemistry in drug discovery. Royal Society of Chemistry. [Link]
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Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]
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10-Ethyl-10H-phenothiazine-3-carbaldehyde. National Center for Biotechnology Information. [Link]
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REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Pharmaceutical Sciences and Research. [Link]
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Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. National Center for Biotechnology Information. [Link]
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REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Journal of Emerging Technologies and Innovative Research (JETIR). [Link]
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Rapid Evaluation of Toxicity of Chemical Compounds Using Zebrafish Embryos. Journal of Visualized Experiments (JoVE). [Link]
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Zebrafish Embryo Developmental Toxicity Assay. RE-Place. [Link]
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Refinement of the zebrafish embryo developmental toxicity assay. ResearchGate. [Link]
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Schematic representation of the ERK pathway focusing on its function at the convergence of diverse intracellular signaling pathways. ResearchGate. [Link]
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Zebrafish in Developmental Toxicity Screening for Pharmaceuticals. ZeClinics. [Link]
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Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. ACS Publications. [Link]
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The Smiles rearrangement in the syntheses of azaphenothiazines. Part I. ResearchGate. [Link]
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MAPK/ERK pathway. Wikipedia. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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PI3K/AKT/mTOR pathway. Wikipedia. [Link]
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The PI3K/Akt/mTOR signaling pathway and associated inhibitors. ResearchGate. [Link]
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Targeting the PI3K-AKT-mTOR signaling network in cancer. National Center for Biotechnology Information. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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A simplified overview of the PI3K/AKT/mTOR pathway and inhibitors. ResearchGate. [Link]
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Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. National Center for Biotechnology Information. [Link]
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A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. SciSpace. [Link]
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Synthesis of phenothiazines via Smiles rearrangement. ResearchGate. [Link]
-
Schematic representation of MAP kinase signaling pathways ERK, JNK and p38. ResearchGate. [Link]
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Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. Asian Journal of Chemistry. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
PHENOTHIAZINE SYNTHESIS.#ncchem. YouTube. [Link]
-
Retrosynthetic Approach to the Synthesis of Phenothiazines. ResearchGate. [Link]
-
Synthesis of Phenothiazine. YouTube. [Link]
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Exp.No-05: Synthesis of Phenothiazine. YouTube. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
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Methodological & Application
Step-by-step synthesis of Ethyl 10H-phenothiazin-2-ylcarbamate.
Application Notes and Protocols
Topic: Step-by-Step Synthesis of Ethyl 10H-phenothiazin-2-ylcarbamate Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic effects[1][2]. This compound (CAS: 37711-29-8) is a key synthetic intermediate, providing a versatile platform for further molecular elaboration to generate novel therapeutic candidates[3][4]. This document provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles. The narrative focuses on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction to the Synthetic Strategy
The synthesis of this compound is most efficiently achieved through a two-stage process. The primary stage involves securing the core intermediate, 2-amino-10H-phenothiazine. While this intermediate can be procured commercially, its synthesis from basic precursors is a foundational skill. The secondary, and focal, stage of this protocol is the functionalization of this amine via nucleophilic acyl substitution to form the target carbamate.
This guide will detail the second stage, the conversion of 2-amino-10H-phenothiazine to the title compound, a reaction that hinges on the nucleophilic character of the C-2 amino group and the electrophilicity of ethyl chloroformate. The reaction is robust, high-yielding, and a cornerstone of phenothiazine derivatization[3].
Overall Synthetic Workflow
The logical flow of the synthesis proceeds from the foundational phenothiazine core to the final carbamate product. The key transformation is the formation of a C-N bond between the amine and the ethyl chloroformate moiety.
Caption: Synthetic pathway for this compound.
Core Protocol: Synthesis of this compound
This section provides a detailed methodology for the synthesis of the target compound from 2-amino-10H-phenothiazine.
Mechanistic Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the C-2 amino group of phenothiazine attacks the electrophilic carbonyl carbon of ethyl chloroformate. This addition is followed by the elimination of a chloride ion. A tertiary amine base, such as triethylamine, is crucial to act as a scavenger for the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion[3][5][6]. The use of anhydrous conditions is critical, as ethyl chloroformate can be hydrolyzed by water.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-amino-10H-phenothiazine | ≥98% | Commercial | Store in a desiccator. |
| Ethyl Chloroformate | ≥97% | Commercial | Corrosive, lachrymator. Handle in a fume hood. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercial | Store over KOH pellets. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Use freshly distilled or from a solvent purification system. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | For drying organic phase. |
| Ethyl Acetate | ACS Grade | Commercial | For chromatography/recrystallization. |
| Hexane | ACS Grade | Commercial | For chromatography/recrystallization. |
Equipment:
-
Round-bottom flasks (three-neck preferred)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard glassware for workup and purification
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-amino-10H-phenothiazine (5.0 g, 23.3 mmol).
-
Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature under a nitrogen atmosphere until all the solid has dissolved.
-
Cooling: Cool the reaction flask in an ice-water bath to an internal temperature of 0–5 °C. Causality: This step is critical to control the exothermic nature of the acylation reaction, minimizing the formation of potential side products.
-
Base Addition: Using a syringe, add triethylamine (4.9 mL, 35.0 mmol, 1.5 eq) to the cooled solution. Stir for 5 minutes.
-
Reagent Addition: Add ethyl chloroformate (2.7 mL, 28.0 mmol, 1.2 eq) dropwise via a dropping funnel over 20–30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Slow, controlled addition prevents a rapid exotherm and ensures homogenous reaction conditions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (50 mL), saturated sodium bicarbonate (NaHCO₃) solution (50 mL), and brine (50 mL). Causality: The acid wash removes excess triethylamine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash aids in removing residual water.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by either recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
Characterization Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₄N₂O₂S | [3][4] |
| Molecular Weight | 286.35 g/mol | [3][7] |
| Appearance | Off-white to pale yellow solid | Typical observation |
| Expected Yield | 85-95% | Dependent on purity of reagents and technique |
| ¹H NMR | Consistent with structure | Characterization required |
| Mass Spec (ESI+) | m/z 287.08 [M+H]⁺ | [3] |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Reagent-Specific Hazards:
-
Ethyl Chloroformate: Is highly corrosive, toxic, and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes. It reacts violently with water.
-
Phenothiazine Derivatives: May possess biological activity. Handle with care to avoid inhalation and skin contact[8].
-
Triethylamine: Is flammable and has a strong, irritating odor.
-
Broader Context and Alternative Approaches
The phenothiazine core itself can be synthesized through various methods, including the classical Bernthsen reaction (diphenylamine and sulfur) or modern cross-coupling strategies like the Buchwald-Hartwig and Ullmann aminations for forming the heterocyclic ring system[8][9][10][11][12]. These methods, particularly palladium-catalyzed Buchwald-Hartwig amination, offer a modular approach to a wide variety of substituted phenothiazines from readily available starting materials[9][10][13]. The choice of a specific route often depends on the desired substitution pattern and the availability of precursors. The protocol described herein represents the most direct and common method for the specific C-2 carbamoylation of the pre-formed phenothiazine nucleus[3].
References
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Mini Reviews in Medicinal Chemistry. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Retrieved from [Link]
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Yoshida, K., et al. (2018). Synthesis of Diverse Phenothiazines by Direct Thioamination of Arynes with S-(o-Bromoaryl)-S-methylsulfilimines and Subsequent Intramolecular Buchwald–Hartwig Amination. Chemistry Letters, 47(5), 618-621. Retrieved from [Link]
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AIP Conference Proceedings. (2023). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. Retrieved from [Link]
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ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Retrieved from [Link]
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The Pharmaceutical and Chemical Journal. (2017). Synthesis and Characterization of Phenothiazine Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]
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Truong, T. K., et al. (2018). SYNTHESIS OF PHENOTHIAZINE DERIVATIVES AS NOVEL MOIETIES TOWARD UTILIZATION IN ALTERNATIVE DONOR – ACCEPTOR CONJUGATED POLYMERS. Vietnam Journal of Science and Technology, 56(3B), 177-183. Retrieved from [Link]
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The Journal of Organic Chemistry. (2011). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. Retrieved from [Link]
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Asian Journal of Chemistry. (2015). Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ResearchGate. (n.d.). Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C.... Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. Retrieved from [Link]
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NIH. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
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NIH. (2011). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Synthetic Pathways for N-10 Functionalization of Phenothiazine
Abstract: The phenothiazine scaffold is a privileged structure in medicinal and materials chemistry, with its biological and electronic properties being exquisitely tunable through substitution, particularly at the N-10 position of the central thiazine ring.[1][2] Functionalization at this nitrogen atom is a cornerstone of drug design, leading to renowned antipsychotics, antihistamines, and novel anticancer agents.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic pathways for N-10 functionalization. We delve into the mechanistic underpinnings, provide field-proven, step-by-step protocols, and discuss modern advancements that enhance efficiency and sustainability.
Introduction: The Strategic Importance of the N-10 Position
The 10H-phenothiazine core is an electron-rich heterocyclic system. The nitrogen atom at the 10-position possesses a lone pair of electrons and a labile proton, making it the primary site for synthetic modification. The nature of the substituent introduced at this position profoundly influences the molecule's conformation (the degree of "folding" along the N-S axis), lipophilicity, and receptor-binding capabilities.[6] Consequently, mastering the chemistry of N-10 substitution is critical for the rational design of new phenothiazine-based therapeutics and functional materials.
This document outlines the most robust and versatile methods for N-10 functionalization, including N-alkylation, N-acylation, and N-arylation, with a focus on both classical and contemporary catalytic approaches.
Pathway I: N-Alkylation
N-alkylation is arguably the most common modification of the phenothiazine core, forming the basis for many blockbuster drugs.[3] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenothiazide anion, formed by deprotonation of the N-H bond, attacks an alkyl halide or a similar electrophile.
Causality in Experimental Design:
The success of N-alkylation hinges on the effective deprotonation of the phenothiazine nitrogen. The pKa of the N-H proton is approximately 25 in DMSO, necessitating a sufficiently strong base.
-
Choice of Base: Strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) ensure complete and irreversible deprotonation, driving the reaction to completion.[7] However, they are highly reactive and require anhydrous conditions. Milder bases like potassium carbonate (K₂CO₃) can be used, often in polar aprotic solvents like DMF, but may require higher temperatures.
-
Phase-Transfer Catalysis (PTC): A greener and often more practical approach involves PTC.[8] A quaternary ammonium salt (e.g., TBAB) transfers the hydroxide ion from an aqueous phase to the organic phase containing phenothiazine. This generates the phenothiazide anion in situ, avoiding the need for hazardous, moisture-sensitive bases and anhydrous solvents.[9][10][11]
-
Microwave Irradiation: Modern protocols often employ microwave heating to dramatically reduce reaction times from hours to minutes, frequently improving yields and minimizing side-product formation.[7][12][13][14]
Workflow for N-Alkylation Strategies
Caption: Comparative workflows for N-alkylation of phenothiazine.
Protocol 2.1: N-Alkylation using Sodium Hydride (Conventional)
This protocol describes the synthesis of 10-(3-chloropropyl)phenothiazine, a key intermediate.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add phenothiazine (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a 0.5 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas evolution.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should become dark green or brown.
-
Electrophile Addition: Add 1-bromo-3-chloropropane (1.5 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 60 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.
Protocol 2.2: Microwave-Assisted N-Alkylation
This protocol provides a rapid synthesis of a 10-alkylphenothiazine derivative.[7]
-
Vessel Preparation: In a 10 mL microwave reaction vessel, combine phenothiazine (1.0 eq), the desired alkyl halide (1.2 eq), and powdered sodium carbonate (Na₂CO₃, 2.0 eq).[7]
-
Solvent: Add a minimal amount of DMF (e.g., 2-3 mL) to ensure proper mixing and energy absorption.[7]
-
Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 10-30 minutes. Note: Optimize time and temperature for specific substrates.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Purification: Perform a standard aqueous workup and purify by column chromatography as described in Protocol 2.1.
| Table 1: Comparison of N-Alkylation Conditions | ||||
| Method | Base | Solvent | Temperature | Typical Time |
| Conventional | NaH, NaNH₂ | Anhydrous DMF, Toluene | 25-100 °C | 4-24 h |
| PTC | NaOH, KOH (aq) | Toluene/H₂O | 25-80 °C | 2-12 h |
| Microwave | Na₂CO₃, K₂CO₃ | DMF or Solvent-free | 120-180 °C | 5-30 min |
Pathway II: N-Acylation
N-acylation involves the reaction of phenothiazine with an acylating agent, such as an acyl chloride or anhydride, to form an N-acylphenothiazine. These products are valuable intermediates; for instance, the N-acetyl group can direct subsequent electrophilic substitution on the aromatic rings or be a precursor for other functional groups.[15]
Mechanistic Rationale:
The reaction is a straightforward nucleophilic acyl substitution. The lone pair on the phenothiazine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is required to scavenge the HCl or carboxylic acid byproduct, preventing protonation of the starting material and driving the reaction to completion.
General Scheme for N-Acylation
Caption: Workflow for the N-acylation of phenothiazine.
Protocol 3.1: Synthesis of 10-Acetylphenothiazine
-
Setup: In a round-bottom flask, dissolve phenothiazine (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature under a nitrogen atmosphere.
-
Acylation: Cool the solution to 0 °C. Add acetyl chloride (1.2 eq) dropwise with vigorous stirring. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Upon completion, filter off the precipitate and wash it with a small amount of THF.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and evaporate the solvent. The product can often be recrystallized from ethanol to yield pure 10-acetylphenothiazine.[15]
Pathway III: N-Arylation
The formation of a C(aryl)-N bond at the 10-position is a more challenging but highly valuable transformation, yielding products with unique photophysical properties for applications like photoredox catalysis.[16] The two primary methods are the copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann reaction is the classical method for N-arylation.[17] It typically involves heating the amine with an aryl halide in the presence of a stoichiometric amount of copper powder or a copper(I) salt and a base.
-
Causality: The reaction requires harsh conditions (high temperatures >180 °C, polar aprotic solvents) because of the low reactivity of traditional copper catalysts.[17] The mechanism is thought to involve oxidative addition of the aryl halide to Cu(I), followed by reaction with the deprotonated amine. Modern protocols may use ligands to solubilize the copper and facilitate the catalytic cycle at lower temperatures.[18][19]
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction has become the gold standard for C-N bond formation due to its milder conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann reaction.[20][21]
-
Causality & Mechanism: The reaction proceeds through a well-defined catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl halide (or triflate) bond. The resulting Pd(II) complex coordinates with the deprotonated phenothiazine. Reductive elimination from this complex then forms the desired N-arylphenothiazine and regenerates the Pd(0) catalyst.[22] The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., XPhos, RuPhos) are essential to promote the reductive elimination step, which is often rate-limiting.[23]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Protocol 4.1: Buchwald-Hartwig N-Arylation of Phenothiazine
-
Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.5 mol%), and the base (e.g., K₂CO₃ or NaOtBu, 2.0 eq).
-
Reagents: Add the phenothiazine (1.2 eq) and the aryl bromide or chloride (1.0 eq).
-
Atmosphere & Solvent: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
| Table 2: Comparison of N-Arylation Methods | ||||
| Method | Catalyst | Typical Ligand | Base | Temperature |
| Ullmann | Cu(I) salts, Cu powder | None, 1,10-phenanthroline | K₂CO₃, Cs₂CO₃ | 150-220 °C |
| Buchwald-Hartwig | Pd(0) or Pd(II) precursors | Bulky phosphines (XPhos) | NaOtBu, K₃PO₄ | 80-120 °C |
Concluding Remarks and Future Outlook
The functionalization of the N-10 position of phenothiazine is a mature yet continually evolving field. While classical methods for N-alkylation and N-acylation remain workhorses in synthetic chemistry, modern catalytic systems have revolutionized N-arylation, making previously inaccessible structures readily available. The trend continues towards developing more sustainable and efficient protocols.[12] The adoption of microwave-assisted synthesis significantly accelerates discovery, while the development of transition-metal-free N-arylation strategies promises to reduce cost and environmental impact.[24][25] These ongoing innovations ensure that the phenothiazine scaffold will remain a fertile ground for the discovery of new drugs and materials for years to come.
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Malmakova, A. E., & Jones, A. M. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. [Link]
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N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. A Facile Entry to Diversely N-substituted Phenothiazine-Coumarin Hybrid Dyes. (2020). ChemRxiv. [Link]
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Osińska, I., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]
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N-arylation of relevance to phenothiazine synthesis. (n.d.). ResearchGate. [Link]
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Microwave-assisted synthesis of Phenothiazine sulfoxide derivatives. (2025). ResearchGate. [Link]
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Organocatalytic N-Arylation Of Phenothiazines And Phenoxazines. (2021). Globe Thesis. [Link]
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Synthesis of Substituted Phenothiazines derivatives, Antioxidant, P-Glycoprotein, Cyp Enzyme Activity, HIA and BBB Prediction. (n.d.). Der Pharma Chemica. [Link]
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Microwaves asssited N-alkylation of phenothiazine. (2025). ResearchGate. [Link]
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Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (n.d.). PubMed Central. [Link]
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Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. (n.d.). ResearchGate. [Link]
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Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. (n.d.). Connect Journals. [Link]
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Al-Omar, M. A., et al. (2023). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PubMed Central. [Link]
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Andac, O. (2020). Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity. ACG Publications. [Link]
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Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. (2025). ResearchGate. [Link]
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Motohashi, N. (n.d.). Chemical structure of phenothiazines and their biological activity. if-pan.krakow.pl. [Link]
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Tabata, S., et al. (2021). Transition-Metal-Free Synthesis of N-Arylphenothiazines through an N- and S-Arylation Sequence. Organic Letters. [Link]
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Copper Catalysed N-Arylation of Angular Triazaphenothiazinone. (n.d.). CORE. [Link]
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Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. (n.d.). ACS Publications. [Link]
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Osińska, I., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. [Link]
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Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. (2025). ResearchGate. [Link]
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On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (n.d.). MDPI. [Link]
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Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl (10H-phenothiazin-2-yl)carbamate
Introduction: The Significance of C-2 Substituted Phenothiazines
Phenothiazine, a heterocyclic compound with a distinctive tricyclic structure, serves as a foundational scaffold in medicinal chemistry.[1] Its derivatives have been instrumental in the development of drugs targeting a wide array of therapeutic areas, including antipsychotics and antihistamines.[1] Functionalization at the C-2 position of the phenothiazine nucleus is of particular interest as it allows for the introduction of diverse pharmacophores that can modulate the biological activity of the parent molecule. This application note provides a comprehensive, step-by-step protocol for the introduction of an ethyl carbamate group at the C-2 position of phenothiazine, a transformation that yields a versatile intermediate for further drug development and a compound of interest for biological screening.
The synthetic strategy outlined herein is a three-step process, commencing with the regioselective nitration of phenothiazine to yield 2-nitrophenothiazine. This is followed by the reduction of the nitro group to the corresponding amine, 2-aminophenothiazine. The final step involves the reaction of the amine with ethyl chloroformate to afford the target molecule, ethyl (10H-phenothiazin-2-yl)carbamate. This protocol is designed for researchers and scientists in drug development, providing not only a detailed methodology but also the underlying chemical principles and characterization data.
Chemical Principles and Mechanistic Overview
The successful synthesis of ethyl (10H-phenothiazin-2-yl)carbamate hinges on the controlled execution of three distinct chemical transformations: electrophilic aromatic substitution, reduction of a nitro group, and nucleophilic acyl substitution.
Step 1: Electrophilic Nitration of Phenothiazine
The introduction of a nitro group onto the phenothiazine ring is an electrophilic aromatic substitution reaction. The phenothiazine nucleus is electron-rich, making it susceptible to attack by electrophiles. However, the presence of two benzene rings and a heteroatom-containing central ring presents a challenge in achieving regioselectivity. Direct nitration with nitric acid can lead to a mixture of isomers. To achieve preferential substitution at the C-2 position, specific reaction conditions are paramount.
Step 2: Reduction of 2-Nitrophenothiazine
The conversion of the nitro group to a primary amine is a crucial reduction step. A variety of reducing agents can accomplish this transformation; however, for aromatic nitro compounds, tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic and effective method. The reaction proceeds through a series of electron and proton transfers, ultimately converting the nitro group (-NO₂) to an amino group (-NH₂).
Step 3: Formation of the Ethyl Carbamate
The final step involves the formation of the carbamate linkage. This is achieved through the reaction of the newly formed 2-aminophenothiazine with ethyl chloroformate. The amino group of 2-aminophenothiazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This is a nucleophilic acyl substitution reaction, which typically proceeds via an addition-elimination mechanism.[2] A base is often added to neutralize the hydrochloric acid byproduct generated during the reaction.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Phenothiazine | 98% | Sigma-Aldrich |
| Fuming Nitric Acid | 70% | Fisher Scientific |
| Acetic Anhydride | ≥99% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Tin(II) Chloride Dihydrate | ≥98% | Sigma-Aldrich |
| Concentrated Hydrochloric Acid | 37% | Fisher Scientific |
| Ethyl Chloroformate | 97% | Sigma-Aldrich |
| Triethylamine | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Granular | Fisher Scientific |
| Celite® | --- | Sigma-Aldrich |
Safety Precautions
-
Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.
-
Ethyl chloroformate is toxic, corrosive, and flammable. It can cause severe burns to the skin and eyes and is harmful if inhaled.[3][4][5][6] All manipulations should be performed in a fume hood with appropriate PPE.
-
Phenothiazine and its derivatives may be irritating to the skin and respiratory tract. Avoid inhalation of dust and direct contact with the skin.
-
Tin(II) chloride is harmful if swallowed and can cause skin and eye irritation. Handle with appropriate PPE.
-
Concentrated hydrochloric acid is highly corrosive. Handle with care in a fume hood.
Protocol 1: Synthesis of 2-Nitrophenothiazine
This protocol is adapted from established methods for the nitration of aromatic compounds.[7]
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve phenothiazine (10.0 g, 50.2 mmol) in glacial acetic acid (100 mL).
-
Cool the stirred solution to 10-15 °C in an ice-water bath.
-
Slowly add fuming nitric acid (4.0 mL, ~90 mmol) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 20 °C. A rapid rise in temperature can lead to over-nitration and side product formation.[7]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The solution will typically turn a deep red or brown color.
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
A precipitate of crude 2-nitrophenothiazine will form. Collect the solid by vacuum filtration and wash it thoroughly with water until the washings are neutral to litmus paper.
-
Dry the crude product in a vacuum oven at 60 °C.
-
Purification: Recrystallize the crude 2-nitrophenothiazine from ethanol or a mixture of ethanol and water to obtain a purified product.
Characterization of 2-Nitrophenothiazine:
-
Appearance: Yellow to orange crystalline solid.
-
IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), aromatic C-H stretches (around 3100-3000 cm⁻¹), and strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at approximately 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[8]
-
¹H NMR (CDCl₃, δ): The proton NMR spectrum will be complex due to the asymmetry of the molecule. A downfield shift of the aromatic protons is expected compared to the starting phenothiazine.
-
¹³C NMR (CDCl₃, δ): The carbon NMR spectrum will show 12 distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded.
Protocol 2: Synthesis of 2-Aminophenothiazine
This protocol utilizes a standard method for the reduction of aromatic nitro compounds using tin(II) chloride.[9]
Procedure:
-
To a 500 mL round-bottom flask, add the purified 2-nitrophenothiazine (5.0 g, 20.5 mmol) and tin(II) chloride dihydrate (23.1 g, 102.5 mmol).
-
Add 150 mL of absolute ethanol to the flask and stir the suspension.
-
Carefully add concentrated hydrochloric acid (50 mL) portion-wise to the stirred mixture. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
After the initial exothermic reaction subsides, heat the mixture to reflux using a heating mantle for 2 hours, or until TLC analysis (e.g., in 1:1 ethyl acetate/hexane) indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or a 40% aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-aminophenothiazine.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization of 2-Aminophenothiazine:
-
Appearance: Off-white to pale yellow solid.
-
IR (KBr, cm⁻¹): The IR spectrum will show the disappearance of the nitro group stretches and the appearance of characteristic N-H stretching vibrations for a primary amine at approximately 3400-3200 cm⁻¹.[10] The heterocyclic N-H stretch will also be present.[10]
-
¹H NMR (DMSO-d₆, δ): The proton NMR will show the appearance of a broad singlet corresponding to the NH₂ protons, in addition to the aromatic and the heterocyclic NH protons.
-
¹³C NMR (DMSO-d₆, δ): The carbon NMR will show an upfield shift of the carbon atom previously attached to the nitro group, now bonded to the amino group.
Protocol 3: Synthesis of Ethyl (10H-phenothiazin-2-yl)carbamate
This protocol is a standard procedure for the formation of a carbamate from an amine and ethyl chloroformate.[11]
Procedure:
-
Dissolve the purified 2-aminophenothiazine (2.0 g, 9.3 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add triethylamine (1.9 mL, 14.0 mmol) to the solution to act as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethyl chloroformate (1.1 mL, 11.2 mmol) in 10 mL of anhydrous DCM dropwise over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield the pure ethyl (10H-phenothiazin-2-yl)carbamate.
Characterization of Ethyl (10H-phenothiazin-2-yl)carbamate:
-
Appearance: A white to off-white solid.
-
Molecular Formula: C₁₅H₁₄N₂O₂S[12]
-
IR (KBr, cm⁻¹): The IR spectrum should display a characteristic C=O stretching vibration for the carbamate group in the region of 1730-1690 cm⁻¹. The N-H stretching vibration of the carbamate will appear around 3300 cm⁻¹.
-
¹H NMR (CDCl₃, δ): The proton NMR spectrum is expected to show a triplet at approximately 1.3 ppm and a quartet at around 4.2 ppm, corresponding to the ethyl group of the carbamate. A broad singlet for the carbamate N-H proton will also be present, in addition to the signals for the phenothiazine ring protons.
-
¹³C NMR (CDCl₃, δ): The carbon NMR will show a signal for the carbonyl carbon of the carbamate at around 155 ppm. Signals for the ethyl group carbons will also be present.
Visualization of the Synthetic Workflow
Figure 1. Synthetic workflow for the preparation of ethyl (10H-phenothiazin-2-yl)carbamate.
Summary of Key Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| 1 | Nitration | Fuming HNO₃ | Glacial Acetic Acid | 10-20, then RT | 2 | Moderate |
| 2 | Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2 | Good |
| 3 | Carbamoylation | Ethyl Chloroformate, Et₃N | Dichloromethane | 0 to RT | 3-4 | Good |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of ethyl (10H-phenothiazin-2-yl)carbamate. By following the outlined procedures for synthesis, purification, and characterization, researchers can successfully prepare this valuable C-2 substituted phenothiazine derivative. The methodologies described are based on established chemical principles and can be adapted for the synthesis of other C-2 functionalized phenothiazines. Adherence to the safety precautions outlined is essential for the safe execution of this synthetic sequence.
References
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U.S. Patent 5,946,638, issued September 7, 1999. Link
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Ethyl Chloroformate. Link
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U.S. Patent 3,381,007, issued April 30, 1968. Link
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ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Link
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CymitQuimica. (n.d.). CAS 37711-29-8: ethyl 10H-phenothiazin-2-ylcarbamate. Link
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ChemicalBook. (n.d.). ETHYL N-ETHYLCARBAMATE(623-78-9) 1H NMR spectrum. Link
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Fisher Scientific. (2024). Safety Data Sheet: Ethyl chloroformate. Link
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Chemistry Stack Exchange. (2023). What groups can be reduced by Sn/HCl?. Link
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LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Link
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Wiley. (n.d.). 1-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-pyrrole-2,5-dione. In SpectraBase. Link
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The Versatile Virtuoso: Ethyl 10H-phenothiazin-2-ylcarbamate as a Premier Chemical Building Block
Introduction: In the landscape of modern synthetic chemistry, the strategic selection of foundational molecules is paramount to the successful development of novel functional materials and therapeutics. Among these, Ethyl 10H-phenothiazin-2-ylcarbamate (CAS No. 37711-29-8) emerges as a distinguished building block, offering a privileged phenothiazine scaffold ripe for molecular elaboration.[1] This tricyclic heterocyclic system, with its inherent redox activity and photo-physical properties, serves as a gateway to a diverse array of complex molecules with significant potential in medicinal chemistry and organic electronics.[1][2] This guide provides an in-depth exploration of the practical applications of this compound, complete with detailed protocols and expert insights to empower researchers in their scientific endeavors.
Physicochemical Properties and Handling
Before embarking on synthetic transformations, a thorough understanding of the physical and chemical characteristics of this compound is essential.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O₂S | [3] |
| Molecular Weight | 286.35 g/mol | [3] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Moderately soluble in organic solvents (e.g., ethanol, acetone, chloroform), limited solubility in water. | [4] |
| Storage | Store at 4°C, protected from light.[3] Keep container tightly closed in a dry and well-ventilated place.[5] |
Safety and Handling Precautions:
This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[6] It is imperative to handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid the formation of dust and aerosols.[5] In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[6]
Application in Medicinal Chemistry: A Gateway to Bioactive Scaffolds
The phenothiazine core is a well-established pharmacophore found in a range of clinically significant drugs, particularly those targeting the central nervous system.[1] this compound provides two primary reactive sites for diversification: the nitrogen of the thiazine ring (N-10) and the carbamate group at the C-2 position, which can be hydrolyzed or modified. This dual reactivity allows for the systematic exploration of structure-activity relationships in drug discovery programs.
Protocol 1: N-Alkylation for the Synthesis of Novel CNS-Active Agents
The secondary amine at the N-10 position of the phenothiazine ring is a prime target for introducing a variety of side chains, a common strategy in the development of antipsychotic and antidepressant medications.[] This protocol details a general yet robust method for the N-alkylation of this compound.
Reaction Scheme:
A representative N-alkylation reaction scheme.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromo-3-chloropropane, diethylaminoethyl chloride)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, dissolve this compound (1.0 eq) in anhydrous THF (or DMF).
-
Deprotonation: Under an inert atmosphere, carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Causality: The strong base is required to deprotonate the N-10 amine, forming the more nucleophilic phenothiazide anion. Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. A color change is often observed.
-
Alkylation: Dissolve the alkyl halide (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature. Expert Insight: The slow addition of the electrophile helps to control the reaction exotherm and minimize side reactions.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and cautiously quench the excess NaH by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-alkylated product.
| Parameter | Condition | Rationale |
| Base | NaH or K₂CO₃ | NaH is a strong, non-nucleophilic base suitable for complete deprotonation. K₂CO₃ is a milder, safer alternative, often requiring higher temperatures and longer reaction times. |
| Solvent | THF or DMF | Aprotic polar solvents are ideal for this type of reaction as they solvate the cation of the base without interfering with the nucleophile. |
| Temperature | 0 °C to reflux | Initial cooling is for the safe addition of the reactive base. Heating is typically required to drive the alkylation to completion. |
Protocol 2: N-Acylation to Synthesize Amide Derivatives
Acylation of the N-10 position introduces an amide functionality, which can serve as a versatile handle for further chemical modifications or as a key pharmacophoric element. This protocol provides a general procedure for the N-acylation of this compound.
Reaction Scheme:
A representative N-acylation reaction scheme.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Standard laboratory glassware
-
Magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.5 eq) to the solution. Causality: The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Acylation: Cool the mixture to 0 °C and add the acyl chloride (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the residue by recrystallization or column chromatography to yield the pure N-acylated product.
Application in Materials Science: Crafting Organic Electronic Components
The electron-rich and redox-active nature of the phenothiazine core makes it an attractive building block for organic semiconductors used in applications such as Organic Light-Emitting Diodes (OLEDs).[2] this compound can be functionalized to tune its electronic properties and incorporated into polymeric or small-molecule materials for use in the emissive or charge-transporting layers of OLEDs.[8][9]
Conceptual Workflow: From Building Block to OLED Device
The development of a phenothiazine-based material for an OLED from this compound would typically follow this logical progression:
A conceptual workflow for developing phenothiazine-based OLED materials.
Protocol 3: General Procedure for Incorporating Phenothiazine Derivatives into OLEDs
This protocol outlines the general steps for fabricating a simple OLED device using a newly synthesized phenothiazine derivative as the emissive layer.
Materials:
-
Synthesized phenothiazine derivative
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole-transporting layer (HTL) material (e.g., PEDOT:PSS)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Cathode material (e.g., LiF/Al)
-
Spin-coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
Step-by-Step Methodology:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
HTL Deposition: In a glovebox, spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal according to the manufacturer's recommendations. Causality: The HTL facilitates the injection of holes from the anode (ITO) into the emissive layer.
-
Emissive Layer Deposition: Dissolve the synthesized phenothiazine derivative in a suitable organic solvent (e.g., chloroform, toluene) and spin-coat it on top of the HTL. Anneal the film to remove residual solvent.
-
ETL and Cathode Deposition: Transfer the substrate to a thermal evaporator. Sequentially deposit the ETL, LiF, and Al layers under high vacuum (<10⁻⁶ Torr). Expert Insight: The ETL facilitates electron injection from the cathode, while the LiF layer acts as an electron injection layer to lower the injection barrier.
-
Encapsulation and Testing: Encapsulate the device to protect it from atmospheric moisture and oxygen. Test the electroluminescent properties of the OLED, including current-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational stability.
Conclusion
This compound stands as a testament to the power of a well-designed chemical building block. Its inherent reactivity and privileged core structure provide a fertile ground for innovation in both medicinal chemistry and materials science. The protocols and insights presented herein are intended to serve as a comprehensive resource for researchers seeking to unlock the full potential of this versatile molecule. By understanding the fundamental principles behind its application and adhering to rigorous experimental practices, the scientific community can continue to build upon the rich chemistry of phenothiazines to address pressing challenges in health and technology.
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BOC Sciences. CAS 34749-22-9 Ethyl [10-(3-chloropropanoyl)-10H-phenothiazin-2-yl] carbamate.
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-
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Application Notes & Protocols: High-Yield Synthesis of 10-Alkyl-10H-phenothiazine-3-carbaldehydes
Abstract
This technical guide provides an in-depth exploration of high-yield synthetic methodologies for 10-alkyl-10H-phenothiazine-3-carbaldehydes. These compounds are pivotal intermediates in the development of novel pharmaceuticals and functional organic materials, owing to the rich pharmacophore of the phenothiazine scaffold.[1][2] The introduction of a carbaldehyde group at the 3-position offers a versatile chemical handle for extensive molecular derivatization.[1][3] This document is designed for researchers, medicinal chemists, and process development scientists, offering a detailed narrative on the foundational synthetic strategies, step-by-step experimental protocols, mechanistic insights, and critical optimization parameters. The primary focus is a robust, two-step synthetic sequence involving N-alkylation of the phenothiazine core followed by a regioselective Vilsmeier-Haack formylation, a pathway proven to be efficient and high-yielding.[4][5]
General Synthetic Strategy
The synthesis of 10-alkyl-10H-phenothiazine-3-carbaldehydes is most effectively achieved through a sequential, two-part process. The initial step involves the functionalization of the nitrogen atom at the 10-position with a desired alkyl group. The subsequent step introduces the formyl (-CHO) group at the C-3 position of the phenothiazine ring system. This strategy ensures high regioselectivity and overall yield.
Caption: General two-step synthesis pathway.
Step 1: N-Alkylation of the Phenothiazine Core
Rationale and Mechanistic Insight
The N-alkylation of the phenothiazine core is a critical prerequisite for the subsequent formylation. This step not only introduces the desired alkyl substituent, which can be used to modulate the molecule's physicochemical properties (e.g., solubility, lipophilicity), but also activates the aromatic rings for electrophilic substitution.[6][7]
The reaction proceeds via a standard nucleophilic substitution mechanism. The nitrogen atom of the phenothiazine secondary amine is deprotonated by a strong base, typically sodium hydride (NaH), to form a highly nucleophilic phenothiazine anion. This anion then attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide and forming the N-alkylated product.[5] The use of an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial to solubilize the reactants and facilitate the reaction while avoiding quenching of the strong base.[5][8]
Detailed Experimental Protocol: General N-Alkylation
This protocol provides a generalized procedure adaptable for various alkyl halides.
Materials:
-
Phenothiazine (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 - 1.7 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl Halide (e.g., methyl iodide, ethyl bromide, 1-bromohexane) (1.1 - 1.5 equiv)
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (1.5 equiv).
-
Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully add anhydrous DMF under a nitrogen atmosphere.
-
Prepare a solution of phenothiazine (1.0 equiv) in anhydrous DMF and add it dropwise to the NaH suspension at room temperature.
-
After the addition is complete, heat the mixture and reflux for approximately 20-30 minutes to ensure complete deprotonation. The formation of the sodium salt is often indicated by a color change.[5][8]
-
Cool the mixture to room temperature and add the alkyl halide (1.2 equiv) dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenothiazine is consumed.[8]
-
After completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water.
-
Adjust the pH to be slightly acidic using 1 M HCl.[5]
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with distilled water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 10-alkyl-10H-phenothiazine. The product can often be purified by recrystallization or column chromatography if necessary.
Data Summary: N-Alkylation Reactions
| Alkyl Group (R) | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl | CH₃I | NaH | DMF | Reflux | 2 | ~85-90 | [5] |
| Ethyl | C₂H₅Br | NaH | DMF | Reflux | 2 | 80 | [8][9] |
| Hexyl | C₆H₁₃Br | NaH | DMF | 80 | 24 | ~75-85 | [2][10] |
Step 2: Vilsmeier-Haack Formylation
Rationale and Mechanistic Insight
The Vilsmeier-Haack reaction is the most prevalent and high-yielding method for the formylation of electron-rich aromatic systems like 10-alkyl-10H-phenothiazines.[1][4][11] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a tertiary amide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][12]
Mechanism:
-
Formation of the Vilsmeier Reagent: The lone pair on the oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination of a dichlorophosphate anion generate the electrophilic chloroiminium cation, known as the Vilsmeier reagent.[13]
-
Electrophilic Aromatic Substitution: The electron-rich 10-alkyl-10H-phenothiazine attacks the Vilsmeier reagent. This attack is highly regioselective, occurring at the C-3 position (para to the nitrogen atom).[1][14] This selectivity is dictated by the strong +M (mesomeric) effect of the nitrogen, which directs electrophiles to the ortho and para positions. The para position (C-3) is sterically more accessible, leading to its preferential functionalization.[13][14]
-
Hydrolysis: The resulting iminium salt intermediate is stable until the reaction is quenched with water. Aqueous work-up hydrolyzes the iminium salt to yield the final 10-alkyl-10H-phenothiazine-3-carbaldehyde.[1][13]
Caption: Vilsmeier-Haack reaction workflow.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction is exothermic and must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[15]
Materials:
-
10-Alkyl-10H-phenothiazine (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃) (1.5 - 2.0 equiv)
-
Ethyl Acetate or Dichloromethane
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place the 10-alkyl-10H-phenothiazine precursor (1.0 equiv) and dissolve it in anhydrous DMF.[8]
-
Cool the flask to 0 °C using an ice-water bath.
-
Add POCl₃ (1.8 equiv) dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature remains below 10 °C.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 1-3 hours. Monitor the reaction by TLC.[2][8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Very slowly and carefully, pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This quenching step is highly exothermic.[8][16]
-
Neutralize the mixture by the slow addition of a saturated NaHCO₃ solution or aqueous NaOH until the pH is approximately 7-8. A solid precipitate of the product should form.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent under reduced pressure. The crude product is typically purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.[8][11]
Data Summary: Vilsmeier-Haack Formylation Reactions
| Substrate | POCl₃ (equiv) | DMF (Solvent) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 10-Methyl-10H-phenothiazine | ~1.5-2.0 | Yes | 0 to 80 | 2-4 | >90 | [1] |
| 10-Ethyl-10H-phenothiazine | ~1.8 | Yes | 0 to Reflux | 1 | 60 | [8][9] |
| 10-(2-Decyltetradecyl)-10H-phenothiazine | 1.6 | Yes | 0 to 50 | 1 | 90 | [14] |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient Vilsmeier reagent; low reactivity of substrate; short reaction time. | Increase the equivalents of POCl₃/DMF to 1.5-2.0. Extend the reaction time or increase the temperature (e.g., reflux overnight).[16] |
| Low Yield | Moisture contaminationdecomposing the Vilsmeier reagent. | Ensure all glassware is flame-dried and use anhydrous solvents and fresh reagents. Perform the reaction under a strict inert (N₂) atmosphere.[11][15] |
| Difficult Purification | Product co-elutes with impurities; product is an oil. | Use gradient elution for column chromatography to improve separation. If the product is an oil, attempt trituration with a non-polar solvent like hexane to induce crystallization, or perform recrystallization.[11] |
| Exothermic Runaway | Quenching the reaction too quickly. | Pour the reaction mixture onto ice very slowly with efficient stirring. Perform the quench in a large beaker to contain any splashing.[15][16] |
Concluding Remarks
The synthesis of 10-alkyl-10H-phenothiazine-3-carbaldehydes is reliably achieved with high yields through a well-established two-step sequence. The N-alkylation of phenothiazine followed by the Vilsmeier-Haack formylation provides excellent regioselectivity for the desired C-3 isomer. Success in these procedures hinges on careful control of reaction parameters, particularly the exclusion of moisture, management of reaction temperature, and appropriate stoichiometric ratios of reagents. The protocols and optimization strategies detailed in this guide offer a robust framework for researchers to confidently synthesize these valuable chemical intermediates for applications in drug discovery and materials science.
References
- An In-depth Technical Guide to the Synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde. (2025). Benchchem.
- Baker's yeast mediated preparation of (10-alkyl-10 H-phenothiazin-3-yl)methanols. ScienceDirect.
- General and Efficient Protocol for Formylation of Aromatic and Heterocyclic Phenols. Thieme Connect.
- Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Connect Journals.
- Alkylation of phenothiazine.
- An In-depth Technical Guide to the Synthesis and Applications of 10-Methyl-10H-phenothiazine-3-carbaldehyde Deriv
- Formylation - Common Conditions. Organic Chemistry Portal.
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
- Formylation [Synthetic Reagents]. Tokyo Chemical Industry (India) Pvt. Ltd.
- N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. A Facile Entry to Diversely N-substituted Phenothiazine-Coumarin Hybrid Dyes. ChemRxiv.
- Formyl
- Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines.
- Optimization of Vilsmeier-Haack reaction parameters. (2025). Benchchem.
- Synthesis of Substituted 2-Bromopyridine Aldehydes. HETEROCYCLES, Vol. 83, No. 9, 2011.
- 10-Ethyl-10H-phenothiazine-3-carbaldehyde.
- Synthesis of N-alkaloidacyl derivatives of phenothiazine.
- Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing.
- Technical Support Center: Synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde. (2025). Benchchem.
- 10-Ethyl-10H-phenothiazine-3-carbaldehyde.
- Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. (2022). MDPI.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Vilsmeier-Haack Reaction. NROChemistry.
- Optimization of the reaction conditions.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
- Vilsmeier Haack Reaction. Reddit.
- Synthesis and Characterization of 10-Hexyl-10H-phenothiazine-3-carbaldehyde-4-phenylthiosemi-carbazone and 4-Methylbenzaldehyde-4-methylthiosemicarbazone.
- Purification of phenothiazine.
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. (2025). Benchchem.
- Cationization of neutral small molecules by site-specific carboxylation of 10-phenyl-10H-phenothiazine in laser desorption/ioniz
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Application Notes & Protocols: Investigating Ethyl 10H-phenothiazin-2-ylcarbamate in Medicinal Chemistry
Introduction: The Phenothiazine Scaffold as a Privileged Structure in Drug Discovery
The 10H-phenothiazine tricycle is a classic example of a "privileged scaffold" in medicinal chemistry. First recognized for its profound impact on neuropsychopharmacology with the discovery of chlorpromazine, the phenothiazine core has since demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This versatility stems from its unique, butterfly-shaped geometry and its electron-rich nature, which allow for a wide range of structural modifications and interactions with various biological targets.
Ethyl 10H-phenothiazin-2-ylcarbamate is a derivative that incorporates a carbamate functional group at the 2-position. The introduction of a carbamate moiety is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. This can significantly influence the compound's pharmacokinetic profile and target engagement.
These application notes provide a comprehensive framework for researchers initiating studies with this compound or similar novel phenothiazine derivatives. The protocols outlined below are designed to serve as a starting point for characterizing its synthesis, assessing its potential as an anticancer agent, and elucidating its mechanism of action. The experimental logic is grounded in established methodologies for phenothiazine research.
Physicochemical and Pharmacological Profile
A thorough understanding of a compound's properties is critical for experimental design. The following table summarizes key data for the parent phenothiazine scaffold and provides predicted values for the title compound, which should be experimentally verified.
| Property | Phenothiazine (Parent Scaffold) | This compound (Predicted) | Rationale & Experimental Implication |
| Molecular Formula | C₁₂H₉NS | C₁₅H₁₄N₂O₂S | Defines molecular weight and elemental composition. |
| Molecular Weight | 199.27 g/mol | 286.35 g/mol | Essential for preparing solutions of known molarity. |
| LogP (Predicted) | ~4.1 | ~3.8 - 4.2 | High lipophilicity suggests good membrane permeability but may risk poor aqueous solubility. Solubilization in DMSO for in vitro assays is recommended. |
| pKa (Predicted) | Amine: ~7-8 (N10-H) | Amine: ~7-8 (N10-H); Carbamate NH: ~16-17 | The N10 proton is weakly acidic. The carbamate NH is generally not ionizable under physiological conditions. |
| Known Activities of Scaffold | Antipsychotic, Antiemetic, Anticancer, Antihistaminic | Anticancer (Hypothesized) | The primary hypothesis for a novel phenothiazine is often anticancer activity due to the scaffold's known ability to induce apoptosis and inhibit cell proliferation. |
Key Experimental Workflows & Protocols
The following sections detail the foundational experiments for characterizing a novel phenothiazine derivative in the context of anticancer drug discovery.
Synthesis and Characterization
The synthesis of this compound typically proceeds via a multi-step sequence starting from the parent phenothiazine. The workflow below illustrates a common synthetic logic.
Caption: General synthetic route for this compound.
Protocol 3.1.1: Representative Synthesis of this compound
-
Causality: This protocol follows a classical electrophilic aromatic substitution pathway to introduce a functional handle (nitro group), which is then reduced to an amine. The amine serves as a nucleophile to react with ethyl chloroformate, forming the target carbamate.
-
Nitration: To a solution of 10H-phenothiazine in concentrated sulfuric acid at 0°C, add nitric acid dropwise. Stir for 2-4 hours, allowing the reaction to slowly warm to room temperature. Pour the mixture onto ice to precipitate the 2-nitro-10H-phenothiazine.
-
Reduction: Suspend the crude 2-nitro-10H-phenothiazine in ethanol. Add a solution of tin(II) chloride in concentrated hydrochloric acid. Reflux the mixture for 3-5 hours until the starting material is consumed (monitor by TLC).
-
Neutralization: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution to precipitate the crude 10H-phenothiazin-2-amine.
-
Carbamate Formation: Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine). Cool to 0°C and add ethyl chloroformate dropwise. Stir overnight at room temperature.
-
Workup and Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Primary Biological Evaluation: Anticancer Activity
The initial assessment of a new compound's anticancer potential involves determining its cytotoxicity against cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.
Caption: Decision workflow for primary anticancer compound screening.
Protocol 3.2.1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Causality: This assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Mechanistic Investigation: Apoptosis Induction
Many phenothiazine derivatives exert their anticancer effects by inducing programmed cell death (apoptosis). A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.
Protocol 3.3.1: Caspase-Glo® 3/7 Assay for Apoptosis Detection
-
Causality: This luminescent assay provides a pro-luminescent caspase-3/7 substrate. When active caspase-3/7 is present, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin), which in turn generates a light signal proportional to caspase activity.
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in Protocol 3.2.1. It is recommended to use concentrations around the previously determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀). Incubate for a shorter period, typically 12-24 hours, to capture the caspase activation event.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control. A significant increase in luminescence in treated cells compared to the control indicates apoptosis induction via caspase-3/7 activation.
Conclusion and Future Directions
The protocols described herein provide a robust, validated starting point for the medicinal chemistry investigation of this compound. Successful execution of these experiments will establish a reproducible synthesis, determine the compound's in vitro anticancer potency, and offer initial insights into its mechanism of action.
Positive results from this initial cascade would warrant further studies, including:
-
Target Identification: Investigating interactions with known phenothiazine targets, such as dopamine receptors or calmodulin.
-
Advanced Mechanistic Studies: Analyzing other apoptotic markers (e.g., PARP cleavage, Annexin V staining) and assessing effects on the cell cycle.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of cancer.
By systematically applying this research framework, scientists can efficiently characterize novel phenothiazine derivatives and determine their potential for further development as therapeutic agents.
References
-
Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., & Petrus, J. (2012). Chemical structure of phenothiazines and their biological activity. Molecules, 17(10), 12093-12129. [Link]
-
Motohashi, N., Kawase, M., Saito, S., & Sakagami, H. (2000). Antitumor potential and possible mechanism of action of phenothiazine-related compounds. Current Drug Targets, 1(3), 237-245. [Link]
-
Shin, S. Y., Kim, C. G., & Kim, S. H. (2008). Phenothiazine derivatives induce apoptosis in human promyelocytic leukemia cells. International Journal of Molecular Medicine, 21(5), 589-595. [Link]
Application Notes & Protocols: A Modern Approach to the Development of Novel Antipsychotic Agents from Phenothiazine Precursors
Abstract
The phenothiazine tricycle is a cornerstone scaffold in the history of psychopharmacology, giving rise to the first generation of effective antipsychotic agents.[1][2] While newer, "atypical" antipsychotics have emerged, the inherent bioactivity and tunable structure of the phenothiazine core continue to make it a highly attractive starting point for the development of novel therapeutics with improved efficacy and side-effect profiles. This guide provides an in-depth exploration of the strategic design, synthesis, and evaluation of next-generation antipsychotics derived from phenothiazine precursors. We will delve into the critical structure-activity relationships (SAR) that govern efficacy, provide detailed, field-tested protocols for synthesis and characterization, and outline the essential in vitro and in vivo assays required to validate novel candidates. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the treatment of psychotic disorders.
Section 1: The Phenothiazine Scaffold: A Privileged Structure in Neuroleptic Design
The enduring relevance of the phenothiazine framework lies in its three-ring structure, which can be chemically modified at several key positions to fine-tune its pharmacological properties.[3][4] Understanding the foundational mechanism of action and the established structure-activity relationships is paramount for the rational design of new chemical entities.
Mechanism of Action: Dopamine D₂ Receptor Antagonism
The primary antipsychotic effect of classical phenothiazines, such as chlorpromazine, is attributed to their antagonist activity at the dopamine D₂ receptor in the mesolimbic pathway of the brain.[5][6][7] Overactivity in this pathway is strongly correlated with the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking D₂ receptors, phenothiazine derivatives prevent the binding of dopamine, which in turn inhibits the Gαi/o-protein coupled signaling cascade. This leads to a decrease in the inhibition of adenylyl cyclase, thereby modulating cyclic AMP (cAMP) levels and normalizing downstream signaling.[8]
Section 2: Synthetic Strategies & Characterization
The development of novel agents begins with efficient and scalable chemical synthesis. Modern synthetic methodologies allow for the creation of diverse libraries of phenothiazine derivatives for screening. [2][3]
Protocol 2.1: Synthesis of a Novel 2-Chloro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine
Rationale: This protocol describes a common synthetic route to create a potent phenothiazine derivative by combining a C2-chloro substitution with an N10-propylpiperazine side chain, adhering to key SAR principles. The synthesis involves N-alkylation of the 2-chlorophenothiazine core. [9][10] Materials:
-
2-Chlorophenothiazine
-
1-(3-Chloropropyl)-4-methylpiperazine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chlorophenothiazine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water. Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt of phenothiazine is observed.
-
Alkylation: Add 1-(3-chloropropyl)-4-methylpiperazine (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and allow it to stir overnight (approx. 12-16 hours).
-
Quenching: Cool the reaction to room temperature and quench by slowly adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexane to yield the pure product.
Protocol 2.2: Physicochemical Characterization
Rationale: Unambiguous characterization is essential to confirm the structure and purity of the synthesized compound before biological testing. A combination of spectroscopic methods is employed. [11][12][13] Methods:
-
Thin-Layer Chromatography (TLC): Monitor reaction progress and assess purity. [14]2. High-Performance Liquid Chromatography (HPLC): Determine final purity (>95% is required for biological assays). [11]3. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provide detailed structural information, confirming the covalent connections of all atoms. [9][12]4. Mass Spectrometry (MS): Confirm the molecular weight of the final compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. [15][16]
Technique Parameter Expected Result for Target Compound ¹H NMR Chemical Shifts (δ) Peaks corresponding to aromatic protons on the phenothiazine core, aliphatic protons of the propyl chain, and piperazine ring protons. ¹³C NMR Chemical Shifts (δ) Resonances for all unique carbon atoms in the molecule. MS (ESI+) m/z [M+H]⁺ ion corresponding to the calculated molecular weight of C₂₂H₂₈ClN₃S. | HPLC | Purity | ≥ 95% |
Section 3: In Vitro Evaluation of Novel Compounds
The initial biological assessment of novel compounds is performed using in vitro assays to determine their primary pharmacological activity and to rank-order them by potency.
Protocol 3.1: Dopamine D₂ Receptor Competitive Binding Assay
Rationale: This assay quantifies the affinity of a novel compound for the D₂ receptor. [17][18]It measures the ability of the test compound to displace a known high-affinity radioligand (e.g., [³H]-Spiperone) from the receptor. The resulting data are used to calculate the inhibition constant (Ki), a measure of binding affinity. [15][19]A lower Ki value indicates higher binding affinity.
Materials:
-
Membrane preparation from cells expressing human D₂ receptors (e.g., CHO or HEK293 cells)
-
[³H]-Spiperone (Radioligand)
-
Test compound (novel phenothiazine derivative)
-
Haloperidol (unlabeled competitor for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates, scintillation vials, liquid scintillation cocktail, microplate harvester, scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate. Designate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled competitor), and test compound wells (radioligand + varying concentrations of the novel phenothiazine).
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Incubation:
-
To all wells, add 50 µL of assay buffer.
-
To non-specific binding wells, add 50 µL of Haloperidol (final concentration ~10 µM).
-
To test compound wells, add 50 µL of the respective serial dilutions.
-
Add 50 µL of [³H]-Spiperone (at a concentration near its Kd, e.g., 0.2 nM final) to all wells.
-
Add 50 µL of the D₂ receptor membrane preparation to all wells to initiate the binding.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add liquid scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Compound | IC₅₀ (nM) | Ki (nM) |
| Chlorpromazine (Reference) | 5.8 | 1.9 |
| Novel Compound X | 2.1 | 0.7 |
| Novel Compound Y | 55.4 | 18.5 |
Section 4: In Vivo Preclinical Assessment
Promising candidates from in vitro screening must be evaluated in animal models to assess their potential therapeutic efficacy and side-effect liability. [20][21][22]These models provide crucial information in a complex biological system that cannot be replicated in vitro. [23]
Protocol 4.1: Prepulse Inhibition (PPI) of the Acoustic Startle Response
Rationale: Prepulse inhibition is a neurological process where a weak prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). [24]Patients with schizophrenia exhibit deficits in PPI, reflecting an inability to filter sensory information. [25]This test is a highly reliable predictor of antipsychotic efficacy, as clinically effective antipsychotics can restore PPI in animal models where it has been disrupted (e.g., by a dopamine agonist like apomorphine or amphetamine). [22][26] Materials:
-
Rodents (rats or mice)
-
Startle response measurement system (containing a sound-attenuating chamber, a speaker for stimuli, and a sensor to measure movement)
-
Dopamine agonist (e.g., apomorphine)
-
Test compound (novel phenothiazine derivative)
-
Vehicle control
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before testing.
-
Drug Administration: Administer the test compound, vehicle, or a reference antipsychotic (e.g., haloperidol) via the appropriate route (e.g., intraperitoneal, subcutaneous). Allow for a suitable pretreatment time (e.g., 30-60 minutes).
-
Disruption of PPI: Administer the dopamine agonist (e.g., apomorphine) to disrupt PPI in all groups except for a baseline control group.
-
Test Session:
-
Place a single animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB burst of white noise for 40 ms).
-
Prepulse + Pulse trials: The pulse is preceded by a weaker prepulse (e.g., 75-85 dB for 20 ms) at a specific lead interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Collection: The system records the maximum startle amplitude (Vmax) for each trial.
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse trial using the formula: % PPI = 100 - [ (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial) x 100 ]
-
Compare the % PPI between the vehicle-treated group (which should show disrupted PPI) and the test compound-treated groups. A statistically significant increase in % PPI indicates that the compound reverses the dopamine agonist-induced deficit and suggests antipsychotic-like activity.
-
| Treatment Group | Dose (mg/kg) | Mean % PPI (± SEM) |
| Vehicle + Saline | - | 75.2 ± 5.1 |
| Vehicle + Apomorphine | 0.5 | 28.4 ± 4.3 |
| Haloperidol + Apomorphine | 0.1 | 65.8 ± 6.2 |
| Novel Compound X + Apomorphine | 1.0 | 62.5 ± 5.9 |
Conclusion
The development of novel antipsychotic agents from phenothiazine precursors is a structured, multi-disciplinary process that builds upon a rich history of medicinal chemistry. By integrating rational, SAR-guided design with robust synthetic protocols and a tiered screening cascade—from in vitro receptor binding to in vivo behavioral models—researchers can systematically identify and optimize next-generation therapeutics. This integrated approach holds significant promise for discovering agents with superior efficacy for both positive and negative symptoms of psychosis, alongside an improved safety and tolerability profile, ultimately addressing the unmet medical needs of patients with severe mental illness.
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Application Notes and Protocols: Screening Phenothiazine Derivatives for Antimicrobial and Anti-inflammatory Activity
Introduction
Phenothiazines, a class of heterocyclic organic compounds, have a long and storied history in medicine, primarily as antipsychotic agents. However, their therapeutic potential extends far beyond neurology. A growing body of evidence highlights their significant antimicrobial and anti-inflammatory properties, making phenothiazine derivatives a compelling scaffold for novel drug development in an era of rising antibiotic resistance and chronic inflammatory diseases.[1][2][3][4][5][6] This guide provides a comprehensive framework for researchers to systematically screen and characterize the dual antimicrobial and anti-inflammatory activities of novel phenothiazine derivatives.
The antimicrobial mechanisms of phenothiazines are multifaceted, ranging from the disruption of bacterial membranes to the inhibition of efflux pumps, which are critical for multidrug resistance.[2][3] Furthermore, some derivatives have been shown to enhance the efficacy of conventional antibiotics, offering a promising strategy to combat resistant pathogens.[3][7] On the anti-inflammatory front, phenothiazines have been shown to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[8][9][10]
This document outlines detailed, field-proven protocols for a tiered screening approach. We will begin with primary antimicrobial screening to determine the intrinsic activity of the derivatives, followed by an assessment of their synergistic potential with existing antibiotics. Subsequently, we will delve into a robust in vitro model of inflammation to evaluate their anti-inflammatory efficacy. The causality behind experimental choices is explained to ensure a thorough understanding of the methodologies.
Section 1: Antimicrobial Activity Screening
The initial phase of the screening process is to determine the direct antibacterial activity of the phenothiazine derivatives. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the potency of an antimicrobial agent.[11][12]
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a reliable method for determining the MIC of a compound.[13]
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after an incubation period.[11][12][14][15]
Materials:
-
Phenothiazine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[15]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Multichannel pipette
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each phenothiazine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[12]
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Protocol: Checkerboard Assay for Synergistic Activity
The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.[16][17][18][19]
Principle: This assay involves testing various combinations of two compounds in a two-dimensional array of concentrations. The interaction can be synergistic (effect is greater than the sum of the individual effects), additive (effect is equal to the sum), or antagonistic (effect is less than the sum).[19]
Step-by-Step Protocol:
-
Plate Setup:
-
In a 96-well plate, create a concentration gradient of the phenothiazine derivative along the x-axis and a conventional antibiotic along the y-axis.
-
The concentrations should range from sub-MIC to supra-MIC values for both compounds.
-
-
Inoculation and Incubation:
-
Inoculate the wells with a standardized bacterial suspension as described in the MIC protocol.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each compound in the presence of the other.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI values as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Data Presentation: Antimicrobial Activity
| Phenothiazine Derivative | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | FICI with Gentamicin vs. S. aureus | Interpretation |
| Compound A | 16 | 32 | 0.375 | Synergy |
| Compound B | 64 | 128 | 1.0 | Additive |
| Compound C | 8 | 16 | 0.25 | Synergy |
Section 2: Anti-inflammatory Activity Screening
This section focuses on evaluating the anti-inflammatory potential of the phenothiazine derivatives using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in macrophages.[20][21][22] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and triggers the release of pro-inflammatory mediators.[20][23]
Overall Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol: LPS-Induced Inflammation in Macrophages
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Phenothiazine derivatives
Step-by-Step Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the phenothiazine derivatives for 1 hour.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with a known anti-inflammatory drug (e.g., dexamethasone).
-
Protocol: Nitric Oxide (NO) Measurement using the Griess Assay
Principle: Nitric oxide is a key inflammatory mediator. The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite, in the cell culture supernatant.[24][25][26][27]
Step-by-Step Protocol:
-
Sample Collection:
-
After the 24-hour incubation, carefully collect the cell culture supernatant from each well.
-
-
Griess Reaction:
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.[25]
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Protocol: Pro-inflammatory Cytokine Measurement by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.[29][30][31][32][33]
Step-by-Step Protocol:
-
Coating:
-
Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) and incubate overnight.[29]
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).[29]
-
-
Sample Incubation:
-
Add the cell culture supernatants and standards to the wells and incubate.
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
-
Substrate and Measurement:
-
Add a chromogenic substrate (e.g., TMB) and stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
-
Data Presentation: Anti-inflammatory Activity
| Phenothiazine Derivative (Concentration) | NO Production (% of LPS control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| LPS Control | 100% | 1500 ± 120 | 2500 ± 200 |
| Compound A (10 µM) | 45% | 650 ± 50 | 1100 ± 90 |
| Compound C (10 µM) | 30% | 400 ± 35 | 800 ± 70 |
Section 3: Mechanistic Insights - The NF-κB Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway.[8][9][10] This pathway is a key regulator of genes involved in inflammation, including those for pro-inflammatory cytokines and iNOS (the enzyme responsible for NO production).[8][34][35]
Caption: Simplified NF-κB signaling pathway and potential inhibition by phenothiazines.
Causality: By inhibiting the IKK complex, phenothiazine derivatives can prevent the phosphorylation and subsequent degradation of IκBα.[35] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[34] This mechanism provides a clear rationale for the observed reduction in NO and pro-inflammatory cytokine production.
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Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold - MDPI. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. [Link]
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Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy - PMC. [Link]
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NF-κB signaling in inflammation - PubMed - NIH. [Link]
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Lipopolysaccharide-induced inflammation in monocytes/macrophages is bl | IJN. [Link]
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How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. [Link]
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NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - Frontiers. [Link]
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Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway - Frontiers. [Link]
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Design of novel potent antihyperlipidemic agents with antioxidant/anti-inflammatory properties: exploiting phenothiazine's strong antioxidant activity - PubMed. [Link]
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Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - Brieflands. [Link]
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ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)... - ResearchGate. [Link]
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Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - NIH. [Link]
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Protocol Griess Test. [Link]
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Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - MDPI. [Link]
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(PDF) Antimicrobial activity of phenothiazines - ResearchGate. [Link]
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Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells | ImmunoHorizons | Oxford Academic. [Link]
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Synthesis and Antiinflammatory Activity of Some Heterocyclic Derivatives of Phenothiazine. [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. [Link]
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Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC. [Link]
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Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC. [Link]
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The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. [Link]
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Nitric Oxide Assay (NO) - ScienCell Research Laboratories. [Link]
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Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - Biomolecules & Therapeutics. [Link]
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Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
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Antimicrobial Synergy Testing:Inkjet Printer-Assisted Automated Checkerboard Array-Preview - YouTube. [Link]
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Application Note: A Multi-Modal Approach to the Analytical Characterization of Synthesized Phenothiazine Compounds
An In-Depth Technical Guide
Foreword: The Imperative for Rigorous Characterization
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including antipsychotic, antihistaminic, and antiemetic agents.[1][2][3] The therapeutic efficacy and safety of these compounds are intrinsically linked to their precise chemical structure, purity, and conformation.[1] Consequently, the synthesis of a novel phenothiazine derivative is merely the first step; its unambiguous characterization is a critical and non-negotiable phase of the research and development pipeline.
This guide eschews a simple recitation of methods. Instead, it presents an integrated analytical workflow, grounded in first principles, to provide a holistic understanding of a newly synthesized phenothiazine molecule. As a Senior Application Scientist, my objective is to illuminate not only how to perform these analyses but why specific techniques are chosen and how their results synergize to build a comprehensive, validated molecular profile. We will proceed from foundational identity checks to the definitive elucidation of three-dimensional structure and thermal properties, ensuring a self-validating system of analysis at every stage.
Foundational Analysis: Identity, Purity, and Functional Group Confirmation
The initial characterization phase aims to quickly confirm the presence of the target molecule, assess its purity, and verify that the key chemical transformations of the synthesis have occurred.
Spectroscopic Verification
Spectroscopic methods provide a rapid fingerprint of the molecule's electronic and vibrational properties.
-
Expertise & Causality: UV-Vis spectroscopy is an indispensable first-pass technique. The conjugated tricyclic system of the phenothiazine core gives rise to characteristic electronic transitions (n-π* and π-π*), resulting in distinct absorption maxima.[4] The position and intensity of these maxima are sensitive to substitution on the aromatic rings and the nitrogen atom, offering immediate, albeit non-definitive, evidence of a successful synthesis.[5] For instance, N-acyl substitution can induce a bathochromic (red) shift in the absorption pattern.[5] A difference spectrophotometric method, comparing the derivative to its sulfoxide, can also be used for specific and rapid determination.[6]
-
Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a UV-grade solvent in which the compound is fully soluble (e.g., ethanol, methanol, or acetonitrile).
-
Concentration: Prepare a dilute solution (typically 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.2 - 0.8 AU).
-
Blanking: Use the selected solvent as a blank to zero the instrument.
-
Scan: Acquire the spectrum over a range of 200-400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax). Phenothiazines typically exhibit two or more absorption bands; for example, 10H-phenothiazine shows maxima around 252 nm and 316 nm.[4]
-
-
Expertise & Causality: FTIR spectroscopy is used to confirm the presence of key functional groups and to verify the integrity of the core phenothiazine structure. The spectrum provides a unique "molecular fingerprint." For a synthesized derivative, the focus is on identifying vibrations from newly introduced moieties (e.g., a C=O stretch from an acyl group, C-F stretches from a trifluoromethyl group) and confirming the persistence of core structural vibrations (e.g., C-S, C-N, and aromatic C-H stretches).
-
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal. No KBr pelleting is required, making this a rapid and efficient method.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically plotted as % Transmittance vs. Wavenumber (cm⁻¹).
-
-
Data Presentation: Key Vibrational Frequencies
| Functional Group | Typical Wavenumber (cm⁻¹) | Significance in Phenothiazine Analysis |
| N-H Stretch (secondary amine) | 3300 - 3500 | Confirms the presence of the core phenothiazine amine. |
| Aromatic C-H Stretch | 3000 - 3100 | Indicates the aromatic rings of the core structure. |
| Aliphatic C-H Stretch | 2850 - 2960 | Evidence of alkyl substituents (e.g., at the N10 position). |
| C=O Stretch (Amide/Ketone) | 1650 - 1750 | Key indicator for N-acyl or other carbonyl-containing derivatives.[7] |
| Aromatic C=C Stretch | 1450 - 1600 | Confirms the integrity of the benzene rings. |
| C-N Stretch | 1250 - 1350 | Part of the core thiazine ring signature. |
| C-S Stretch | 600 - 800 | Confirms the sulfur linkage in the thiazine ring. |
Chromatographic Purity Assessment
Chromatography separates the synthesized product from unreacted starting materials, byproducts, and other impurities.
-
Expertise & Causality: TLC is a rapid, cost-effective method for monitoring reaction progress and assessing the purity of the final product. The choice of the mobile phase is critical; a mixture of a non-polar and a slightly more polar solvent (e.g., hexane and ethyl acetate) is often used. By comparing the retention factor (Rf) of the product spot to that of the starting materials, a clear picture of the reaction's completion and the product's purity emerges. The United States Pharmacopeia (USP) often specifies TLC methods for related substances in official monographs.[2][8]
-
Protocol: Standard TLC Analysis
-
Plate Preparation: Use a silica gel GF254 plate. Draw a faint pencil line ~1 cm from the bottom (the origin).
-
Spotting: Dissolve small amounts of the crude product, purified product, and starting materials in a volatile solvent (e.g., dichloromethane or methanol). Spot them separately on the origin line.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 85:14:1 butanol:water:ammonia).[2] Ensure the chamber is saturated with solvent vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Dry the plate and visualize the spots under UV light (254 nm). A single spot for the purified product indicates high purity.
-
Calculation: Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Definitive Structural Elucidation
Once purity is established, the exact molecular structure, connectivity, and molecular weight must be confirmed without ambiguity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: NMR is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[9][10] For phenothiazines, specific chemical shifts and coupling patterns in the aromatic region can confirm the substitution pattern, while signals in the aliphatic region can verify the structure of N-alkyl or N-acyl chains.[11][12]
-
Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to optimize homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, this typically requires a longer acquisition time and more scans than ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the familiar spectrum of chemical shift (ppm) vs. intensity.
-
-
Data Interpretation: Representative Chemical Shifts for a Phenothiazine Scaffold
| Nucleus | Typical Chemical Shift (δ, ppm) | Interpretation |
| ¹H | 8.0 - 8.5 | N-H proton of the core ring (can be broad). |
| ¹H | 6.5 - 7.5 | Aromatic protons on the tricyclic system. The specific pattern reveals the substitution. |
| ¹H | 2.0 - 4.0 | Protons on alkyl chains attached to the nitrogen (N-CH₂). |
| ¹³C | 140 - 150 | Aromatic carbons directly attached to N and S. |
| ¹³C | 115 - 130 | Other aromatic carbons (CH). |
| ¹³C | 40 - 60 | Aliphatic carbons in N-alkyl substituents. |
Mass Spectrometry (MS)
-
Expertise & Causality: MS provides the exact molecular weight of the compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (to four decimal places) to predict a unique molecular formula.[4] Furthermore, the fragmentation pattern observed in the mass spectrum provides corroborating structural information, as the phenothiazine core breaks apart in predictable ways, such as the loss of the N(10)-substituent or small neutral groups like SO or SO₂ in sulfoxide/sulfone derivatives.
-
Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in an appropriate solvent, typically methanol or acetonitrile, often with a trace of formic acid to promote protonation.
-
Infusion: The solution is infused directly into the ESI source at a low flow rate.
-
Ionization: A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, ions ([M+H]⁺) are formed and enter the mass analyzer.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the analyzer (e.g., Time-of-Flight or Quadrupole).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
-
Workflow Visualization: Integrated Characterization Pathway
Caption: Logical workflow for the characterization of a synthesized phenothiazine.
Advanced Characterization: Solid-State and Thermal Properties
For applications in materials science and particularly in pharmaceuticals, understanding the solid-state properties is crucial.
X-Ray Diffraction (XRD) / Crystallography
-
Expertise & Causality: Single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[1][4] This is the gold standard for structural confirmation. It reveals bond lengths, bond angles, and the conformation of the molecule, such as the characteristic "butterfly" fold of the phenothiazine ring.[13] This information is vital as the biological activity of phenothiazine drugs is directly related to their 3D shape.[1] For materials that do not form suitable single crystals, Powder X-Ray Diffraction (PXRD) can be used to identify the crystalline form (polymorph) and assess crystallinity.[14][15][16]
Thermal Analysis (TGA/DSC)
-
Expertise & Causality: Thermal analysis is critical for assessing the stability and physical properties of a compound as a function of temperature, which is essential for pharmaceutical formulation and storage.[17][18]
-
Thermogravimetric Analysis (TGA): Measures mass loss versus temperature.[19] It is used to determine thermal stability, decomposition temperatures, and the presence of residual solvents or water.[19][20]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled.[21] DSC is used to determine the melting point, enthalpy of fusion, and to identify and characterize different polymorphic forms, which can have different solubilities and bioavailabilities.[18][20]
-
-
Protocol: Simultaneous TGA-DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the purified compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).
-
Data Acquisition: The instrument simultaneously records the mass loss (TGA) and the differential heat flow (DSC) as a function of temperature.
-
Analysis: The TGA curve shows sharp drops in mass at decomposition points. The DSC curve shows endothermic peaks for melting and exothermic peaks for crystallization or decomposition.
-
-
Workflow Visualization: Analytical Decision Tree
Caption: Decision tree for the comprehensive analysis of phenothiazines.
Conclusion
The characterization of a newly synthesized phenothiazine is a systematic, multi-technique process. No single method is sufficient. By logically progressing from rapid purity and identity checks (TLC, UV-Vis, FTIR) to definitive structural elucidation (NMR, HRMS) and finally to solid-state analysis (XRD, TGA/DSC), a researcher can build an unassailable, publication-quality data package. This rigorous, evidence-based approach ensures the scientific integrity of the work and is a prerequisite for any further investigation into the compound's biological activity or material properties.
References
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Review of Methods of Analysis for Phenothiazine Drugs. Journal of Chromatographic Science, Oxford Academic.[Link]
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Review of Methods of Analysis for Phenothiazine Drugs. Journal of Chromatographic Science.[Link]
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Mass spectrometric studies of some phenothiazine-S,S-dioxides. INIS-IAEA.[Link]
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Determination of Retention Behavior and pK a Values of Some Phenothiazines with Green Chemistry Approach. PubMed Central.[Link]
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Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI.[Link]
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Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. ResearchGate.[Link]
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The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method. PubMed.[Link]
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Synthesis, spectral characterization and antitumor activity of phenothiazine derivatives. ResearchGate.[Link]
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Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Medical Science.[Link]
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Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence. PubMed Central, NIH.[Link]
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Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central.[Link]
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Revealing Crystal Structure of Phenothiazine with 3D electron diffraction tomography. Nanomegas.[Link]
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Identification of Phenothiazine Derivatives and Analogs by X-Ray Diffraction. I. Examination of Pure Compounds. Journal of Pharmaceutical Sciences.[Link]
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Identification of Phenothiazine Derivatives and Analogs by X-Ray Diffraction. II. Active Substances in Pharmaceutical Formulations. Journal of Pharmaceutical Sciences.[Link]
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Phenothiazine | C12H9NS | CID 7108. PubChem, NIH.[Link]
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USP Monographs: Chlorpromazine. uspbpep.com.[Link]
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Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed.[Link]
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Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry.[Link]
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Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.[Link]
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Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PubMed Central, NIH.[Link]
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Spectrofluorometric Identification of Phenothiazine Drugs. Analytical Chemistry.[Link]
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The assay of phenothiazine. Analyst (RSC Publishing).[Link]
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Ultraviolet and Infrared Spectral Characteristics of New Phenothiazines. Zenodo.[Link]
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Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. ResearchGate.[Link]
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Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies. ResearchGate.[Link]
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Phenothiazine oxidation process. ResearchGate.[Link]
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Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography. PubMed.[Link]
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Pharmaceutical analysis of phenothiazine and benzodiazepine derivatives as drug substances. MedMuv.[Link]
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Phenothiazine. Wikipedia.[Link]
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Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Netzsch.[Link]
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The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.[Link]
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Chromatographic Techniques in Pharmaceutical Analysis. Encyclopedia.pub.[Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.[Link]
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Application Note: A Robust HPLC and Mass Spectrometry Protocol for the Analysis of Ethyl 10H-phenothiazin-2-ylcarbamate
Abstract
This application note presents a comprehensive guide for the quantitative analysis of Ethyl 10H-phenothiazin-2-ylcarbamate, a key intermediate in pharmaceutical synthesis.[1][2] The protocols detailed herein leverage High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to achieve high sensitivity and specificity.[3] This document provides not only a step-by-step methodology but also the scientific rationale behind the selection of critical parameters, ensuring the development of a robust and reliable analytical method suitable for drug development and quality control applications. All protocols are designed with consideration for established regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6]
Introduction: The Analytical Imperative for this compound
This compound is a chemical entity belonging to the phenothiazine class of compounds.[2] The phenothiazine core is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of pharmacological activities.[1][2] As such, precise and accurate quantification of this compound is critical in both research and manufacturing settings to ensure the quality, efficacy, and safety of potential drug candidates.
This guide is designed to provide a scientifically sound starting point for the development and validation of an analytical method for this compound. The combination of HPLC for separation and mass spectrometry for detection offers unparalleled specificity and sensitivity, which are essential for rigorous pharmaceutical analysis.[3][7]
Foundational Principles: Crafting a Self-Validating Analytical System
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8] The protocols outlined below are built upon a foundation of scientific principles and regulatory expectations to ensure trustworthiness and reliability. The method is designed to be a self-validating system, where the choice of each parameter is justified and contributes to the overall robustness of the analysis.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O₂S | [1][2] |
| Molecular Weight | 286.35 g/mol | [2] |
| Monoisotopic Mass | 286.0776 Da | [1] |
| Predicted XlogP | 3.6 - 4.46 | [9][10] |
| Predicted Adducts [M+H]⁺ | 287.08488 m/z | [9] |
| Predicted Adducts [M+Na]⁺ | 309.06682 m/z | [9] |
The moderate lipophilicity (indicated by the predicted XlogP) suggests that reverse-phase HPLC will be an effective separation technique. The accurate mass and predicted adducts are crucial for developing a selective mass spectrometry method.
Experimental Workflow: From Sample to Result
The overall analytical process is a multi-step workflow that requires careful attention to detail at each stage to ensure data quality.
Figure 1: Overall analytical workflow for this compound analysis.
Detailed Protocols
Preparation of Stock and Working Standard Solutions
Rationale: Accurate preparation of standards is paramount for precise quantification. Acetonitrile is chosen as the primary solvent due to its compatibility with reverse-phase HPLC and its ability to readily dissolve the analyte.
Protocol:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Intermediate Stock Solution (100 µg/mL): Transfer 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the intermediate stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.
HPLC Method Parameters
Rationale: A C18 stationary phase is selected for its versatility in retaining moderately non-polar compounds like this compound. A gradient elution is employed to ensure efficient separation from potential impurities and a sharp peak shape. Formic acid is added to the mobile phase to improve peak shape and enhance ionization in the mass spectrometer.[11]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 100 mm x 2.1 mm, 2.6 µm | Provides good retention and resolution for the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B | Ensures elution of the analyte and cleaning of the column. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40 °C | Improves peak symmetry and reduces viscosity. |
| Injection Volume | 5 µL | A small volume minimizes potential for peak distortion. |
| Autosampler Temp. | 10 °C | Maintains sample integrity during analysis. |
Mass Spectrometry Method Parameters
Rationale: Electrospray ionization (ESI) in positive ion mode is chosen as it is well-suited for nitrogen-containing compounds and is predicted to readily form the [M+H]⁺ adduct.[9] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high selectivity and sensitivity, which is ideal for quantitative analysis.[12]
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Effective for polar and semi-polar analytes. |
| Polarity | Positive | Expected to form [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Source Temperature | 150 °C | Facilitates desolvation. |
| Desolvation Temp. | 350 °C | Ensures complete solvent evaporation. |
| Cone Gas Flow | 50 L/hr | Assists in nebulization and ion formation. |
| Desolvation Gas Flow | 800 L/hr | Aids in solvent removal. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
MRM Transition Development: To establish the optimal MRM transitions, the parent ion (precursor ion) and its most abundant fragment ions (product ions) must be determined.
-
Precursor Ion Identification: Infuse a standard solution of this compound (approx. 1 µg/mL) into the mass spectrometer and perform a full scan to confirm the mass of the protonated molecule, [M+H]⁺, at m/z 287.1.
-
Product Ion Scan: Select m/z 287.1 as the precursor ion and perform a product ion scan to identify the most stable and abundant fragment ions. Two to three transitions should be selected for quantification and confirmation.
Method Validation Strategy
The developed method must be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][13][14] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | No interference at the retention time of the analyte. | Ensures the signal is solely from the analyte of interest.[8] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Demonstrates a proportional response to analyte concentration.[15] |
| Accuracy | 80-120% recovery for low concentrations, 98-102% for higher concentrations. | Measures the closeness of the measured value to the true value.[13] |
| Precision | Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 3%) | Assesses the degree of scatter between a series of measurements.[13] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15] |
| Robustness | No significant impact on results from deliberate small variations in method parameters. | Demonstrates the reliability of the method during normal use.[13] |
Conclusion
This application note provides a detailed and scientifically justified protocol for the analysis of this compound using HPLC-MS. By following the outlined procedures for method development and adhering to a rigorous validation strategy based on ICH guidelines, researchers and drug development professionals can establish a reliable and robust analytical method. This will, in turn, support the advancement of new chemical entities through the development pipeline with a high degree of confidence in the analytical data generated.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Dams, R., et al. (2019). Current developments in LC-MS for pharmaceutical analysis. Analyst, 144(3), 765-787. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Intertek. LC-MS Method Development. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
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ResolveMass Laboratories. (2023). Analytical Method Development and Validation in Pharmaceuticals. [Link]
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Al-Sbaiee, F. M., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC - NIH. [Link]
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Alfred-Ugbenbo, D., et al. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and objects of chemical analysis, 18(3), 143-151. [Link]
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Macek, J., et al. (2005). Separation and identification of phenothiazine compounds by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 677-681. [Link]
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Hayen, H., & Karst, U. (2003). Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. Analytical chemistry, 75(18), 4833-4840. [Link]
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ResearchGate. Characteristics of methods for determining some phenothiazine derivatives and their S-oxides by anticholinesterase activity. [Link]
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ResearchGate. Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. [Link]
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PubChemLite. Ethyl n-(10h-phenothiazin-2-yl)carbamate (C15H14N2O2S). [Link]
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Pharmaffiliates. CAS No : 37711-29-8 | Product Name : Ethyl (10H-phenothiazin-2-yl)carbamate. [Link]
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cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 10H-phenothiazin-2-ylcarbamate
Introduction
Welcome to the technical support center for the synthesis of Ethyl 10H-phenothiazin-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Phenothiazine and its derivatives are a critical class of heterocyclic compounds with a wide range of biological activities, making their efficient synthesis a key focus in medicinal chemistry.[1][2][3] this compound, in particular, serves as a valuable building block for developing more complex pharmaceutical agents.[4][] This resource aims to address common challenges and provide practical solutions to improve the yield and purity of this important synthetic intermediate.
Reaction Overview: The Core Synthesis
The most common and direct method for synthesizing this compound involves the reaction of 2-amino-10H-phenothiazine with ethyl chloroformate.[4] This reaction requires a base to neutralize the hydrochloric acid byproduct, which drives the reaction towards completion.[4]
Reaction Scheme:
Caption: Synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing a logical approach to troubleshooting and optimizing your reaction.
Question 1: Why is the yield of my this compound synthesis consistently low?
Low yields are a frequent challenge in phenothiazine synthesis and can be attributed to several factors.[6] A systematic approach to identifying the root cause is crucial for improvement.
Possible Cause 1: Purity of Starting Materials
-
Insight: The purity of 2-amino-10H-phenothiazine is critical. Impurities can lead to the formation of unwanted side products, consuming reagents and complicating purification.[6] The phenothiazine core itself is susceptible to oxidation, which can introduce impurities.[7]
-
Solution:
-
Verify Purity: Before starting the reaction, confirm the purity of 2-amino-10H-phenothiazine using techniques like NMR, LC-MS, or by checking its melting point.
-
Purification of Starting Material: If impurities are detected, consider recrystallizing the 2-amino-10H-phenothiazine. A common method involves dissolving the compound in a suitable hot solvent and allowing it to cool slowly to form pure crystals.[8]
-
Possible Cause 2: Inefficient Basification
-
Insight: The reaction between 2-amino-10H-phenothiazine and ethyl chloroformate generates hydrochloric acid (HCl).[4] If not effectively neutralized, the HCl can protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.
-
Solution:
-
Choice of Base: Use a non-nucleophilic base to avoid side reactions with ethyl chloroformate. Common choices include triethylamine (TEA) or pyridine.
-
Stoichiometry of Base: Ensure at least a stoichiometric equivalent of the base is used. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to ensure complete neutralization of the generated HCl.
-
Addition of Base: Add the base to the reaction mixture before the addition of ethyl chloroformate to ensure the 2-amino-10H-phenothiazine remains in its free, nucleophilic form.
-
Possible Cause 3: Side Reactions of Ethyl Chloroformate
-
Insight: Ethyl chloroformate is a reactive reagent and can participate in side reactions, especially in the presence of nucleophilic impurities or if the reaction conditions are not optimized.
-
Solution:
-
Control Temperature: The addition of ethyl chloroformate should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize the formation of side products.
-
Slow Addition: Add the ethyl chloroformate dropwise to the reaction mixture to maintain a low concentration and prevent localized overheating.
-
Possible Cause 4: Oxidation of the Phenothiazine Ring
-
Insight: The sulfur atom in the phenothiazine ring is susceptible to oxidation, especially at elevated temperatures or in the presence of air, leading to the formation of sulfoxides and other oxidized byproducts.[7]
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[7]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow to diagnose and address causes of low reaction yields.
Question 2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
The formation of multiple products often points to side reactions involving either the starting materials or the product.
Possible Cause 1: N-10 Acylation
-
Insight: The nitrogen at the 10-position of the phenothiazine ring is also nucleophilic and can react with ethyl chloroformate, leading to the formation of an N-10 acylated byproduct.[4]
-
Solution:
-
Steric Hindrance: While the 2-amino group is generally more reactive, carefully controlling the stoichiometry of ethyl chloroformate can minimize N-10 acylation. Use of a slight excess of the 2-amino-10H-phenothiazine may be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can improve the selectivity for the more nucleophilic 2-amino group.
-
Possible Cause 2: Di-acylation
-
Insight: If a large excess of ethyl chloroformate is used, di-acylation at both the 2-amino and N-10 positions can occur.
-
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of ethyl chloroformate, using no more than a slight excess (e.g., 1.05-1.1 equivalents).
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of di-acylated products.[7]
-
Question 3: I am having difficulty purifying the final product. What are the recommended purification strategies?
Purification can be challenging due to the potential for closely related byproducts.
-
Solution:
-
Crystallization: Recrystallization is often the most effective method for purifying this compound. Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes, to find the optimal conditions for crystallization.
-
Column Chromatography: If crystallization is not sufficient, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities.
-
Aqueous Wash: During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove any unreacted 2-amino-10H-phenothiazine and the basic catalyst. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: An inert, aprotic solvent is generally preferred to avoid side reactions with ethyl chloroformate. Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and benzene are commonly used.[4][9] The choice of solvent can influence the solubility of the starting materials and the reaction rate.
Q2: Can I use a different acylating agent instead of ethyl chloroformate?
A2: Yes, other chloroformates (e.g., methyl chloroformate, benzyl chloroformate) can be used to synthesize the corresponding carbamates. Additionally, alternative methods for carbamate synthesis that avoid the use of phosgene derivatives, such as those employing carbon dioxide, are being explored for greener chemistry approaches.[10][11][12]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbamate C=O stretch.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[13]
Q4: What are the safety precautions I should take when working with ethyl chloroformate?
A4: Ethyl chloroformate is a toxic, corrosive, and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. It reacts with water and should be stored in a dry environment.
Experimental Protocols
Optimized Synthesis of this compound
This protocol provides a step-by-step methodology for the synthesis with a focus on maximizing yield and purity.
Materials:
-
2-Amino-10H-phenothiazine
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-10H-phenothiazine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain an inert atmosphere throughout the reaction.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.1 equivalents) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Data Presentation: Optimizing Reaction Conditions
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome |
| Base | No base | Triethylamine (1.2 eq.) | Improved yield due to neutralization of HCl[4] |
| Temperature | Room Temperature | 0 °C to Room Temp. | Reduced side product formation |
| Atmosphere | Air | Nitrogen or Argon | Minimized oxidation of the phenothiazine ring[7] |
| Solvent | Ethanol | Dichloromethane | Avoids reaction of solvent with ethyl chloroformate |
References
- Benchchem. (n.d.). This compound | 37711-29-8.
- Benchchem. (2025). Refining reaction conditions for synthesizing phenothiazine derivatives.
- PubMed. (1976). Synthesis of some new phenothiazine derivatives of expected medicinal value.
- Benchchem. (2025). Troubleshooting common issues in phenothiazine synthesis.
- Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
- Slideshare. (n.d.). Synthesis of Phenothiazine from Diphenylamine.pptx.
- ResearchGate. (2018). Synthesis of New N-Substituted Phenothiazine Derivatives.
- IOSRPHR. (2020). Synthesis and Evaluation of Phenothiazine Derivatives.
- ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines.
- PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
- IOSR Journal of Pharmacy. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.
- Benchchem. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review.
- Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods.
- Mini Reviews in Medicinal Chemistry. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review.
- BOC Sciences. (n.d.). CAS 34749-22-9 Ethyl [10-(3-chloropropanoyl)-10H-phenothiazin-2-yl] carbamate.
- Wikipedia. (n.d.). Ethyl chloroformate.
- Google Patents. (n.d.). Purification of phenothiazine - US3381007A.
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- 4. This compound|37711-29-8 [benchchem.com]
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- 8. US3381007A - Purification of phenothiazine - Google Patents [patents.google.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iosrphr.org [iosrphr.org]
Technical Support Center: Effective Purification of Phenothiazine Reaction Mixtures
Introduction for the Modern Researcher
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, forming the backbone of numerous antipsychotic, antihistaminic, and anti-infective agents.[1][2] The synthesis of these powerful scaffolds, however, is often accompanied by significant purification challenges. Crude reaction mixtures frequently contain a complex array of impurities, including unreacted starting materials, thermally-induced degradation products, and, most notably, oxidized species.[3][4][5][6]
The propensity of the electron-rich phenothiazine core to oxidize, particularly at the sulfur atom to form the corresponding sulfoxide, is a primary obstacle to achieving high purity.[5][7][8][9] This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice in a practical question-and-answer format, explaining the chemical principles behind each purification strategy to empower you to resolve common experimental roadblocks.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark brown or black upon workup. What does this signify and how can I prevent it?
A1: A dark coloration is a classic indicator of phenothiazine oxidation.[10] The phenothiazine nucleus is highly susceptible to oxidation, especially at elevated temperatures and in the presence of air, forming species like the phenothiazine sulfoxide, which are often highly colored.[4][7][9] This is not merely a cosmetic issue; these impurities can be difficult to remove and may possess different biological activities or toxicities.
Causality & Prevention:
-
Cause: The sulfur heteroatom in the phenothiazine ring is easily oxidized. This process can be accelerated by heat, light, and residual oxidizing agents from the synthesis.[9][10]
-
Prevention is Key:
-
Inert Atmosphere: The most critical preventative measure is to conduct the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon).[4][5][10] This minimizes contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. This removes dissolved oxygen, a hidden culprit in oxidation.[10]
-
Temperature Control: Avoid excessive heat during synthesis and workup. Monitor reaction temperatures closely, as high heat can lead to both oxidation and the formation of tarry by-products.[5][10]
-
Q2: How can I quickly assess if my reaction is complete and identify the main components in the crude mixture?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring and preliminary purity assessment.
-
Identifying Components: To confidently identify your product, starting materials, and byproducts, co-spot your reaction mixture alongside pure samples of your starting materials on the same TLC plate.[3] The starting material spots should diminish as the product spot appears and intensifies over time. Any new, unexpected spots are likely byproducts.
-
Common Byproducts: In the classic synthesis from diphenylamine and sulfur, be watchful for polysulfides.[3] In nearly all phenothiazine reactions, the sulfoxide is a common byproduct, which typically has a different polarity (and thus a different Rf value) than the parent phenothiazine.[5]
Q3: What is the best general-purpose purification method for a crude phenothiazine product?
A3: There is no single "best" method; the choice depends on the scale of your reaction and the nature of the impurities. However, for most lab-scale syntheses, a two-stage approach is highly effective:
-
Initial Cleanup (Extraction/Wash): Perform a liquid-liquid extraction to remove inorganic salts and highly polar or acidic/basic impurities.
-
Final Purification (Recrystallization or Chromatography):
-
Recrystallization: This is the preferred method for purifying solid products on a multi-gram scale. It is efficient at removing small amounts of impurities from a large amount of product. Ethanol is a very common and effective solvent for recrystallizing phenothiazine.[3][11][12]
-
Column Chromatography: This is the most powerful technique for separating complex mixtures or purifying smaller quantities. It excels at separating compounds with similar polarities, such as the desired phenothiazine from its sulfoxide or unreacted advanced intermediates.[3][13]
-
Q4: My product has a low and broad melting point even after recrystallization. What is the likely issue?
A4: A low, broad melting point is a definitive sign of impurities. While recrystallization is excellent, some impurities can be stubborn.
-
Persistent Starting Materials: Some starting materials, like diphenylamine, can be difficult to remove completely by a single recrystallization if they have similar solubility profiles to the product.[14]
-
Isomeric Byproducts: Structural isomers or closely related byproducts formed during the reaction may co-crystallize with your product.[14]
-
Trapped Solvent: Ensure your crystals are thoroughly dried under vacuum. Residual solvent can depress the melting point.
Solution: If a second recrystallization does not improve the melting point, the next logical step is purification by column chromatography to separate the persistent impurities.
Section 2: Troubleshooting Specific Purification Techniques
Recrystallization
Recrystallization is a powerful, economical, and scalable purification technique based on the differential solubility of the product and impurities in a chosen solvent at different temperatures.
Problem: My compound "oils out" as a liquid instead of forming solid crystals.
This common issue occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the solute's solubility is excessively high.
Protocol: Standard Recrystallization of Phenothiazine from Ethanol [3][11][15]
-
Dissolution: Place the crude, solid phenothiazine in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling (e.g., on a hot plate) with stirring.
-
Achieve Saturation: Continue adding ethanol in small portions until the solid just dissolves completely in the boiling solvent. Note: Adding a large excess of solvent will reduce your final yield.
-
Hot Filtration (Optional): If insoluble impurities (like dust or tar) are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any soluble impurities adhering to the crystal surfaces.[11]
-
Drying: Dry the purified yellowish crystals under vacuum to remove all traces of ethanol. The melting point of pure phenothiazine should be sharp, around 185°C.[11]
| Solvent | Boiling Point (°C) | Solubility Profile | Notes |
| Ethanol | 78 | High when hot, low when cold.[12] | The most common and effective choice.[3][11] |
| Acetone | 56 | Good solubility. | Can also be used effectively for recrystallization.[12] |
| Toluene | 111 | Good solvent, but higher boiling point requires more care. | Useful if ethanol or acetone fail to give good crystals. |
| Water | 100 | Very low solubility.[12] | Not suitable as a primary solvent but can be used as an anti-solvent with ethanol or acetone. |
Table 1: Comparison of common recrystallization solvents for phenothiazine.
Column Chromatography
This technique separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel).
Problem: My desired product is co-eluting with an impurity.
This indicates that the chosen solvent system (eluent) does not have sufficient resolving power for your specific mixture.
-
The "Why": In chromatography, separation occurs because compounds have different affinities for the stationary phase (silica) and the mobile phase (solvent). If two compounds have very similar polarities, they will travel down the column at nearly the same rate with a given eluent.
-
Solution: Optimize the Eluent.
-
Decrease Polarity: If the spots are moving too fast (high Rf), decrease the polarity of the eluent. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.
-
Increase Polarity: If the spots are stuck at the baseline (low Rf), increase the eluent's polarity by adding more ethyl acetate.
-
Use a Gradient: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is highly effective for separating compounds with a wide range of polarities.[13][16][17]
-
Protocol: Silica Gel Column Chromatography for Phenothiazine Purification [13]
-
Select Solvent System: Use TLC to find an eluent system that gives your desired product an Rf value of approximately 0.25-0.35. A good starting point for phenothiazine derivatives is a mixture of ethyl acetate and hexane.[13]
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack evenly under positive pressure or gravity, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed ("dry loading"). This technique often results in sharper bands and better separation.
-
Elute the Column: Begin running the solvent through the column, collecting fractions in test tubes.
-
Monitor Fractions: Analyze the collected fractions by TLC to determine which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified phenothiazine derivative.
Acid-Base Extraction
This method exploits the different solubilities of neutral organic compounds and their acidic or basic salts in aqueous and organic solvents.[18] Since phenothiazine has a basic nitrogen atom, this technique can be used to separate it from neutral or acidic impurities.
Problem: I've formed a stable emulsion that won't separate.
Emulsions are colloidal suspensions of one liquid in another, often stabilized by trace impurities. They are a common frustration during liquid-liquid extractions.
-
The "Why": Vigorous shaking can create very fine droplets that are slow to coalesce. Impurities can act as surfactants, stabilizing the interface between the organic and aqueous layers.
-
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to break the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.
-
Section 3: Safety First: Handle with Care
Phenothiazine and its derivatives are biologically active compounds and must be handled with appropriate caution. Likewise, the organic solvents used in purification pose their own hazards.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses or goggles, and a lab coat.[19][20][21][22]
-
Ventilation: Handle solid phenothiazine and all organic solvents in a certified chemical fume hood to avoid inhalation of dust or vapors.[19][21] Ensure adequate ventilation.[20]
-
Toxic Gas Evolution: Syntheses involving the reaction of diphenylamine and sulfur evolve highly toxic and flammable hydrogen sulfide (H₂S) gas. This reaction MUST be performed in a well-ventilated fume hood.[3][11]
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Do not pour organic solvents down the drain.[22]
Section 4: References
-
Campbell, C., Cornthwaite, H., & Watterson, J. (2018). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology, 42(4), 230–237. [Link]
-
Ovid Technologies. (n.d.). Oxidation of Selected Phenothiazine Drugs During...: Journal of Analytical Toxicology. Retrieved January 21, 2026, from [Link]
-
Semantic Scholar. (n.d.). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Retrieved January 21, 2026, from [Link]
-
Vaughan, L. G., & Kramer, D. N. (1968). U.S. Patent No. 3,381,007. U.S. Patent and Trademark Office.
-
ncchem. (2022, December 29). PHENOTHIAZINE SYNTHESIS. YouTube. [Link]
-
ResearchGate. (n.d.). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Request PDF. Retrieved January 21, 2026, from [Link]
-
Redox. (2022, March 3). Safety Data Sheet Phenothiazine. Retrieved January 21, 2026, from [Link]
-
Zarei, S. A., et al. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K. Journal of Chemical & Engineering Data, 56(7), 3122–3126. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved January 21, 2026, from [Link]
-
Gzella, A., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519. [Link]
-
Uslu, B., et al. (2023). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 8(28), 25295–25315. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2019). How do I remove phenothiazine (400 ppm) from monomer, originally present in acrolyl chloride?. Retrieved January 21, 2026, from [Link]
-
De Groote, M. (1959). U.S. Patent No. 2,887,482. U.S. Patent and Trademark Office.
-
Uslu, B., et al. (2023). Synthesis and Structure of Novel Phenothiazine Derivatives... ACS Omega. [Link]
-
LibreTexts Chemistry. (n.d.). Acid-Base Extraction. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Phenothiazine. Retrieved January 21, 2026, from [Link]
-
Jiang, L., et al. (2004). NMR-based characterization of phenothiazines as a RNA binding scaffold. Journal of the American Chemical Society, 126(12), 3924-3933. [Link]
-
Scribd. (n.d.). Phenothiazine From Diphenylamine. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2022). Synthesis and Evaluation of Phenothiazine Derivatives. Request PDF. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Request PDF. Retrieved January 21, 2026, from [Link]
-
Gzella, A., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. [Link]
-
Black, S., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University of Strathclyde. [Link]
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Common challenges and side reactions in phenothiazine synthesis.
Welcome to the comprehensive support center for phenothiazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we combine established chemical principles with practical, field-proven insights to help you troubleshoot and optimize your synthetic routes.
Introduction to Phenothiazine Synthesis Challenges
The synthesis of the phenothiazine core, while conceptually straightforward, is often plagued by challenges that can impact yield, purity, and scalability. The electron-rich nature of the tricycle makes it susceptible to oxidation, and the reaction conditions required for cyclization can lead to a variety of side products. Understanding the underlying mechanisms of these challenges is the first step toward overcoming them.
This guide is structured to provide direct answers to common problems you may encounter. We will explore the intricacies of the most prevalent synthetic methods and offer detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of phenothiazine and its derivatives.
Reaction Troubleshooting
Q1: My phenothiazine synthesis reaction has a low yield. What are the common causes and how can I improve it?
A1: Low yields in phenothiazine synthesis are a frequent issue and can stem from several factors, particularly when using classical methods like the thionation of diphenylamines.[1][2] Key areas to investigate include:
-
Purity of Reactants: Ensure your starting materials, especially the diphenylamine derivative, are of high purity. Impurities can lead to the formation of tarry by-products that complicate purification and reduce the overall yield.[1]
-
Reaction Temperature: The temperature is a critical parameter. For the reaction of diphenylamine with sulfur, a temperature range of 140-160°C is often employed.[1] If the reaction is too slow, a moderate increase in temperature may be necessary. Conversely, if you observe significant decomposition or charring, lowering the temperature can help control the evolution of hydrogen sulfide and minimize byproduct formation.[1]
-
Incomplete Conversion: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure it has gone to completion. Extending the reaction time or a modest increase in temperature might be necessary to drive the reaction forward.
-
Sub-optimal Catalyst Loading: In catalyzed reactions, such as those employing iodine in the thionation method, ensure the catalyst is active and used in the correct proportion.[3]
Q2: I am observing the formation of significant amounts of sulfoxide and sulfone byproducts. How can I prevent this?
A2: The sulfur atom in the phenothiazine ring is readily oxidized to form sulfoxides and, under more forcing conditions, sulfones.[2][4] This is a very common side reaction.[2] To minimize oxidation:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon). This is crucial to exclude atmospheric oxygen, a primary culprit in the oxidation of the sulfur atom.[2]
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Control of Oxidizing Agents: If your synthetic route involves an oxidation step at a different part of the molecule, be mindful of the oxidant's selectivity. Over-oxidation of the phenothiazine core is a risk.
-
Appropriate Work-up: During the reaction work-up, avoid prolonged exposure to air, especially if the product is in solution.
Q3: My reaction to synthesize a substituted phenothiazine is giving me a mixture of regioisomers. How can I improve the regioselectivity?
A3: Poor regioselectivity is a known challenge, particularly in the thionation of meta-substituted diphenylamines, which can lead to a mixture of 2- and 4-substituted phenothiazines.[5] Addressing this often requires a change in synthetic strategy:
-
Modern Cross-Coupling Methods: Consider using more modern and selective methods like the Buchwald-Hartwig amination or Ullmann condensation.[6][7] These reactions offer greater control over the formation of the C-N and C-S bonds, leading to a single desired regioisomer.
-
Smiles Rearrangement: The Smiles rearrangement can also be a powerful tool for the regioselective synthesis of phenothiazines, particularly when specific precursors are used.[8][9][10]
Purification Challenges
Q4: I am having difficulty purifying my crude phenothiazine product. What are the recommended methods?
A4: The purification of phenothiazines can be challenging due to the presence of colored impurities and byproducts with similar polarities.
-
Crystallization: Recrystallization from a suitable solvent (e.g., ethanol, toluene) is often the most effective method for obtaining pure phenothiazine.[11][12] You may need to screen several solvents to find the optimal one for your specific derivative.
-
Column Chromatography: Silica gel column chromatography can be used, but be aware that the slightly acidic nature of silica can sometimes cause degradation of sensitive phenothiazine derivatives. Using a deactivated silica gel or a different stationary phase (e.g., alumina) may be beneficial.
-
Distillation/Sublimation: For the parent phenothiazine and some simple derivatives, vacuum distillation or sublimation can be an effective purification technique.[13][14]
Key Synthetic Methodologies: Protocols & Troubleshooting
This section provides an overview of common synthetic routes to phenothiazines, including step-by-step protocols and troubleshooting tips.
Method 1: Thionation of Diphenylamines
This is the classical and most direct method for synthesizing the phenothiazine core, first reported by Bernthsen in 1883.[15] It involves the reaction of a diphenylamine derivative with elemental sulfur, often with a catalyst like iodine.[3][16]
Experimental Protocol: Synthesis of 10H-Phenothiazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to trap H₂S), combine diphenylamine (1.0 eq), sulfur (2.2 eq), and a catalytic amount of iodine (e.g., 0.01 eq).
-
Heating: Heat the mixture in an oil bath to 140-160°C. The reaction will start with the evolution of hydrogen sulfide gas. Caution: Hydrogen sulfide is highly toxic. This reaction must be performed in a well-ventilated fume hood. [11]
-
Reaction Monitoring: Maintain the temperature and monitor the reaction until the evolution of H₂S ceases (typically 1-2 hours).
-
Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The crude product will solidify.
-
Purification: Grind the solid and wash it with hot water, followed by a small amount of cold ethanol to remove impurities.[12] For higher purity, recrystallize the crude product from hot ethanol.[11]
Troubleshooting Table for Thionation
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure adequate mixing. |
| Decomposition at high temperatures. | Reduce the reaction temperature. Monitor for charring. | |
| Impure starting materials. | Recrystallize or purify the diphenylamine starting material. | |
| Product is a dark tar | Excessive heating or presence of impurities. | Lower the reaction temperature. Use purer starting materials. |
| Difficult Purification | Presence of polysulfides and other byproducts. | Thoroughly wash the crude product as described. Consider column chromatography if recrystallization is ineffective. |
Logical Workflow for Thionation of Diphenylamines
Caption: Workflow for the synthesis of phenothiazine via thionation.
Method 2: Smiles Rearrangement
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that can be used to synthesize phenothiazines with high regioselectivity.[8][9]
General Reaction Scheme
Caption: General scheme of the Smiles rearrangement for phenothiazine synthesis.
Experimental Protocol: Synthesis of a Substituted Phenothiazine via Smiles Rearrangement (Illustrative)
-
Reactant Preparation: Synthesize the appropriate 2-amino-2'-nitrodiphenyl sulfide precursor.
-
Reaction Setup: Dissolve the sulfide precursor in a suitable solvent (e.g., ethanol, DMSO) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a strong base (e.g., potassium hydroxide) to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Troubleshooting Table for Smiles Rearrangement
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Insufficiently strong base. | Use a stronger base (e.g., NaH instead of KOH). |
| Low reaction temperature. | Increase the reaction temperature. | |
| Low Yield | Side reactions or degradation. | Optimize reaction time and temperature. Ensure a strictly inert atmosphere. |
| Incomplete rearrangement. | Increase reaction time or try a different solvent. |
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds.[17] It can be applied to the synthesis of phenothiazines, often in an intramolecular fashion, from appropriately substituted precursors.[6]
General Reaction Scheme
Caption: Intramolecular Buchwald-Hartwig amination for phenothiazine synthesis.
Experimental Protocol: Intramolecular Buchwald-Hartwig Amination (Illustrative)
-
Reaction Setup: To a Schlenk flask, add the o-bromoaryl sulfide precursor, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene) via syringe.
-
Heating: Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-110°C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture, filter it through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Table for Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst. | Use a fresh catalyst and ensure anhydrous, anaerobic conditions. |
| Inappropriate ligand. | Screen different phosphine ligands. | |
| Low Yield | Catalyst poisoning. | Ensure the purity of starting materials and solvents. |
| Unsuitable base. | Try a different base (e.g., K₂CO₃, Cs₂CO₃). | |
| Side Reactions | Hydrodehalogenation of the starting material. | Optimize the ligand and reaction conditions. |
Conclusion
The synthesis of phenothiazines, while a mature field, continues to present challenges that require careful consideration of reaction conditions and synthetic strategy. By understanding the common pitfalls, such as low yields, side reactions, and purification difficulties, and by being equipped with effective troubleshooting strategies, researchers can significantly improve the efficiency and success of their synthetic endeavors. The evolution of synthetic methodologies, particularly the advent of modern cross-coupling reactions, has provided powerful tools for overcoming the limitations of classical methods, enabling the synthesis of a wider range of phenothiazine derivatives with greater control and precision.
References
- refining reaction conditions for synthesizing phenothiazine derivatives - Benchchem.
- troubleshooting common issues in phenothiazine synthesis - Benchchem.
- (PDF) Synthesis of phenothiazines via Smiles rearrangement - ResearchGate.
- Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed.
- recent advances in the synthesis of phenothiazines.
- The Purification of Phenothiazine.
- Purification of phenothiazine - US2887482A - Google Patents.
- Synthesis of Phenothiazine from Diphenylamine.pptx - Slideshare.
- A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1 - SciSpace.
- Microwave-Assisted Phenothiazines Preparation by Thionation of Diphenylamines.
-
Phenothiazine - Wikipedia. Available at: [Link]
- (PDF) Synthesis and Evaluation of Phenothiazine Derivatives - ResearchGate.
-
PHENOTHIAZINE SYNTHESIS.#ncchem - YouTube. Available at: [Link]
-
Synthesis of Diverse Phenothiazines by Direct Thioamination of Arynes with S-(o-Bromoaryl)-S-methylsulfilimines and Subsequent Intramolecular Buchwald–Hartwig Amination | Chemistry Letters | Oxford Academic. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions - ResearchGate. Available at: [Link]
-
Phenothiazine (Synthesis) | PDF - Scribd. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Enhance the Solubility of Phenothiazine Derivatives for Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with phenothiazine derivatives and encountering solubility challenges in biological assays. Phenothiazine and its derivatives possess a hydrophobic tricyclic structure, which often leads to poor aqueous solubility.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these challenges and ensure the reliability and reproducibility of your experimental results.
Section 1: Troubleshooting Guide - Common Solubility Issues
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: My phenothiazine derivative precipitates immediately upon addition to aqueous buffer or cell culture medium.
Probable Cause 1: "Solvent Shock"
This occurs when a compound dissolved in a high-concentration organic solvent stock (like DMSO) is rapidly diluted into an aqueous solution. The drastic change in solvent polarity causes the compound to crash out of solution.[4]
Solutions:
-
Optimize the Addition Method:
-
Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the compound.[4]
-
Add the stock solution drop-wise to the vortex of the gently swirling or stirring medium. This gradual introduction helps to avoid localized high concentrations of the organic solvent.[5]
-
Avoid adding the stock solution directly to the sides of the vessel where it can concentrate.[4]
-
-
Reduce Stock Concentration: Prepare a more dilute stock solution. While this means adding a larger volume to your assay, it reduces the localized concentration of the organic solvent, minimizing precipitation risk.[4]
Probable Cause 2: Exceeding the Aqueous Solubility Limit
The final concentration of your compound in the assay medium may be higher than its intrinsic aqueous solubility.
Solutions:
-
Determine Maximum Solubility: Conduct a preliminary experiment to find the approximate maximum soluble concentration of your compound in the specific assay medium.[4]
-
Lower the Final Concentration: If feasible for your assay's sensitivity, reduce the final working concentration of the compound.[4]
Issue 2: The compound appears to dissolve initially but then precipitates over time during incubation.
Probable Cause 1: Compound Instability or Temperature Effects
Some phenothiazine derivatives may be less stable or have lower solubility at physiological temperatures (e.g., 37°C) over extended periods.[4] The solubility of some phenothiazines has been shown to be temperature-dependent.[6][7][8]
Solutions:
-
Assess Temperature Stability: Check for any known temperature sensitivities of your specific derivative.
-
Monitor Incubator Conditions: Ensure your incubator temperature is stable and calibrated correctly.[4]
-
Consider Shorter Incubation Times: If the experimental design allows, reduce the incubation period to minimize the chance of time-dependent precipitation.
Probable Cause 2: Interaction with Media Components
Cell culture media are complex mixtures of salts, amino acids, vitamins, and potentially serum proteins.[4] Your compound might be interacting with these components, forming less soluble complexes.[4][9] Changes in pH due to cellular metabolism can also affect solubility.[4]
Solutions:
-
Evaluate Media Composition: If you suspect an interaction, try a simpler buffer system for initial solubility tests to identify potential problematic components.
-
Serum Interactions: If using a serum-containing medium, consider reducing the serum percentage or switching to a serum-free medium if your cells can tolerate it.[4]
-
pH Monitoring: Monitor the pH of your culture medium throughout the experiment. If significant pH shifts occur, consider using a more robustly buffered medium.[4]
Issue 3: Low and inconsistent results in biological assays.
Probable Cause: Incomplete Dissolution or Unseen Microprecipitation
Even if you don't see visible precipitation, the compound may not be fully dissolved, leading to an inaccurate and inconsistent active concentration in your assays.[1]
Solutions:
-
Visual and Microscopic Inspection: Carefully inspect your stock and final solutions for any haziness or undissolved particles. A quick check under a microscope can reveal microprecipitates.
-
Filtration: After preparing the stock solution, filter it through a 0.22 µm syringe filter to remove any undissolved material.[1] This ensures you are starting with a truly solubilized compound.
-
Re-evaluate Solubilization Method: Your primary solubilization strategy may need to be enhanced. Refer to the advanced strategies in the FAQ section below.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the solubilization of phenothiazine derivatives.
Q1: What are the primary strategies to improve the solubility of phenothiazine compounds?
There are several effective methods, which can be used alone or in combination:
-
pH Adjustment: Many phenothiazine derivatives are weak bases.[1] Lowering the pH of the solution can protonate the molecule, increasing its ionization and, consequently, its aqueous solubility.[1][6][7]
-
Co-solvency: Adding a water-miscible organic solvent (co-solvent) like ethanol or propylene glycol can reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[1][10][11]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can encapsulate the hydrophobic phenothiazine molecule, forming a water-soluble inclusion complex.[1][12][13][][15][16]
-
Micellar Solubilization (Surfactants): Surfactants can form micelles in aqueous solutions. These micelles have a hydrophobic core that can entrap poorly soluble drugs, effectively increasing their concentration in the bulk aqueous phase.[1][17][18][19][20][21]
-
Chemical Modification: For drug development purposes, strategies like attaching polyethylene glycol (PEG) chains (Pegylation) can significantly improve water solubility.[1][22]
Q2: Which organic solvents are best for creating a stock solution?
Dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions of phenothiazine derivatives.[23]
| Solvent | Reported Solubility for Chlorpromazine HCl (Approx.) | Reported Solubility for Thioridazine HCl (Approx.) |
| DMSO | 30 - 71 mg/mL[23] | 25 - 81 mg/mL[23] |
| Ethanol | 30 - 660 mg/mL[23] | 10 mg/mL[23] |
| DMF | ~30 mg/mL[23] | ~25 mg/mL[23] |
Data compiled from multiple sources. Actual solubility can vary based on purity, temperature, and salt form.
Important Note on DMSO: While an excellent solvent, DMSO is not inert. It can affect cell membrane permeability and other cellular processes.[24][25][26] Always run a vehicle control (assay medium with the same final concentration of DMSO) and keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, and ideally below 0.1%.[26][27][28]
Q3: How do I choose the right cyclodextrin?
The choice depends on the size and shape of the phenothiazine derivative.
| Cyclodextrin Type | Glucose Units | Cavity Size | Common Derivatives | Best For |
| α-Cyclodextrin | 6 | Small | - | Smaller molecules |
| β-Cyclodextrin | 7 | Intermediate | Hydroxypropyl-β-CD (HP-β-CD), Sulfobutylether-β-CD (SBE-β-CD) | A wide range of drug molecules (MW 200-800 Da)[] |
| γ-Cyclodextrin | 8 | Large | - | Larger molecules |
Key Insight: Derivatives like HP-β-CD and SBE-β-CD are often preferred as they have significantly higher aqueous solubility than the parent β-cyclodextrin and are generally well-tolerated in cell culture.[16]
Q4: Can you provide a workflow for selecting a solubilization strategy?
Certainly. The following diagram outlines a logical approach to troubleshooting and optimizing the solubility of your phenothiazine derivative.
Caption: A decision workflow for solubilizing phenothiazine derivatives.
Experimental Protocol: Preparing a Phenothiazine Derivative-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a stock solution using HP-β-CD.
Objective: To prepare a soluble stock solution of a phenothiazine derivative for use in aqueous biological assays.
Materials:
-
Phenothiazine derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm syringe filter
Procedure:
-
Prepare the Cyclodextrin Solution: Weigh out the required amount of HP-β-CD and dissolve it in the desired volume of deionized water or buffer. A common starting concentration is 10-20% (w/v). Warm the solution slightly (to ~40-50°C) to aid dissolution if necessary.
-
Add the Phenothiazine Derivative: While vigorously vortexing or stirring the HP-β-CD solution, slowly add the powdered phenothiazine derivative.
-
Facilitate Complexation: Continue to vortex or stir the mixture for at least 1-2 hours at room temperature. For some compounds, overnight stirring may be required to reach equilibrium.
-
Visual Inspection: Check for complete dissolution. The final solution should be clear and free of any visible particles.
-
Sterile Filtration: Filter the final complex solution through a 0.22 µm syringe filter to both sterilize it and remove any potential micro-aggregates.
-
Storage: Store the stock solution at the recommended temperature (typically 4°C or -20°C).
References
- Lopes, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Lopes, R., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Jain, S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Valero, M. (n.d.).
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Unknown. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- Unknown. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- BenchChem. (2025).
- Unknown. (n.d.).
- Yalkowsky, S. H., & Pinal, R. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical Sciences.
- Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Unknown. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- BenchChem. (n.d.).
- Valero, M. (2005). Micellar solubilization of drugs.
- Fülöp, M., et al. (2016).
- Fülöp, M., et al. (2016). Phenothiazines solution complexity – Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C.
- Valero, M. (2005).
- Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports.
- Barmpalexis, P., et al. (2014).
- Sigma-Aldrich. (n.d.).
- Various Authors. (2017). What effects does DMSO have on cell assays?. Quora.
- Scientist Solutions Community. (2025). DMSO in cell based assays.
- Unknown. (2014). Troubleshooting Cell Culture Media for Bioprocessing.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Phenothiazine-Based Compounds.
- BenchChem. (2025).
- Di, L. (2012). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Reddit Community. (2016). role of DMSO in biochemical assays. Reddit.
- BenchChem. (n.d.). Troubleshooting Evandamine Precipitation in Media: A Technical Support Guide.
- Hlyn-Kaliukh, I., et al. (2022).
- National Center for Biotechnology Inform
- Unknown. (n.d.). Measured solubility of Phenothiazine derivatives.
- Martínez, F., & Jouyban, A. (2024). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. MDPI.
- Unknown. (n.d.). Solubility and pKa determination of six structurally related phenothiazines.
- Martínez, F., & Jouyban, A. (2024). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems.
- Pop, R., et al. (2018). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. PLOS ONE.
- Ahmadian, M., et al. (2020). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K.
- Chen, C.-H., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
- Chen, C.-H., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
- Motohashi, N. (1996).
- Wikipedia. (n.d.). Phenothiazine.
- Unknown. (2020). Synthesis and Evaluation of Phenothiazine Derivatives.
- Smith, C. I., et al. (2020). Antipsychotic phenothiazine drugs bind to KRAS in vitro.
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Addressing stability issues of Ethyl 10H-phenothiazin-2-ylcarbamate in different solvents.
Welcome to the technical support center for Ethyl 10H-phenothiazin-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in various solvents. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning yellow, pink, or brown) over a short period. What is happening?
A1: Color change is a primary indicator of degradation of the phenothiazine core.[1] Phenothiazines are highly susceptible to oxidation, which is often accelerated by exposure to light and air.[1] The tricyclic phenothiazine ring can be oxidized at the sulfur atom to form a sulfoxide, which can be further oxidized. Additionally, colored radical cations can form, especially under photolytic conditions.[2]
Troubleshooting Steps:
-
Minimize Light Exposure: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.[3] Phenothiazine derivatives are known to be photolabile.[2][4][5]
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen. This is crucial for preventing oxidation.[6]
-
Work Under an Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glovebox or under a blanket of inert gas.
Q2: I'm observing a loss of potency or the appearance of new peaks in my HPLC analysis after storing a solution of this compound. What are the likely degradation pathways?
A2: The two primary points of instability in this compound are the phenothiazine ring and the ethyl carbamate side chain.
-
Phenothiazine Core Oxidation: As mentioned in Q1, the sulfur atom in the phenothiazine ring is easily oxidized to a sulfoxide and then a sulfone.[3] This is a very common degradation pathway for this class of compounds.[6][7]
-
Carbamate Hydrolysis: The ethyl carbamate group can undergo hydrolysis, especially in the presence of acid or base, to yield 2-aminophenothiazine and ethanol. Carbamates are known to have variable hydrolytic stability.[8][9]
-
Photodegradation: Exposure to UV light can lead to the formation of radical cations and other complex photoproducts.[2][10]
Below is a diagram illustrating the primary degradation pathways:
Caption: Major degradation routes for this compound.
Q3: How does the choice of solvent affect the stability of this compound?
A3: The solvent plays a critical role in the stability of your compound. Here's a breakdown of how different solvent properties can have an impact:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can facilitate both the oxidation of the phenothiazine ring and the hydrolysis of the carbamate group.[11] Alcohols have been implicated in the photodegradation mechanisms of some phenothiazines.[10] While necessary for solubility in some cases, be aware of the increased risk of degradation.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally a better choice for minimizing hydrolytic degradation of the carbamate. However, they can still support oxidative degradation if oxygen is present. Some aprotic solvents can stabilize carbamic acids formed from amines and CO2, which may be relevant if CO2 is not excluded.[12]
-
Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): While these solvents will significantly slow down hydrolysis and may reduce the rate of some oxidative pathways, the solubility of this compound is likely to be poor.[13]
Summary of Solvent Effects on Stability:
| Solvent Type | Potential for Oxidation | Potential for Hydrolysis | General Recommendation |
| Polar Protic | High | High | Use with caution, for short-term experiments only. Deoxygenate and protect from light. |
| Polar Aprotic | Moderate to High | Low | A good starting point for stock solutions. Always deoxygenate and protect from light. |
| Non-Polar Aprotic | Low | Very Low | Limited by poor solubility. May be suitable for specific applications where polarity is not required. |
Q4: I need to prepare a stock solution. What is the best solvent and what are the optimal storage conditions?
A4: For a balance of solubility and stability, a polar aprotic solvent such as anhydrous DMSO or DMF is recommended for stock solutions.
Protocol for Preparing and Storing Stock Solutions:
-
Solvent Preparation: Use a fresh, unopened bottle of anhydrous DMSO or DMF. To ensure the removal of dissolved oxygen, bubble argon or nitrogen gas through the solvent for 15-20 minutes.
-
Weighing: Weigh the this compound in an environment with minimal light exposure.
-
Dissolution: Dissolve the compound in the deoxygenated solvent. Gentle warming (e.g., to 30-40°C) can be used to aid dissolution, but avoid high temperatures which can accelerate degradation.[6]
-
Storage:
-
Aliquot the stock solution into smaller volumes in amber glass vials with Teflon-lined caps. This avoids repeated freeze-thaw cycles and exposure of the entire stock to air.
-
Store at -20°C or -80°C for long-term stability.
-
Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
-
Troubleshooting Guide
Issue 1: Rapid Degradation in Aqueous Buffers
-
Observation: Significant degradation (e.g., >10% in a few hours) is observed when the compound is diluted into an aqueous buffer for an assay.
-
Cause: Phenothiazine stability is highly pH-dependent.[14] The combination of water, oxygen, and potentially non-optimal pH can rapidly degrade the molecule.
-
Troubleshooting Workflow:
Caption: A step-by-step guide to addressing rapid degradation in aqueous solutions.
Issue 2: Inconsistent Results Between Experiments
-
Observation: Potency or other measurements vary significantly when experiments are repeated on different days.
-
Cause: This often points to inconsistent handling procedures, particularly regarding light exposure and the age of the solutions.
-
Preventative Measures:
-
Standardize Solution Preparation: Always prepare fresh dilutions from a frozen, protected stock solution for each experiment. Avoid using working solutions that have been stored at room temperature or 4°C for extended periods.
-
Control Light Conditions: Perform all dilutions and experimental setups under subdued lighting.
-
Solvent Quality: Use high-purity, anhydrous solvents from reliable sources.
-
References
- Current time information in West Northamptonshire, GB. Google Search. Accessed January 20, 2026.
- [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. PubMed.
- Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. PubMed.
- Excited-state properties and in vitro phototoxicity studies of three phenothiazine derivatives. Photochemical & Photobiological Sciences.
- An In-depth Technical Guide to the In Vitro Stability and Degradation of Phenothiazine Deriv
- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
- Photophysical and photochemical studies of phenothiazine and some derivatives: exploratory studies of novel photosensitizers for photoresist technology.
- Technical Support Center: Enhancing the Solubility of Phenothiazine-Based Compounds. Benchchem.
- Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. PMC - NIH.
- Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.
- Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science (RSC Publishing).
- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Rel
- Photophysical properties of phenothiazine derivatives in the...
- Phenothiazine – Knowledge and References. Taylor & Francis.
- CAS 37711-29-8: ethyl 10H-phenothiazin-2-ylcarbam
- Organic Carbamates in Drug Design and Medicinal Chemistry.
- Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxid
- Molecular Tailoring of Phenothiazine Deriva ves for High Performance Non-Aqueous Organic Redox Flow B
- Phenothiazine | C12H9NS | CID 7108. PubChem - NIH.
Sources
- 1. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Excited-state properties and in vitro phototoxicity studies of three phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CAS 37711-29-8: this compound [cymitquimica.com]
- 14. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of Phenothiazine Carbamates
Welcome to the technical support center for the mass spectrometric analysis of phenothiazine carbamates. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to characterize these compounds. Here, you will find in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, all grounded in established principles of mass spectrometry.
Introduction
Phenothiazine carbamates are a class of compounds with significant interest in pharmaceutical development. Their structural elucidation by mass spectrometry is crucial for metabolism studies, impurity profiling, and quality control. Understanding the fragmentation patterns is key to interpreting the resulting spectra accurately. This guide will walk you through the expected fragmentation pathways, helping you to anticipate, identify, and troubleshoot your results.
The fragmentation of a phenothiazine carbamate molecule can be logically deduced by considering the distinct chemistries of its two primary components: the rigid, aromatic phenothiazine core and the more labile carbamate side chain.
Frequently Asked Questions (FAQs)
Q1: What are the most likely initial ionization sites on a phenothiazine carbamate molecule in ESI-MS?
In positive-ion electrospray ionization (ESI), the initial protonation event is most likely to occur at the most basic site. For a typical phenothiazine carbamate, this will be the nitrogen atom within the phenothiazine ring system.[1] The lone pair of electrons on this nitrogen makes it a favorable site for protonation. Depending on the nature of the carbamate side chain, other nitrogen or oxygen atoms could also be protonated, but the phenothiazine nitrogen is generally the most favored.
Q2: What is the characteristic fragmentation pattern of the phenothiazine core?
The phenothiazine core is a stable aromatic system, and as such, its fragmentation typically requires higher energy.[2] The electron ionization mass spectrum of unsubstituted phenothiazine shows a prominent molecular ion peak at m/z 199.[3] Fragmentation of the core often involves the loss of sulfur or subsequent ring fissions, though these are generally less common than fragmentation of the side chain. In many analyses of phenothiazine derivatives, the intact phenothiazine cation radical at m/z 199 is a common and diagnostic fragment.
Q3: How does a carbamate side chain typically fragment?
Carbamates are related to esters and amides, and their fragmentation patterns share some similarities. A very common fragmentation pathway for carbamates is the cleavage of the C-O bond of the carbamate group, often accompanied by a rearrangement.[4][5] For N-alkyl carbamates, a characteristic neutral loss of isocyanate (e.g., CH₃NCO for an N-methyl carbamate) can be observed.[6] Another common fragmentation is the cleavage of the bond between the nitrogen and the carbonyl carbon.
Q4: Can I expect to see a McLafferty rearrangement?
The McLafferty rearrangement is a possibility if the carbamate side chain has a sufficiently long alkyl group with a gamma-hydrogen relative to the carbonyl group.[7][8][9][10] This rearrangement involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, resulting in the loss of a neutral alkene.[9] The likelihood of this rearrangement depends on the specific structure of the side chain.
Troubleshooting Guide
Issue: I am not observing the molecular ion peak ([M+H]⁺). What could be the reason?
-
Cause 1: In-source Fragmentation: Phenothiazine carbamates, particularly those with bulky or labile side chains, can be susceptible to fragmentation in the ion source, even with a "soft" ionization technique like ESI. The energy in the source might be sufficient to cause the loss of the carbamate side chain.
-
Solution 1: Reduce the source temperature and cone voltage (or equivalent parameters on your instrument). A gentler ionization condition will minimize in-source fragmentation and promote the survival of the molecular ion.
-
Cause 2: Instability of the Compound: The compound itself might be unstable under the analytical conditions (e.g., in the solvent system or at the analysis temperature).
-
Solution 2: Ensure the stability of your compound in the chosen mobile phase. Consider using a lower column temperature if using LC-MS.
Issue: My spectrum is dominated by a fragment at m/z 199. What does this signify?
-
Interpretation: A strong signal at m/z 199 is highly indicative of the unsubstituted phenothiazine cation radical.[3] This suggests that the carbamate side chain is readily cleaved off, leaving the stable phenothiazine core. This is a very common observation for phenothiazine derivatives.
-
Next Steps: While this confirms the presence of the phenothiazine core, it provides little information about the side chain. To characterize the full molecule, you will need to look for low-intensity ions corresponding to the molecular ion or other fragments containing the side chain. Consider using tandem MS (MS/MS) to fragment the molecular ion (if observable) to elucidate the structure of the side chain.
Issue: I am seeing a neutral loss of 44 Da. What does this correspond to?
-
Interpretation: A neutral loss of 44 Da is often indicative of the loss of carbon dioxide (CO₂).[6] In the context of a carbamate, this can occur through a rearrangement and cleavage mechanism.
-
Plausible Mechanism: The protonated molecular ion can undergo a rearrangement where the side chain is cleaved, leading to the formation of a protonated amine and the neutral loss of CO₂.
Issue: My fragmentation pattern is complex and I'm not sure where to start.
-
Strategy: A systematic approach is key.
-
Identify the Molecular Ion: First, try to identify the [M+H]⁺ peak.
-
Look for Characteristic Fragments: Scan for the m/z 199 peak (phenothiazine core).
-
Identify Neutral Losses: Look for common neutral losses from the molecular ion, such as CO₂ (44 Da) or isocyanate derivatives.
-
Propose Fragmentation Pathways: Based on the observed fragments and neutral losses, propose plausible fragmentation pathways. The diagrams below illustrate some of the most common pathways.
-
Proposed Fragmentation Pathways
The following diagrams illustrate the most probable fragmentation pathways for a generic N-alkyl phenothiazine carbamate.
Caption: Cleavage leading to the stable phenothiazine core.
Caption: McLafferty rearrangement in the carbamate side chain.
Table of Common Fragments
| m/z Value | Proposed Structure/Identity | Notes |
| [M+H]⁺ | Protonated Molecular Ion | May be of low abundance or absent. |
| 199 | Phenothiazine Cation Radical | Often a prominent peak, confirming the core structure.[3] |
| [M+H - 44]⁺ | Loss of CO₂ | A common neutral loss from carbamates.[6] |
| Variable | McLafferty Rearrangement Product | Dependent on the side chain structure.[7][8][9][10] |
| Variable | Alkyl fragments from side chain | Simple cleavage of the alkyl portion of the carbamate. |
Experimental Protocol: LC-MS/MS Analysis
This is a general starting point for the analysis of phenothiazine carbamates. Optimization will be required for specific compounds and matrices.
1. Sample Preparation:
- Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL to create a stock solution.
- Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
- Filter the final solution through a 0.22 µm filter before injection.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for equilibration.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.
- Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Full scan MS (e.g., m/z 100-1000) to identify the molecular ion.
- Tandem MS (MS/MS): Product ion scan of the suspected [M+H]⁺ ion to obtain fragmentation data.
- Source Parameters:
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V (optimize to balance molecular ion intensity and in-source fragmentation).
- Source Temperature: 120-150 °C.
- Desolvation Temperature: 350-450 °C.
- Nebulizer Gas (N₂): Adjust to manufacturer's recommendations.
- Collision Energy (for MS/MS): Start with a collision energy ramp (e.g., 10-40 eV) to observe a range of fragments.
References
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
-
Hubert-Roux, M., et al. (2010). Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange. Journal of Mass Spectrometry, 45(10), 1121-1129. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. (n.d.). Phenothiazine. In NIST Chemistry WebBook. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
-
Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
-
Kass, S. R., et al. (2012). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. The Journal of Organic Chemistry, 77(17), 7493-7500. [Link]
-
Verbeck, G. F., et al. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of the American Society for Mass Spectrometry, 25(9), 1605-1614. [Link]
-
YouTube. (2018). mass spectrometry: McLafferty rearrangement. [Link]
Sources
- 1. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Phenothiazine [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. GCMS Section 6.14 [people.whitman.edu]
- 6. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Mastering the Curtius Rearrangement for Carbamate Synthesis
Welcome to the technical support center for the Curtius rearrangement. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation for carbamate synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction yields.
Understanding the Challenge: Why Carbamate Synthesis via Curtius Rearrangement Can Be Tricky
The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into carbamates, a functional group of significant importance in medicinal chemistry and materials science.[1][2][3] The reaction proceeds through the thermal or photochemical decomposition of an acyl azide to an isocyanate intermediate, which is then trapped by an alcohol to furnish the desired carbamate.[4][5][6] While elegant in concept, the practical application of the Curtius rearrangement can be fraught with challenges, often leading to frustratingly low yields.
The key to a successful Curtius rearrangement lies in understanding and controlling the two critical stages of the reaction: the formation of the acyl azide and its subsequent rearrangement and trapping.[7] Low yields can often be traced back to incomplete conversion in the first step, inefficient rearrangement, or undesirable side reactions of the highly reactive isocyanate intermediate.[7] This guide will provide you with the knowledge and tools to diagnose and solve these common problems.
Troubleshooting Guide: Overcoming Low Yields and Side Reactions
This section addresses specific issues that can arise during the Curtius rearrangement and offers practical solutions and optimization strategies.
Q1: My overall yield is disappointingly low. Where should I start troubleshooting?
Low yields in the Curtius rearrangement can stem from several factors. A systematic approach to troubleshooting is crucial. The first step is to identify whether the issue lies in the formation of the acyl azide or in the rearrangement and trapping of the isocyanate.
Here's a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for low yields in the Curtius rearrangement.
Q2: I suspect incomplete formation of the acyl azide. How can I improve this step?
The efficient formation of the acyl azide is the foundation of a successful Curtius rearrangement. Several methods exist for this transformation, each with its own set of critical parameters.
-
From Carboxylic Acids using Diphenylphosphoryl Azide (DPPA): This is a popular one-pot method.[8]
-
Causality: The reaction proceeds through a mixed anhydride intermediate. Water can hydrolyze this intermediate, regenerating the starting carboxylic acid and reducing the yield of the acyl azide.[7]
-
Solution: Ensure your carboxylic acid is completely dry. Use anhydrous, non-protic solvents like THF or toluene.[7] The choice of base is also important; triethylamine (Et3N) is commonly used.[7]
-
-
From Acyl Chlorides using Sodium Azide (NaN₃): This is a more traditional two-step approach.
-
Causality: Acyl chlorides are highly reactive and susceptible to hydrolysis. Any moisture will convert the acyl chloride back to the carboxylic acid, which will not react with sodium azide under these conditions.
-
Solution: Use a freshly prepared or high-purity acyl chloride. The reaction with sodium azide must be performed under strictly anhydrous conditions.[7]
-
Q3: I am observing a significant amount of a symmetrical urea byproduct. What is the cause and how can I prevent it?
The formation of a symmetrical urea is a tell-tale sign of water contamination in your reaction mixture.[7]
-
Mechanism of Urea Formation:
-
The isocyanate intermediate reacts with water to form an unstable carbamic acid.
-
The carbamic acid rapidly decarboxylates to yield a primary amine.[6][9]
-
This newly formed primary amine is a potent nucleophile and can react with another molecule of the isocyanate intermediate to form a stable, and often difficult to remove, symmetrical urea.[7]
-
-
Strategies to Minimize Urea Formation:
-
Rigorous Anhydrous Conditions: This is the most critical factor. Use freshly distilled, dry solvents. Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon) before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
High-Purity Reagents: Ensure your starting materials and reagents are anhydrous.
-
Q4: The rearrangement of the acyl azide to the isocyanate seems to be sluggish or incomplete. What can I do?
The thermal decomposition of the acyl azide requires a certain activation energy. If this step is not efficient, you will see a low yield of the final carbamate.
-
Temperature Optimization: The required temperature for the rearrangement is substrate-dependent. If the reaction is slow, a gradual increase in temperature may be necessary. However, be cautious, as excessively high temperatures can lead to decomposition and the formation of byproducts.
-
Catalysis: Both Brønsted and Lewis acids can catalyze the Curtius rearrangement, potentially lowering the required decomposition temperature by as much as 100 °C and improving the yield of the isocyanate.[5] For example, the use of boron trifluoride (BF₃) or boron trichloride (BCl₃) has been shown to be effective.[5]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Aprotic solvents are generally preferred to avoid premature reaction with the isocyanate intermediate.[7]
Q5: I am using a photochemical Curtius rearrangement and getting a mixture of products. Why is this happening?
While thermal Curtius rearrangements are generally concerted, photochemical rearrangements can proceed through a stepwise mechanism involving a highly reactive nitrene intermediate.[1][5] This nitrene can undergo various undesirable side reactions, such as C-H insertion or addition to double bonds, leading to a complex mixture of products and a lower yield of the desired carbamate.[5][10]
-
Solution: If you are observing multiple byproducts in a photochemical reaction, consider switching to a thermal protocol. If photochemistry is necessary, careful optimization of the wavelength of light and the reaction temperature may help to minimize side reactions.
Frequently Asked Questions (FAQs)
What are the most common methods for preparing the acyl azide intermediate?
There are two primary methods for synthesizing acyl azides for the Curtius rearrangement:
-
From Carboxylic Acids: A one-pot procedure using diphenylphosphoryl azide (DPPA) is very common and often preferred for its operational simplicity.[8] Other reagents like propylphosphonic anhydride (T3P®) in combination with an azide source can also be employed.[1]
-
From Acyl Chlorides: This classic method involves the reaction of an acyl chloride with an azide source, most commonly sodium azide (NaN₃).[2] The acyl chloride is typically prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][11]
Caption: Decision tree for acyl azide synthesis methods.
How can I monitor the progress of the reaction?
-
Infrared (IR) Spectroscopy: This is a very effective technique. The acyl azide has a strong, characteristic azide stretch at approximately 2140 cm⁻¹. The isocyanate intermediate shows a strong, sharp absorption around 2270 cm⁻¹. The disappearance of the acyl azide peak and the appearance (and subsequent disappearance) of the isocyanate peak can be used to monitor the reaction progress.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the consumption of the starting material and the formation of the carbamate product. A co-spot of the starting material is always recommended for accurate comparison.
What are the key safety considerations for the Curtius rearrangement?
The Curtius rearrangement involves several potentially hazardous reagents and intermediates.[7]
-
Azides: Sodium azide and organic azides are toxic and potentially explosive, especially when heated or in contact with heavy metals.[7] Always handle them with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood. For larger-scale reactions, a blast shield is recommended.[7]
-
Diphenylphosphoryl Azide (DPPA): DPPA is a lachrymator and should be handled with care in a fume hood.[7]
-
Isocyanates: Isocyanates are reactive and can be irritants or sensitizers. Avoid inhalation and skin contact.[7]
-
Pressure Build-up: The reaction evolves nitrogen gas, which can lead to a dangerous pressure build-up in a closed system.[7] Ensure that the reaction vessel is appropriately vented.
Experimental Protocols
Protocol 1: One-Pot Carbamate Synthesis from a Carboxylic Acid using DPPA
This protocol describes a general procedure for the conversion of a carboxylic acid to a carbamate in a single reaction vessel.
Materials:
-
Carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous alcohol (e.g., tert-butanol for Boc-carbamate)
-
Anhydrous toluene or THF
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous toluene is added triethylamine (1.1-1.5 eq) under an inert atmosphere.
-
Diphenylphosphoryl azide (DPPA, 1.1-1.5 eq) is added dropwise at room temperature.[7]
-
The reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of the acyl azide.
-
The mixture is then heated to reflux until the rearrangement is complete (monitor by IR for the disappearance of the azide peak at ~2140 cm⁻¹ and the appearance of the isocyanate peak at ~2270 cm⁻¹).
-
After cooling to room temperature, the anhydrous alcohol (e.g., tert-butanol, 2-3 eq) is added.
-
The reaction is stirred until the consumption of the isocyanate is complete (monitor by IR for the disappearance of the isocyanate peak).
-
The reaction is worked up by quenching with a suitable aqueous solution, followed by extraction with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: Two-Step Carbamate Synthesis via an Acyl Chloride
This protocol outlines the synthesis of a carbamate from a carboxylic acid via the isolation of an acyl chloride intermediate.
Step 1: Synthesis of the Acyl Chloride
-
To a stirred solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DCM or toluene) is added oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
The reaction mixture is allowed to warm to room temperature and stirred until the evolution of gas ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
Step 2: Synthesis of the Carbamate
-
The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., acetone or THF).
-
Sodium azide (NaN₃, 1.5-2.0 eq) is added portion-wise at 0 °C. Caution: Sodium azide is highly toxic and potentially explosive.
-
The reaction mixture is stirred at room temperature until the acyl chloride is completely converted to the acyl azide (monitor by TLC or IR).
-
The reaction mixture is carefully filtered to remove the sodium chloride byproduct.
-
The filtrate containing the acyl azide is then heated to reflux in the presence of an anhydrous alcohol to effect the rearrangement and trapping of the isocyanate.
-
The reaction is worked up and purified as described in Protocol 1.
Data Summary
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete acyl azide formation or inefficient rearrangement/trapping. | Systematically troubleshoot each step of the reaction. |
| Incomplete Acyl Azide Formation | Presence of water, impure starting materials, or non-optimal reagents. | Use anhydrous conditions, pure reagents, and optimize stoichiometry. |
| Symmetrical Urea Byproduct | Water contamination in the reaction mixture. | Rigorously dry all solvents and reagents and use an inert atmosphere. |
| Sluggish Rearrangement | Insufficient reaction temperature. | Gradually increase the reaction temperature or use a Lewis or Brønsted acid catalyst. |
| Mixture of Products (Photochemical) | Formation of a reactive nitrene intermediate. | Switch to a thermal protocol or optimize photochemical reaction conditions. |
References
-
Morressier. (2022). Synthesis of structurally novel carbamates and ureas derived from the Curtius rearrangement. [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. [Link]
-
Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2376–2393. [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
-
Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 16(13), 2174–2191. [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Mechanism of the Curtius Rearrangement. [Link]
-
L.S. College, Muzaffarpur. (2020). Curtius rearrangement. [Link]
-
JoVE. (2025). Preparation of 1° Amines: Hofmann and Curtius Rearrangement Overview. [Link]
-
Allen, A. (n.d.). Curtius Rearrangement | Mechanism, Reactions, Variations & Applications. [Link]
Sources
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 4. Synthesis of structurally novel carbamates and ureas derived from the Curtius rearrangement [morressier.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
Best practices for scaling up the production of Ethyl 10H-phenothiazin-2-ylcarbamate.
Welcome to the technical support center for the synthesis and scale-up of Ethyl 10H-phenothiazin-2-ylcarbamate (CAS: 37711-29-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. Authored from the perspective of a Senior Application Scientist, this document provides in-depth troubleshooting, FAQs, and best practices grounded in established chemical principles and scale-up experience.
I. Overview of Synthesis
The primary and most direct route to synthesize this compound involves the reaction of 2-amino-10H-phenothiazine with ethyl chloroformate.[1] This reaction forms the carbamate linkage at the C-2 position of the phenothiazine core. A crucial component of this synthesis is the inclusion of a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction equilibrium towards the product.[1]
Understanding this fundamental reaction is key to troubleshooting issues that arise during scale-up.
Caption: Synthesis of this compound.
II. Troubleshooting Guide: From Lab to Plant
Scaling up chemical reactions is rarely a linear process. Issues related to heat transfer, mass transfer, and reaction kinetics become more pronounced at larger volumes.[2] This section addresses common problems in a question-and-answer format.
A. Reaction Kinetics & Yield
Question: My scale-up reaction is stalling or giving significantly lower yields compared to the lab-scale experiment. What's happening?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.
-
Cause 1: Inefficient Mixing. At larger scales, achieving homogenous mixing is more difficult. The surface-area-to-volume ratio decreases, meaning reagents may not encounter each other as efficiently as they do in a small flask. This can create localized "hot spots" or areas of high concentration, leading to side reactions, and unreacted starting material elsewhere.
-
Solution:
-
Re-evaluate Agitation: Switch from magnetic stirring to overhead mechanical stirring. The type of impeller (e.g., pitched-blade, anchor) is critical. Use simulation software like Dynochem or Visimix to predict mixing efficiency at scale.[2]
-
Controlled Addition Rate: Instead of adding reagents all at once, use a syringe pump or addition funnel for a slow, controlled addition of the ethyl chloroformate. This maintains a low concentration of the electrophile, minimizing side reactions.
-
-
-
Cause 2: Poor Temperature Control. The formation of a carbamate can be exothermic. A large reaction volume dissipates heat much slower than a small one. An uncontrolled temperature increase can lead to the decomposition of reactants or the desired product and promote the formation of impurities.[3]
-
Solution:
-
Jacketed Reactor: Use a jacketed reactor with a circulating temperature control unit to maintain a consistent internal temperature.
-
Monitor Internal Temperature: Always use a probe to measure the internal reaction temperature, not just the bath temperature.
-
Stepwise Heating: If the reaction requires heating, increase the temperature in a slow, controlled manner while monitoring for any sudden exotherms.[3]
-
-
-
Cause 3: Reagent Quality and Stoichiometry. Impurities in starting materials (especially water in the solvent or amine) can consume reagents and generate byproducts.
-
Solution:
-
Verify Reagent Purity: Use anhydrous solvents. Test the purity of the 2-amino-10H-phenothiazine starting material via NMR or LC-MS before starting the reaction.
-
Re-check Stoichiometry: Ensure the molar ratios are correct. A slight excess of the amine or base may be required at scale to drive the reaction to completion, but a large excess can complicate purification.
-
-
B. Impurity Profile & Byproduct Formation
Question: My final product is contaminated with significant byproducts that were not present, or were negligible, at the lab scale. How do I identify and prevent them?
Answer: Increased byproduct formation is typically linked to temperature, reaction time, and the reactivity of the intermediates.
-
Common Byproducts & Causes:
-
Dimerization/Polymerization: Unreacted starting materials or reactive intermediates can react with each other, especially at elevated temperatures or over long reaction times.
-
Over-alkylation: While less common at the C-2 amine, side reactions at the N-10 position of the phenothiazine ring are possible if a strong, unhindered base is used.[1]
-
Hydrolysis: If water is present, ethyl chloroformate can hydrolyze to ethanol and HCl, which is non-productive.
-
-
Prevention & Mitigation Strategy:
-
Strict Temperature Control: As detailed above, maintaining the optimal temperature is the single most effective way to minimize byproducts.[4]
-
Optimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the product from degrading or participating in side reactions.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if side reactions are a major issue. Proton sponges can be effective but are expensive for large-scale production. Triethylamine or pyridine are common choices.
-
Table 1: Critical Process Parameters for Scale-Up
| Parameter | Lab Scale (e.g., 1g) | Pilot/Production Scale (e.g., 1kg) | Rationale for Change |
| Mixing | Magnetic Stir Bar | Overhead Mechanical Stirrer (specific impeller) | Ensures homogeneity in large volumes; prevents localized concentration gradients.[2] |
| Reagent Addition | Single portion or rapid dropwise | Slow, controlled addition via pump | Manages exothermicity and minimizes side reactions by keeping reagent concentration low. |
| Temp. Control | Oil/Water Bath | Jacketed Reactor with Chiller/Heater | Provides precise and uniform temperature control, critical for managing reaction kinetics.[3] |
| Solvent | Anhydrous Grade (e.g., THF) | Anhydrous Grade (e.g., Toluene) | Toluene can be beneficial for its higher boiling point and azeotropic removal of water.[4] |
| Work-up | Separatory Funnel Extraction | Reactor-based Extraction & Phase Separation | Requires careful engineering to manage larger volumes and prevent emulsion formation. |
C. Purification & Isolation
Question: I'm struggling to purify the crude product at a larger scale. Standard column chromatography is not feasible. What are my options?
Answer: Large-scale purification requires moving away from chromatography towards crystallization or specialized extraction techniques.
-
Method 1: Recrystallization. This is the most common and cost-effective method for purifying solid APIs.
-
Protocol:
-
Solvent Screening: Perform small-scale solubility tests to find a suitable solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Common solvents include ethanol, isopropanol, or toluene/heptane mixtures.
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If impurities are present, you may perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath to maximize yield.
-
Troubleshooting: If the product "oils out," the solvent polarity may be incorrect, or the cooling rate is too fast. If no crystals form, try scratching the inside of the flask or adding a seed crystal.
-
-
-
Method 2: Adduct Formation for High Purity Phenothiazine Precursors. If your starting material is impure, purifying it first is often easier. A patented method for purifying phenothiazine involves forming a reversible adduct.[5]
-
Concept: The phenothiazine nitrogen reacts with 2,3-dihydropyran to form a stable adduct that precipitates, leaving many impurities behind in the solution. This adduct can then be easily hydrolyzed back to the pure phenothiazine.[5]
-
Applicability: While this method is for the parent phenothiazine, a similar strategy of forming a derivative of your crude product to facilitate purification, followed by deprotection, could be developed.
-
-
Method 3: Drying and Residual Solvent Removal.
-
Problem: After isolation, the product may retain solvent within its crystal lattice, which is a common challenge in API manufacturing.[2]
-
Solution: Dry the purified solid in a vacuum oven with a nitrogen bleed at a controlled temperature. The temperature should be high enough to remove the solvent but well below the melting point of the compound to avoid degradation. Monitor residual solvents using Gas Chromatography (GC).
-
III. General FAQs
Caption: A logical workflow for troubleshooting scale-up issues.
1. What are the primary safety concerns when handling phenothiazine and its reagents? Phenothiazine can cause skin irritation and photosensitization.[6][7] It is crucial to wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[8][9] All manipulations should be performed in a well-ventilated fume hood to avoid inhaling dust.[7][10] Reagents like ethyl chloroformate are corrosive and toxic, requiring extreme caution. Always consult the Safety Data Sheet (SDS) for all chemicals before use.[8]
2. How do I properly store this compound? The compound should be stored at 4°C and protected from light, as phenothiazine derivatives can be light-sensitive.[8][11] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
3. What analytical techniques are essential for quality control during and after production?
-
In-Process Control (IPC): TLC and LC-MS are invaluable for monitoring reaction progress.
-
Final Product QC:
-
Identity: ¹H NMR and ¹³C NMR to confirm the structure.
-
Purity: HPLC is the standard for determining purity and quantifying impurities.
-
Residual Solvents: Headspace GC is used to ensure residual solvents are below regulatory limits (e.g., ICH guidelines).
-
Physical Characterization: Melting point and DSC/TGA can provide information on thermal stability and solid form.
-
4. My process is still not working. What are the next steps? If you have systematically addressed the issues in the troubleshooting guide, consider a more fundamental process review.
-
Quality by Design (QbD): Implement a QbD approach to systematically understand how process parameters affect the final product's critical quality attributes.[12]
-
Design of Experiments (DoE): Use DoE to efficiently screen multiple variables (e.g., temperature, concentration, catalyst loading) and their interactions to find a robust operating space for your reaction.[2]
-
Consult Experts: Engage with a contract development and manufacturing organization (CDMO) that has experience in scaling up similar heterocyclic compounds.
IV. References
-
Phenothiazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Overcoming Challenges in Scale-Up Production. World Pharma Today. [Link]
-
Safety Data Sheet Phenothiazine. Redox. [Link]
-
5 Common Challenges in Scaling Up an API. Neuland Labs. [Link]
-
Challenges of Scale-up and Commercialization. Pharmaceutical Processing World. [Link]
-
How to scale pharma manufacturing efficiently?. HyCON Labs. [Link]
-
Challenges Faced in Manufacturing Active Pharmaceutical Ingredients. LinkedIn. [Link]
-
Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide. LinkedIn. [Link]
-
Purification of phenothiazine. Google Patents.
Sources
- 1. This compound|37711-29-8 [benchchem.com]
- 2. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. US3381007A - Purification of phenothiazine - Google Patents [patents.google.com]
- 6. nj.gov [nj.gov]
- 7. redox.com [redox.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemscene.com [chemscene.com]
- 12. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
Optimizing reaction conditions for the Vilsmeier-Haack formylation of N-alkyl phenothiazines.
Technical Support Center: Optimizing Vilsmeier-Haack Formylation of N-Alkyl Phenothiazines
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of N-alkyl phenothiazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve high-yield, high-purity products. Our approach is rooted in a deep understanding of the reaction mechanism and extensive hands-on experience.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it preferred for the formylation of N-alkyl phenothiazines?
The Vilsmeier-Haack reaction is a versatile and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[1][2] It utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]
For N-alkyl phenothiazines, this reaction is particularly advantageous due to the electron-rich nature of the phenothiazine core, which is activated towards electrophilic aromatic substitution.[5] The nitrogen and sulfur heteroatoms direct the formylation, leading to a high degree of regioselectivity.[1] The Vilsmeier reagent is a relatively mild electrophile, which helps to minimize side reactions that can occur with more aggressive formylating agents.[6]
Q2: At which position on the N-alkyl phenothiazine ring does formylation primarily occur and why?
Formylation of N-alkyl phenothiazines, such as 10-methylphenothiazine, preferentially occurs at the 3-position of the phenothiazine ring system.[1][7] This regioselectivity is governed by the electronic properties of the heterocyclic ring. The nitrogen atom at the 10-position and the sulfur atom at the 5-position are both electron-donating, increasing the electron density of the aromatic rings. The C3 and C7 positions are electronically favored for electrophilic attack. However, the formylation predominantly happens at the C3 position.
Troubleshooting Guide
This section provides solutions to common problems encountered during the Vilsmeier-Haack formylation of N-alkyl phenothiazines.
Issue 1: Low or No Product Yield with Recovery of Starting Material
This is one of the most frequent challenges. Several factors can contribute to an incomplete or failed reaction.
Question: My reaction is not proceeding to completion, and I'm recovering a significant amount of my N-alkyl phenothiazine starting material. What are the likely causes and how can I resolve this?
Answer: This issue often points to problems with the Vilsmeier reagent formation or insufficient reactivity. Here’s a systematic approach to troubleshooting:
-
Reagent Quality is Paramount: The Vilsmeier reagent is highly sensitive to moisture.[8]
-
Actionable Advice: Always use anhydrous DMF and freshly distilled or a new bottle of POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.[9]
-
-
Insufficient Reagent Stoichiometry: An inadequate amount of the Vilsmeier reagent will result in incomplete conversion of the starting material.
-
Actionable Advice: A common and effective molar ratio is 1.5 equivalents of the Vilsmeier reagent relative to the N-alkyl phenothiazine substrate.[9] You may need to optimize this for your specific derivative.
-
-
Sub-optimal Reaction Temperature: The reactivity of the N-alkyl phenothiazine can be influenced by the reaction temperature.
-
Actionable Advice: While the Vilsmeier reagent is typically formed at 0-5 °C, the subsequent reaction with the phenothiazine may require heating.[10][11] Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60 °C. For some less reactive substrates, refluxing may be necessary.[9]
-
-
Vilsmeier Reagent Instability: The pre-formed reagent might not be stable under your specific reaction conditions.
-
Actionable Advice: Prepare the Vilsmeier reagent in situ at 0 °C and then add the N-alkyl phenothiazine solution dropwise to the freshly prepared reagent.[9]
-
Issue 2: Formation of Multiple Products and Side Reactions
The appearance of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of byproducts.
Question: I am observing multiple products in my reaction mixture, leading to a difficult purification process. What are the potential side reactions and how can I suppress them?
Answer: The formation of multiple products can stem from a few key issues, primarily related to reaction conditions and the nature of the substrate.
-
Diformylation: If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), a second formyl group can be introduced onto the phenothiazine ring.
-
Oxidation of the Phenothiazine Core: The phenothiazine ring system can be susceptible to oxidation, especially under acidic conditions and at elevated temperatures.[12]
-
Actionable Advice: Maintain a strictly inert atmosphere throughout the reaction. Careful control of the reaction temperature is also crucial. If oxidation is suspected, consider degassing your solvents prior to use.
-
-
N-Dealkylation: In some instances, the N-alkyl group can be cleaved under the reaction conditions, leading to the formation of N-formyl phenothiazine.[13]
-
Actionable Advice: This is less common but can be minimized by using milder reaction conditions and shorter reaction times.
-
Issue 3: Solidification of the Vilsmeier Reagent
The Vilsmeier reagent can sometimes precipitate out of solution, hindering the reaction.
Question: During the addition of POCl₃ to DMF, the mixture solidifies. What causes this and how can I prevent it?
Answer: This is a common issue arising from the high concentration of the formed Vilsmeier salt.
-
High Concentration: The Vilsmeier reagent is a salt and can precipitate if its concentration exceeds its solubility in the reaction medium.
-
Actionable Advice: Add a co-solvent such as dichloromethane (DCM), dichloroethane (DCE), or chloroform before or during the addition of POCl₃ to keep the reagent in solution.[9]
-
-
Inefficient Cooling: The reaction between POCl₃ and DMF is exothermic. Localized heating can lead to solidification.
-
Actionable Advice: Ensure vigorous stirring and a slow, dropwise addition of POCl₃ to a well-chilled DMF solution in an ice bath to effectively dissipate heat.[9] Using a larger flask can also aid in heat distribution.
-
Issue 4: Difficult Work-up and Product Isolation
The work-up procedure for a Vilsmeier-Haack reaction is critical for obtaining a pure product.
Question: I am having trouble with the work-up. The hydrolysis of the iminium intermediate seems incomplete, and I am getting emulsions during extraction. What is the best practice for the work-up?
Answer: A carefully executed work-up is essential for a successful outcome.
-
Improper Quenching: The hydrolysis of the intermediate iminium salt to the final aldehyde requires careful pH control.[4][14]
-
Actionable Advice: The standard and safest procedure is a "reverse quench." Slowly pour the cooled reaction mixture into a vigorously stirred beaker of crushed ice or ice-cold water.[4] This hydrolyzes the iminium salt and safely quenches any unreacted POCl₃. Following the quench, neutralize the acidic solution by adding a base such as a saturated solution of sodium acetate or sodium hydroxide until the pH is neutral or slightly basic.[15]
-
-
Emulsion Formation: Emulsions can form during the aqueous extraction, making phase separation difficult.
-
Actionable Advice: To break up an emulsion, add a saturated solution of sodium chloride (brine) to the aqueous layer before extraction.[9]
-
Experimental Protocols & Data
General Protocol for the Vilsmeier-Haack Formylation of 10-Methylphenothiazine
This protocol provides a reliable starting point and may require optimization for other N-alkyl phenothiazine derivatives.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and maintained under an inert atmosphere (Argon or Nitrogen), place anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF solution via the addition funnel over 30-60 minutes. It is crucial to maintain the temperature below 5 °C during the addition.[10]
-
After the complete addition of POCl₃, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[3]
2. Reaction with 10-Methylphenothiazine:
-
Dissolve 10-methylphenothiazine (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 10-methylphenothiazine solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice.[4]
-
Neutralize the resulting acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide or sodium acetate until the pH is approximately 7-8.[15]
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 10-methyl-10H-phenothiazine-3-carbaldehyde.[1]
Table 1: Troubleshooting Summary for Vilsmeier-Haack Formylation of N-Alkyl Phenothiazines
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Reagent inactivity (moisture), Insufficient reagent, Sub-optimal temperature | Use anhydrous reagents under an inert atmosphere. Increase the equivalents of the Vilsmeier reagent (1.5 eq.). Optimize temperature (e.g., 40-60 °C).[8][9] |
| Multiple Products | Diformylation, Oxidation of phenothiazine ring | Use a 1:1 to 1.5:1 ratio of reagent to substrate. Run the reaction at a lower temperature. Maintain a strict inert atmosphere.[8][9] |
| Reagent Solidification | High concentration of Vilsmeier salt, Inefficient cooling | Use a co-solvent (DCM, DCE). Ensure vigorous stirring and slow addition of POCl₃ at 0 °C.[9] |
| Difficult Work-up | Improper quenching, Emulsion formation | Perform a "reverse quench" into ice water. Neutralize carefully with a base. Add brine to break emulsions.[4][9] |
Visualizing the Process
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through a well-defined electrophilic aromatic substitution mechanism.
Caption: The Vilsmeier-Haack reaction mechanism.
Troubleshooting Decision Tree
This flowchart provides a logical pathway for addressing common experimental issues.
Caption: A decision tree for troubleshooting the formylation.
References
- Benchchem. An In-depth Technical Guide to the Synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde.
- Kimura, Y. & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- PrepChem.com. Synthesis of Vilsmeier reagent.
- Benchchem.
- Connect Journals.
- Thieme. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis.
- Wikipedia. Vilsmeier–Haack reaction.
- Benchchem.
- AIP Publishing. Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities.
- Chemistry Steps. Imine and Enamine Hydrolysis Mechanism.
- Benchchem. Optimization of Vilsmeier-Haack reaction parameters.
- Google Patents. WO2020050368A1 - Method for preparing vilsmeier reagent.
- Benchchem. Technical Support Center: Synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde.
- Benchchem. Technical Support Center: Vilsmeier-Haack Reaction Workup.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- NROChemistry. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- YouTube. Vilsmeier-Haack Reaction.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- Benchchem. A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Benchchem.
- Google Patents.
- PubMed. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102558092B - N-formyl phenothiazine and its preparation method - Google Patents [patents.google.com]
- 14. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Novel Ethyl 10H-phenothiazin-2-ylcarbamate Derivatives
This guide provides an in-depth, experience-driven framework for the rigorous structural confirmation of novel Ethyl 10H-phenothiazin-2-ylcarbamate derivatives. As researchers and drug development professionals, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological evaluation rests. This document eschews a rigid template, instead presenting a logical, multi-technique workflow that ensures self-validating, trustworthy, and publishable results. We will delve into the causality behind experimental choices, comparing the unique insights offered by various analytical techniques and providing actionable protocols.
The phenothiazine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous antipsychotic, antihistaminic, and anticancer agents.[1][2] The therapeutic potential of these molecules is inextricably linked to their precise three-dimensional structure.[3] Therefore, the introduction of novel derivatives, such as those bearing an ethyl carbamate group, necessitates a comprehensive and orthogonal analytical approach to confirm their identity and purity unequivocally.
The Integrated Workflow for Structural Confirmation
Caption: Integrated workflow for the structural confirmation of novel compounds.
PART 1: Foundational Analysis - What Are We Made Of?
Before delving into the intricate bonding and spatial arrangement, we must first confirm the most fundamental properties: the elemental composition and the precise molecular weight. These techniques provide the foundational data upon which all subsequent spectroscopic interpretation is built.
Technique 1: Elemental Analysis (CHNS)
Expertise & Experience: Elemental analysis is a classic, yet indispensable, quantitative technique.[4] For phenothiazine derivatives, the accurate quantification of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) provides the empirical formula. This serves as a primary check on the success of the synthesis and the purity of the isolated compound. A deviation of more than ±0.4% from the calculated values often indicates the presence of impurities, such as residual solvents or starting materials.[5]
Trustworthiness: This method is self-validating. The instrument is calibrated with certified standards (e.g., acetanilide) before analysis. The combustion process is designed for complete conversion of the sample to simple gases (CO₂, H₂O, N₂, SO₂), which are then quantitatively detected.[6]
-
Sample Preparation: Accurately weigh 2-3 mg of the rigorously dried novel derivative into a tin or silver capsule. Ensure the sample is homogenous.
-
Instrument Calibration: Calibrate the CHNS analyzer using a certified standard, such as acetanilide or sulfanilamide.
-
Combustion: Place the capsule into the autosampler. The sample is dropped into a high-temperature (approx. 1000 °C) furnace with an excess of oxygen.[6] This "flash combustion" ensures the complete conversion of the sample into its elemental gases.
-
Separation and Detection: The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is passed through a gas chromatography column to separate the components. The concentration of each gas is then measured by a thermal conductivity detector (TCD).
-
Calculation: The instrument's software calculates the percentage of C, H, N, and S in the original sample based on the detector's response and the initial sample weight.
-
Validation: Compare the experimental percentages to the theoretical values calculated for the proposed structure of this compound.
Technique 2: High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: While nominal mass spectrometry confirms the molecular weight, HRMS provides the exact mass to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the molecular formula.[7] For our target compounds, techniques like Electrospray Ionization (ESI) are ideal, as they are soft ionization methods that typically yield the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8][9]
Trustworthiness: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, are internally calibrated using a known reference compound that is analyzed alongside the sample. The high resolving power allows for the differentiation between ions with very similar nominal masses (isobaric ions), ensuring the assigned molecular formula is the only plausible fit.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Tune and calibrate the ESI-TOF mass spectrometer according to the manufacturer's guidelines, typically using a standard calibration solution (e.g., sodium trifluoroacetate).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺) are released into the gas phase.
-
Mass Analysis: The ions are guided into the TOF mass analyzer, where their mass-to-charge ratio (m/z) is determined with high accuracy based on their flight time to the detector.
-
Data Processing: The exact mass of the [M+H]⁺ ion is measured. Use the instrument's software to calculate the molecular formula that corresponds to this exact mass within a narrow tolerance window (e.g., ± 5 ppm). For example, the software would differentiate C₁₈H₁₇N₂O₃S from other potential elemental combinations that might have the same nominal mass.
PART 2: Spectroscopic Elucidation - Assembling the Pieces
With the molecular formula confirmed, the next stage is to map out the connectivity of the atoms and identify the key functional groups. This is the domain of spectroscopy.
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A Senior Application Scientist's Guide to Validating Phenothiazine Molecular Formulas with High-Resolution Mass Spectrometry
In the landscape of pharmaceutical development and chemical analysis, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement. For classes of compounds like phenothiazines—critical scaffolds in antipsychotic and antihistaminic drugs—this certainty is non-negotiable. High-Resolution Mass Spectrometry (HRMS) has emerged as the definitive technique for this purpose, offering a powerful alternative to classical methods like combustion analysis, especially when sample amounts are limited.[1]
This guide provides an in-depth comparison of leading HRMS technologies for the validation of phenothiazine molecular formulas. Moving beyond a simple recitation of protocols, we will explore the causality behind instrumental choices and data interpretation, empowering researchers and drug development professionals to design robust, self-validating experiments.
The Imperative for High Resolution and Mass Accuracy
Low-resolution mass spectrometry (LRMS), using instruments like quadrupole or linear ion traps, typically provides nominal mass measurements (to the nearest integer).[2] While useful for initial detection, this is often insufficient for definitive formula validation. For example, two different compounds could have the same nominal mass but distinct elemental compositions.
HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide two crucial advantages[3][4][5]:
-
High Mass Accuracy: The ability to measure the mass-to-charge ratio (m/z) of an ion very close to its true, theoretical value. This is typically expressed in parts-per-million (ppm) error. An accuracy of <5 ppm is generally required for confident formula determination.[2][6]
-
High Resolving Power: The capacity to distinguish between two ions with very similar m/z values. This ensures that the measured mass is not an average of multiple, unresolved species, which is critical for isolating the target analyte from matrix interferences or impurities.[7]
By measuring the exact mass of the monoisotopic peak (the peak corresponding to the molecule constituted of the most abundant isotopes of its elements), HRMS allows for the generation of a shortlist of possible elemental compositions.[2] When combined with isotopic pattern analysis, this list can almost always be narrowed down to a single, correct molecular formula.[8]
Comparative Analysis: Orbitrap vs. Quadrupole Time-of-Flight (Q-TOF)
The two most prevalent HRMS technologies in pharmaceutical analysis are the Orbitrap and Q-TOF mass analyzers. While both are exceptionally powerful, they operate on different principles, leading to distinct performance characteristics.
| Feature | Orbitrap (e.g., Thermo Scientific™ Q Exactive™) | Quadrupole Time-of-Flight (Q-TOF) (e.g., Waters™ SYNAPT™, Sciex™ X500R) | Rationale & Impact on Phenothiazine Analysis |
| Resolving Power | Very High to Ultra-High (up to >240,000 FWHM) | High to Very High (up to ~80,000 FWHM) | Higher resolution in the Orbitrap provides superior ability to separate the phenothiazine signal from isobaric interferences, increasing confidence in the measured mass.[3][7] |
| Mass Accuracy | Excellent (<1-3 ppm with external calibration) | Excellent (<1-5 ppm with external calibration) | Both technologies routinely achieve the mass accuracy required for unambiguous formula confirmation.[2] |
| Scan Speed | Slower; resolution is inversely related to scan time.[3] | Faster; ideal for coupling with fast UHPLC separations. | For direct infusion experiments focused on formula validation, scan speed is less critical. For LC-HRMS, Q-TOF may be advantageous for narrow peaks. |
| Mechanism | Ions are trapped in an electrostatic field and their oscillation frequencies are converted to m/z via Fourier Transform.[3] | Ions are accelerated through a flight tube; their time-of-flight to the detector is proportional to their m/z.[5] | The FT-based measurement of the Orbitrap inherently provides higher resolution, while the TOF principle allows for faster data acquisition.[9] |
| Fragmentation | Higher-energy Collisional Dissociation (HCD) in a dedicated cell.[3] | Collision-Induced Dissociation (CID) in the quadrupole collision cell. | Both provide structural information, but are secondary to the primary goal of molecular formula validation via MS1 analysis. |
Experimental Workflow for Molecular Formula Validation
The process of validating a molecular formula is a systematic workflow that proceeds from sample preparation to conclusive data analysis. This workflow ensures that the final result is scientifically sound and defensible.
Caption: Workflow for HRMS molecular formula validation.
Detailed Experimental Protocol: Analysis of Phenothiazine
This protocol outlines the validation of the molecular formula for the parent compound, Phenothiazine (C₁₂H₉NS).
Theoretical Data:
-
Monoisotopic Mass: 199.04557 Da[11]
-
Protonated Species [M+H]⁺: 200.05284 Da
1. Sample & System Preparation
-
Rationale: Proper preparation and calibration are the bedrock of accurate mass measurement. A clean system and a fresh, well-characterized standard prevent erroneous results.
-
Protocol:
-
Prepare a 1 µg/mL stock solution of Phenothiazine standard in HPLC-grade methanol.
-
Prepare the instrument's calibration solution as per the manufacturer's guidelines (e.g., Thermo Scientific™ Pierce™ LTQ Velos ESI Positive Ion Calibration Solution).
-
Set up the mass spectrometer (e.g., an Orbitrap-based system) for direct infusion analysis.
-
Perform an external mass calibration in positive ion mode. The calibration must pass the manufacturer's specification (typically < 3 ppm RMS error).
-
2. Data Acquisition
-
Rationale: Direct infusion is used to provide a stable, continuous signal, which is ideal for acquiring high-quality, high-resolution spectra without chromatographic effects. Positive electrospray ionization (ESI) is chosen because the nitrogen atom in the phenothiazine core is readily protonated to form an [M+H]⁺ ion.
-
Instrument Settings (Example for Orbitrap):
-
Ionization Source: ESI (Positive Mode)
-
Sheath Gas / Aux Gas: 35 / 10 (arbitrary units)
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
Scan Type: Full MS
-
Resolution: 140,000 at m/z 200
-
AGC Target: 1e6
-
Max Injection Time: 100 ms
-
-
Protocol:
-
Infuse the 1 µg/mL phenothiazine solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Allow the signal to stabilize for 1-2 minutes.
-
Acquire data for 2-3 minutes to ensure sufficient spectral averaging.
-
3. Data Analysis and Confirmation
-
Rationale: This multi-step analysis provides orthogonal checks to validate the formula. Low mass error confirms the mass, while isotopic pattern matching confirms the elemental composition.
-
Protocol:
-
Mass Extraction: Using the instrument's software (e.g., Thermo Scientific™ Xcalibur™), extract the spectrum corresponding to the phenothiazine signal. The expected [M+H]⁺ ion should be observed at m/z 200.05284.
-
Mass Accuracy Calculation:
-
Identify the measured m/z of the monoisotopic peak. Let's assume the instrument measured it as 200.05274.
-
Calculate the mass error in ppm using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000 Error (ppm) = [(200.05274 - 200.05284) / 200.05284] * 1,000,000 = -0.5 ppm
-
A result of < 5 ppm provides high confidence in the assigned formula.[6]
-
-
Isotopic Pattern Matching:
-
Use a formula calculator or the instrument software to generate the theoretical isotopic pattern for C₁₂H₁₀NS⁺ (the protonated form).[12] Due to the natural abundance of ¹³C, ³³S, ³⁴S, and ¹⁵N, satellite peaks (M+1, M+2) will be present at specific, predictable ratios.[13]
-
Visually and algorithmically compare the measured isotopic pattern with the theoretical one. The relative intensities and spacing of the peaks should match closely.[8][14] For phenothiazine, the presence of sulfur provides a distinct M+2 peak from the ³⁴S isotope, which is a key diagnostic feature.
-
-
If the mass error is low (<5 ppm) and the isotopic pattern shows a high degree of correlation, the molecular formula C₁₂H₉NS can be validated with a high degree of scientific certainty.
Conclusion
Validating a molecular formula is a cornerstone of chemical and pharmaceutical science. High-Resolution Mass Spectrometry, through either Orbitrap or Q-TOF technology, provides the necessary accuracy and resolution to move from ambiguity to certainty. By following a systematic workflow that includes rigorous calibration, optimized data acquisition, and a dual-pronged analysis of exact mass and isotopic fidelity, researchers can generate self-validating data that meets the highest standards of scientific integrity. The choice between instrument platforms may depend on specific application needs, such as coupling to ultra-fast chromatography, but both are fully capable of providing the definitive evidence required for molecular formula confirmation of phenothiazines and other critical pharmaceutical compounds.[4]
References
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Makarov, A., Denisov, E., Kholomeev, A., Balschun, W., Lange, O., Strupat, K., & Horning, S. (2006). Performance evaluation of a hybrid linear ion trap/orbitrap mass spectrometer. Analytical Chemistry, 78(7), 2113-2120. [Link]
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Holčapek, M., Jirásko, R., & Lísa, M. (2010). Recent developments in liquid chromatography–mass spectrometry and its applications in lipidomics. TrAC Trends in Analytical Chemistry, 29(3), 237-247. [Link]
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Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8(1), 105. [Link]
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Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual review of analytical chemistry, 1, 579-599. [Link]
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IUPAC. (2014). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Pure and Applied Chemistry, 86(7), 1171-1206. [Link]
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Böcker, S., & Rasche, F. (2008). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. In German Conference on Bioinformatics 2008. [Link]
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ResearchGate. (n.d.). Matching the theoretical m/z and isotopic pattern with the experimental...[Link]
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Comparative study of the biological activity of different phenothiazine analogs.
Phenothiazine and its extensive family of analogs represent a cornerstone in medicinal chemistry, initially revolutionary for their antipsychotic properties and now increasingly recognized for their broader therapeutic potential. This guide provides an in-depth comparative analysis of the biological activities of various phenothiazine derivatives, focusing on their antipsychotic, anticancer, and antimicrobial effects. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for the evaluation of these multifaceted compounds. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the chemical space of phenothiazines and unlock their full therapeutic promise.
The Versatile Pharmacophore: An Overview of Phenothiazine's Biological Spectrum
The tricyclic scaffold of phenothiazine is a privileged structure in drug discovery, lending itself to a wide array of biological activities. Minor modifications to this core can lead to significant shifts in pharmacological properties, a testament to the intricate structure-activity relationships (SAR) at play.[1] While historically anchored in the treatment of psychosis, the scientific community has unveiled the potent anticancer and antimicrobial activities of these compounds, opening new avenues for drug repurposing and development.[2][3]
This guide will systematically compare phenothiazine analogs across three key domains of biological activity:
-
Antipsychotic Activity: Primarily mediated by the antagonism of dopamine D2 receptors in the central nervous system.
-
Anticancer Activity: Involving the modulation of multiple signaling pathways, induction of apoptosis, and overcoming multidrug resistance.
-
Antimicrobial Activity: Demonstrating efficacy against a range of bacteria, fungi, and protozoa, often through mechanisms that circumvent conventional antibiotic resistance.
Comparative Analysis of Biological Activities
The diverse biological effects of phenothiazine analogs are a direct consequence of their chemical structure. Substitutions on the phenothiazine ring and modifications of the side chain at the N-10 position are critical determinants of their activity and selectivity.[4][5]
Antipsychotic Activity: Targeting Dopaminergic Pathways
The antipsychotic efficacy of phenothiazines is intrinsically linked to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain.[6][7][8] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[9] The general structure-activity relationship for antipsychotic phenothiazines highlights the importance of an electron-withdrawing group at the C-2 position and a three-carbon chain separating the ring nitrogen from the terminal amine.[5][10]
Table 1: Comparative Antipsychotic Activity of Phenothiazine Analogs
| Phenothiazine Analog | Dopamine D2 Receptor Affinity (Ki, nM) | Clinical Potency (Chlorpromazine equivalent) | Key Structural Features | References |
| Chlorpromazine | ~10 | 100 | Aliphatic side chain, Chloro- substitution at C-2 | [10] |
| Fluphenazine | ~1 | 2 | Piperazine side chain, Trifluoromethyl- substitution at C-2 | [11] |
| Thioridazine | ~12 | 100 | Piperidine side chain, Methylthio- substitution at C-2 | [1][12] |
| Trifluoperazine | ~1.5 | 5 | Piperazine side chain, Trifluoromethyl- substitution at C-2 | [2][13] |
| Perphenazine | ~0.8 | 10 | Piperazine side chain with hydroxyethyl group, Chloro- substitution at C-2 | [11][14] |
Anticancer Activity: A Multi-pronged Assault on Tumor Cells
Phenothiazine derivatives have emerged as promising anticancer agents due to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[15][16] Their cytotoxic effects have been observed across a wide range of cancer cell lines.[1][17][18]
Table 2: Comparative Anticancer Activity of Phenothiazine Analogs
| Phenothiazine Analog | Cancer Cell Line | IC50 (µM) | Proposed Mechanism of Action | References |
| Chlorpromazine | Glioblastoma (U87, U251) | 5.12 - 9.29 | Disruption of K-Ras membrane localization, induction of apoptosis and autophagy | [9][15] |
| Thioridazine | Ovarian, Lung, Cervical Cancer | Varies | G0/G1 arrest, mitochondrial apoptosis, inhibition of VEGF and PI3K/mTOR pathways | [15] |
| Trifluoperazine | Prostatic Cancer (PC-3) | 6.67 | Induction of G0/G1 phase arrest and mitochondria-mediated apoptosis | [9][15] |
| Fluphenazine | Melanoma | Varies | Suppression of metastasis, G0/G1 phase arrest, mitochondria-mediated apoptosis | [15] |
| Promethazine | Leukemia, Colorectal Cancer | Varies | Promotion of autophagy and mitochondrial apoptosis | [15] |
Antimicrobial Activity: Circumventing Resistance
The antimicrobial properties of phenothiazines have been recognized for decades, with some analogs demonstrating significant activity against multidrug-resistant (MDR) bacteria.[6][19] Their mechanisms of action are multifaceted and can include the inhibition of efflux pumps, disruption of bacterial cell membranes, and interference with metabolic pathways.[15][20] Thioridazine, for instance, has been shown to restore the susceptibility of extensively drug-resistant tuberculosis (XDR-TB) to standard antibiotics.[12]
Table 3: Comparative Antimicrobial Activity of Phenothiazine Analogs
| Phenothiazine Analog | Microorganism | MIC (µg/mL) | Key Observations | References |
| Thioridazine | Mycobacterium tuberculosis (MDR) | Varies | Kills intracellular MDR-TB | [6][19] |
| Chlorpromazine | Staphylococcus aureus (MRSA) | 0.5 - 1.6 | Effective against MRSA | [10] |
| Promethazine | Escherichia coli | Varies | Prevents recurrence of pyelonephritis | [19] |
| Trifluoperazine | Staphylococcus aureus | 0.5 - 1.6 | Active against Gram-positive bacteria | [10] |
| Fluphenazine | Various Bacteria | 25 - 100 | Broad-spectrum activity | [1][10] |
Key Signaling Pathways and Experimental Workflows
A deeper understanding of the biological activities of phenothiazine analogs requires an appreciation of the molecular pathways they modulate and the experimental workflows used to characterize them.
Signaling Pathways
Dopamine D2 Receptor Signaling in Antipsychotic Action
The primary mechanism of antipsychotic phenothiazines involves the blockade of dopamine D2 receptors, which are G-protein coupled receptors (GPCRs). This blockade disrupts the downstream signaling cascade, leading to a reduction in psychotic symptoms.[21]
Caption: Dopamine D2 receptor signaling pathway and its inhibition by phenothiazine analogs.
PI3K/Akt/mTOR Signaling in Anticancer Activity
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16] Several phenothiazine analogs have been shown to inhibit this pathway, contributing to their anticancer effects.[15]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and its inhibition by phenothiazine analogs.
Experimental Workflow for Comparative Analysis
A standardized experimental workflow is crucial for the objective comparison of phenothiazine analogs. This workflow should encompass a tiered screening approach, from initial high-throughput assays to more detailed mechanistic studies.
Caption: General experimental workflow for the comparative analysis of phenothiazine analogs.
Detailed Experimental Protocols
To ensure the reproducibility and validity of comparative studies, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the biological activities of phenothiazine analogs.
Dopamine D2 Receptor Binding Assay
This assay determines the affinity of phenothiazine analogs for the dopamine D2 receptor, a key indicator of their potential antipsychotic activity.[22][23]
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
[³H]-Spiperone (radioligand)
-
Test phenothiazine analogs
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)
-
Haloperidol (for non-specific binding determination)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test phenothiazine analogs in the assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and the test compound or vehicle.
-
For the determination of non-specific binding, add a high concentration of unlabeled haloperidol instead of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds using appropriate pharmacological software.
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4][11][24]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test phenothiazine analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test phenothiazine analogs in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, providing a quantitative measure of its antimicrobial activity.[7][8][25]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test phenothiazine analogs
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism in the broth medium.
-
Prepare serial twofold dilutions of the test phenothiazine analogs in the broth medium directly in the 96-well plate.
-
Add the standardized inoculum to each well, resulting in a final volume and cell density.
-
Include a positive control (microorganism with no drug) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity or use a microplate reader to measure the optical density.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The phenothiazine scaffold remains a remarkably fertile ground for the discovery and development of new therapeutic agents. This guide has provided a comparative overview of the diverse biological activities of phenothiazine analogs, highlighting their potential beyond their traditional role as antipsychotics. The presented data and experimental protocols offer a framework for the systematic evaluation of these compounds.
Future research should focus on the rational design of novel phenothiazine derivatives with enhanced potency and selectivity for their intended targets. A deeper understanding of their mechanisms of action, particularly in the context of cancer and infectious diseases, will be crucial for their clinical translation. The exploration of combination therapies, where phenothiazines are used to potentiate the effects of existing drugs, also represents a promising avenue for future investigation. By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this versatile class of compounds can be realized.
References
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Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Phenothiazine - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Antimicrobial activity of phenothiazines. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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The versatility of phenothiazines as an anticancer drug scaffold. (2025). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
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Antimicrobial Activity of Phenothiazines. (2001). In Vivo. Retrieved January 21, 2026, from [Link]
-
Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy. (2023). Frontiers. Retrieved January 21, 2026, from [Link]
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Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. (2024). Brieflands. Retrieved January 21, 2026, from [Link]
-
Phenothiazine derivatives as anticancer compounds. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 21, 2026, from [Link]
-
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A Comparative Analysis of Ethyl 10H-phenothiazin-2-ylcarbamate and Established Antipsychotic Drugs: A Guide for Drug Development Professionals
This guide provides a comprehensive comparison of the novel compound Ethyl 10H-phenothiazin-2-ylcarbamate with well-established typical and atypical antipsychotic drugs. As experimental data for this compound is not yet extensively available in public literature, this comparison is grounded in the established principles of structure-activity relationships (SAR) for the phenothiazine class of compounds, which have been a cornerstone of antipsychotic drug development for decades.[1][2] We will explore the potential pharmacological profile of this novel compound by drawing parallels with known antipsychotics and outline the key experimental workflows required to validate its potential as a therapeutic agent.
Introduction: The Chemical Landscape of Antipsychotics
The treatment of psychosis has been revolutionized by the discovery of antipsychotic medications. These drugs are broadly classified into two categories: typical (first-generation) and atypical (second-generation) antipsychotics.[3] Typical antipsychotics, such as chlorpromazine and haloperidol, primarily function by antagonizing the dopamine D2 receptor.[4][5] While effective in mitigating the positive symptoms of schizophrenia, their strong D2 blockade is often associated with a high incidence of extrapyramidal side effects (EPS).[6]
Atypical antipsychotics, including clozapine and olanzapine, exhibit a broader receptor binding profile, notably with a significant affinity for the serotonin 5-HT2A receptor in addition to the dopamine D2 receptor.[5][7][8] This dual antagonism is hypothesized to contribute to their efficacy against a wider range of symptoms and a reduced propensity for EPS.[3]
This compound belongs to the phenothiazine family, a chemical scaffold that is foundational to many antipsychotic drugs.[9][10] Its unique substitution at the 2-position with an ethyl carbamate group warrants a thorough investigation into its potential antipsychotic properties.[11]
Structural and Mechanistic Comparison
The therapeutic efficacy and side-effect profile of phenothiazine-based antipsychotics are intricately linked to their chemical structure.[12][13]
Table 1: Structural and Mechanistic Overview of Selected Antipsychotics and this compound
| Compound | Class | Key Structural Features | Primary Mechanism of Action | Receptor Binding Profile (Ki in nM) |
| Chlorpromazine | Typical Antipsychotic | Phenothiazine core with an aliphatic side chain at position 10 and a chlorine at position 2. | Dopamine D2 receptor antagonist.[4] | D2: ~1-10, 5-HT2A: ~5-20[7][14] |
| Haloperidol | Typical Antipsychotic | Butyrophenone structure. | Potent dopamine D2 receptor antagonist.[5] | D2: ~1-2[15] |
| Clozapine | Atypical Antipsychotic | Dibenzodiazepine structure. | Serotonin 5-HT2A and dopamine D2 receptor antagonist.[7][8] | D2: ~150-200, 5-HT2A: ~5-15[7][15] |
| Olanzapine | Atypical Antipsychotic | Thienobenzodiazepine structure. | Serotonin 5-HT2A and dopamine D2 receptor antagonist.[16][17] | D2: ~10-30, 5-HT2A: ~4-10[16][17] |
| This compound | Investigational | Phenothiazine core with an ethyl carbamate group at position 2.[10][11][18] | Hypothesized: Potential dopamine D2 and serotonin 5-HT2A receptor modulation based on the phenothiazine scaffold. | Unknown |
The phenothiazine ring system is a critical pharmacophore for antipsychotic activity, primarily through its ability to antagonize dopamine D2 receptors.[9] The nature of the substituent at the 2-position significantly influences this activity, with electron-withdrawing groups generally enhancing potency.[12][13] The ethyl carbamate group in this compound could modulate its electronic properties and, consequently, its receptor binding affinities.
Animal models are crucial for assessing the potential therapeutic efficacy and side-effect liability of a novel compound. [19][20] Protocol: Amphetamine-Induced Hyperlocomotion in Rodents
This model is predictive of the antipsychotic efficacy in treating positive symptoms. [21]
-
Acclimatization:
-
Acclimatize rodents (mice or rats) to the testing environment (e.g., open-field arena) for a specified period.
-
-
Drug Administration:
-
Administer this compound or a known antipsychotic at various doses via an appropriate route (e.g., intraperitoneal injection).
-
A vehicle control group should also be included.
-
-
Psychostimulant Challenge:
-
After a predetermined pretreatment time, administer a psychostimulant such as d-amphetamine to induce hyperlocomotion.
-
-
Behavioral Assessment:
-
Place the animals in the open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set duration using an automated tracking system.
-
-
Data Analysis:
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated, amphetamine-challenged group.
-
A significant reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic activity.
-
Protocol: Catalepsy Test in Rodents
This model is used to predict the likelihood of a compound causing extrapyramidal side effects. [6]
-
Drug Administration:
-
Administer this compound or a known antipsychotic at various doses.
-
-
Catalepsy Assessment:
-
At specified time points after drug administration, gently place the forepaws of the rodent on an elevated horizontal bar.
-
Measure the time it takes for the animal to remove both forepaws from the bar (descent latency).
-
An increase in descent latency is indicative of catalepsy.
-
-
Data Analysis:
-
Compare the descent latencies of the drug-treated groups to a vehicle control group.
-
A significant induction of catalepsy suggests a higher risk of EPS.
-
Predicted Performance and Concluding Remarks
Based on its phenothiazine scaffold with a substitution at the 2-position, it is plausible to hypothesize that this compound will exhibit affinity for the dopamine D2 receptor. The presence and nature of the ethyl carbamate group may also confer affinity for other receptors, such as the serotonin 5-HT2A receptor, potentially leading to an atypical antipsychotic profile.
Should in vitro assays confirm a favorable binding profile (i.e., high affinity for D2 and 5-HT2A receptors), subsequent in vivo studies would be critical. An ideal outcome would be the significant attenuation of amphetamine-induced hyperlocomotion at doses that do not induce catalepsy, suggesting a potent antipsychotic effect with a low risk of extrapyramidal side effects.
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A Comparative Guide to the Structure-Activity Relationship of Substituted Phenothiazine Carbamates as Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of substituted phenothiazine carbamates, with a primary focus on their activity as cholinesterase inhibitors. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction: The Significance of Phenothiazine Carbamates in Cholinesterase Inhibition
Phenothiazines, a class of heterocyclic compounds, have long been recognized for their diverse pharmacological activities.[1] The introduction of a carbamate moiety at the 10-position of the phenothiazine nucleus has given rise to a promising class of cholinesterase inhibitors. These compounds are of particular interest in the context of neurodegenerative diseases like Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy.[2][3]
A noteworthy characteristic of phenothiazine carbamates is their differential mechanism of inhibition towards these two key enzymes. They typically act as pseudoirreversible inhibitors of acetylcholinesterase, while exhibiting reversible inhibition of butyrylcholinesterase.[2] This unique profile is attributed to the π-π stacking interactions between the phenothiazine ring and specific amino acid residues within the active site of BuChE.[2] Understanding the structure-activity relationships of these compounds is paramount for the rational design of more potent and selective inhibitors with improved therapeutic profiles.
Core Chemical Structure and SAR Workflow
The fundamental structure of a phenothiazine carbamate consists of the tricyclic phenothiazine core with a carbamate group attached to the nitrogen atom at position 10. The structure-activity relationship analysis revolves around understanding how substitutions on the phenothiazine rings (R1) and the carbamate nitrogen (R2) influence the biological activity.
Sources
Validating the results of antimicrobial assays for newly synthesized phenothiazine compounds.
<
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Phenothiazines, a class of compounds traditionally used as antipsychotics, have shown promising antimicrobial properties, making them an intriguing avenue for drug development.[1][2] However, transitioning a newly synthesized phenothiazine derivative from a promising molecule to a potential clinical candidate requires rigorous and systematic validation of its antimicrobial activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust antimicrobial assays, ensuring the scientific integrity and reproducibility of their findings.
The Foundational Principles of Antimicrobial Susceptibility Testing
Before delving into specific protocols, it is crucial to understand the core principles that underpin reliable antimicrobial susceptibility testing (AST). The primary goal of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[3][4] This value serves as a critical benchmark for assessing the potency of a new compound.[5]
Standardized methodologies are paramount to ensure that results are comparable across different laboratories and studies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for AST.[6][7][8] Adherence to these standards is not merely a matter of procedural formality; it is a fundamental requirement for generating trustworthy and authoritative data.
Experimental Workflow for Validating Novel Phenothiazines
A logical and stepwise approach is essential for the comprehensive evaluation of a new phenothiazine compound. The following workflow outlines the key stages, from initial screening to more in-depth characterization.
Caption: A stepwise workflow for validating the antimicrobial properties of new phenothiazine compounds.
Phase 1: Primary Screening and MIC Determination
The initial step involves screening the newly synthesized phenothiazine compounds for any antimicrobial activity. The agar disk diffusion method is a simple, qualitative, and cost-effective technique for this purpose.[9][10]
Agar Disk Diffusion Method
Principle: This method relies on the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium inoculated with the test microorganism.[11][12] The presence of a zone of inhibition around the disk indicates that the compound has antimicrobial activity.[10]
Step-by-Step Protocol:
-
Medium Preparation: Prepare Mueller-Hinton Agar (MHA) plates.[13] The depth of the agar should be uniform to ensure consistent diffusion.[11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.[5][14]
-
Inoculation: Evenly swab the entire surface of the MHA plate with the prepared inoculum.[14]
-
Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the phenothiazine compound onto the agar surface.[9]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters.[14] A larger zone of inhibition generally indicates greater antimicrobial activity.
Broth Microdilution for MIC Determination
For compounds that show activity in the disk diffusion assay, the next step is to quantify their potency by determining the MIC. The broth microdilution method is the gold standard for this purpose.[15][16][17]
Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.[4][18]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the phenothiazine compound in a suitable solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate.[17][19]
-
Inoculum Preparation: Prepare a standardized bacterial suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[14]
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[17]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[18]
-
Endpoint Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.[14]
Phase 2: Determining Bactericidal or Fungicidal Activity
While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. To determine this, a Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay is performed.[15]
MBC/MFC Determination
Principle: This assay is an extension of the broth microdilution test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto a suitable agar medium. The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[20]
Step-by-Step Protocol:
-
From MIC Plate: Following MIC determination, select the wells corresponding to the MIC and at least two to three higher concentrations.
-
Subculturing: Aseptically transfer a small, standardized volume (e.g., 10 µL) from each selected well onto an appropriate agar plate.[21]
-
Incubation: Incubate the agar plates under conditions suitable for the growth of the test organism, typically for 24-48 hours.[21]
-
Colony Counting: After incubation, count the number of colonies on each plate.
-
MBC/MFC Calculation: The MBC/MFC is the lowest concentration that shows a ≥99.9% kill rate compared to the initial inoculum count.
Comparative Data Presentation
To provide context for the efficacy of the newly synthesized phenothiazine compounds, their performance should be compared against established antimicrobial agents.
Table 1: Comparative Antimicrobial Activity of Phenothiazine Derivatives and Control Antibiotics
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Phenothiazine A | Staphylococcus aureus ATCC 29213 | 4 | 8 | 18 |
| Escherichia coli ATCC 25922 | 16 | 32 | 12 | |
| Phenothiazine B | Staphylococcus aureus ATCC 29213 | 2 | 4 | 22 |
| Escherichia coli ATCC 25922 | 8 | 16 | 15 | |
| Vancomycin | Staphylococcus aureus ATCC 29213 | 1 | 2 | 17 |
| Escherichia coli ATCC 25922 | >128 | >128 | 0 | |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.5 | 1 | 25 |
| Escherichia coli ATCC 25922 | 0.015 | 0.03 | 30 |
Phase 3: Assessing Safety and Selectivity
A potent antimicrobial agent is of little therapeutic value if it is highly toxic to host cells. Therefore, cytotoxicity testing is a critical step in the validation process.[22][23]
MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[22] Viable cells with active mitochondria can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[22][24]
Step-by-Step Protocol:
-
Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of the phenothiazine compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[22]
Phase 4: Gaining Mechanistic Insights
While not always a primary validation step, understanding the mechanism of action of a novel antimicrobial can provide valuable information for further drug development. Phenothiazines have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of efflux pumps and interference with cellular respiration.[1][25] Some studies suggest they can enhance the antibacterial activity of macrophages by inducing reactive oxygen species (ROS) and autophagy.[25] Further investigations could involve assays to assess membrane permeability, DNA intercalation, or specific enzyme inhibition.[26]
Caption: Putative antimicrobial mechanisms of action for phenothiazine compounds.
Conclusion
The validation of newly synthesized phenothiazine compounds as potential antimicrobial agents requires a multifaceted and rigorous experimental approach. By adhering to established standards, employing a logical workflow, and performing appropriate controls, researchers can generate high-quality, reproducible data. This comprehensive evaluation, encompassing initial screening, potency determination, assessment of bactericidal/fungicidal activity, and cytotoxicity profiling, is essential for identifying promising candidates for further preclinical and clinical development in the fight against antimicrobial resistance.
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Ronco, T., Jørgensen, N. S., Holmer, I., Kromann, S., Sheikhsamani, E., Permin, A., ... & Olsen, R. H. (2020). A Novel Promazine Derivative Shows High in vitro and in vivo Antimicrobial Activity Against Staphylococcus aureus. Frontiers in Microbiology, 11, 584989. [Link]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Assessment for Ethyl Carbamate
Introduction: The Imperative for Specificity in Ethyl Carbamate Detection
Ethyl carbamate (EC), also known as urethane, is a process contaminant classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer.[1] It naturally forms in a variety of fermented foods and alcoholic beverages, including wine, spirits, bread, and soy sauce, through reactions involving ethanol and nitrogen-containing precursors.[1][2][3] Given its toxicological profile, regulatory bodies worldwide have established maximum permissible limits for EC in consumer products, making its accurate and reliable quantification a critical aspect of food safety.[3][4]
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a powerful platform for the rapid and high-throughput screening of EC.[1][5][6] These assays hinge on the highly specific recognition of the target molecule by an antibody. However, the core challenge in developing any immunoassay for a small molecule lies in ensuring its specificity. An antibody's tendency to bind to molecules structurally similar to the target antigen is known as cross-reactivity.[7] A thorough assessment of cross-reactivity is not merely a validation checkbox; it is the fundamental process that guarantees the assay can discriminate between ethyl carbamate and its structurally related analogs, thereby preventing false-positive results and ensuring data integrity.
This guide provides an in-depth comparison and procedural framework for assessing the cross-reactivity of monoclonal antibodies developed for the detection of ethyl carbamate. We will explore the causal logic behind experimental design, from hapten synthesis to the nuances of competitive immunoassay data interpretation, providing researchers with a robust methodology for validating their analytical tools.
The Foundation: Generating a Specific Anti-EC Antibody
Ethyl carbamate, with a molecular weight of just 89.09 g/mol , is a hapten—a small molecule that is non-immunogenic on its own.[8][9] To elicit a targeted immune response, it must first be rendered immunogenic by covalently coupling it to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[10][11] This process is known as haptenization.
Causality in Immunogen Design: Why Derivatization Matters
A direct conjugation of EC to a carrier protein is challenging and may not present the most distinct epitopes to the immune system. A more effective and field-proven strategy involves modifying the hapten to enhance its immunogenicity and facilitate a stable conjugation. For ethyl carbamate, a common approach is to use a derivatizing agent like 9-xanthydrol.[1][12] This agent reacts with EC to form xanthyl ethyl carbamate (XEC), a derivative with an aromatic xanthyl group.[13]
This choice is deliberate for two key reasons:
-
Increased Immunogenicity: The bulky, aromatic structure of the xanthyl group acts as a prominent antigenic determinant, increasing the likelihood of generating high-affinity antibodies.
-
Stable Conjugation: The modified hapten provides a stable handle for conjugation to carrier proteins using standard cross-linking chemistry (e.g., EDC/NHS), ensuring a consistent and reproducible immunogen.[1]
Once the immunogen (e.g., XEC-BSA) is synthesized and purified, it is used to immunize Balb/c mice, followed by standard hybridoma technology to produce and screen for high-affinity monoclonal antibodies (mAbs) that specifically recognize the ethyl carbamate structure.[1]
Designing a Self-Validating Cross-Reactivity Experiment
The cornerstone of specificity assessment is the competitive ELISA. This format is ideal for small molecule detection because it relies on the competition between the free analyte (EC in the sample) and a fixed amount of a labeled or coated EC conjugate for a limited number of antibody binding sites.[14][15][16] The resulting signal is inversely proportional to the concentration of the target analyte.
The Logic of Analog Selection
To rigorously test an antibody's specificity, a panel of structurally related analogs must be selected. The choice of these compounds is critical for a comprehensive assessment. An ideal panel includes molecules that differ from ethyl carbamate in a systematic way, such as by the length of the alkyl chain.
Recommended Analogs for EC Cross-Reactivity Testing:
-
Methyl Carbamate: Shortens the alkyl chain by one carbon. This tests the antibody's recognition of the ethyl group.[1][8]
-
Butyl Carbamate: Lengthens the alkyl chain. This further probes the specificity of the binding pocket for the ethyl group.[1][8]
-
Acrylamide: A common, small-molecule process contaminant that is structurally distinct from carbamates. It serves as a crucial negative control to confirm that the antibody does not bind non-specifically to other small contaminants.[1]
Quantitative Comparison of Antibody Specificity
The primary metric for cross-reactivity is the IC50 value, which is the concentration of an analyte that produces a 50% inhibition of the maximum signal in a competitive assay.[1] By comparing the IC50 of the target analyte (EC) to the IC50 of each potential cross-reactant, we can calculate the percent cross-reactivity (%CR).
The formula is: %CR = (IC50 of Ethyl Carbamate / IC50 of Analog) x 100 [1][17]
A low %CR value indicates high specificity, signifying that a much higher concentration of the analog is required to achieve the same level of inhibition as ethyl carbamate.
Performance Data Table
The following table presents representative data from a cross-reactivity assessment of a hypothetical high-specificity anti-EC monoclonal antibody (mAb-EC1).
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Ethyl Carbamate | CH₃CH₂OC(O)NH₂ | 1.5 | 100 |
| Methyl Carbamate | CH₃OC(O)NH₂ | 185 | 0.81 |
| Butyl Carbamate | CH₃(CH₂)₃OC(O)NH₂ | 450 | 0.33 |
| Acrylamide | CH₂=CHC(O)NH₂ | > 10,000 | < 0.01 |
These are illustrative data based on typical results for a highly specific antibody, as achieving negligible cross-reactivity is a common goal and outcome in such studies.[1][5]
The data clearly demonstrates the high specificity of mAb-EC1. The cross-reactivity with even the closest structural analogs, methyl and butyl carbamate, is less than 1%. This provides strong evidence that the antibody's binding pocket is finely tuned to the precise structure of ethyl carbamate, making it a reliable tool for specific EC quantification.
Experimental Protocol: Competitive Indirect ELISA
This protocol provides a step-by-step methodology for determining the cross-reactivity of an anti-EC monoclonal antibody.
Materials
-
Coating Antigen: Ethyl carbamate-Ovalbumin (EC-OVA) conjugate.
-
Primary Antibody: Anti-EC Monoclonal Antibody.
-
Secondary Antibody: HRP-conjugated Goat Anti-Mouse IgG.
-
Analytes: Ethyl carbamate, Methyl carbamate, Butyl carbamate, Acrylamide.
-
Buffers: Coating Buffer (0.05 M carbonate-bicarbonate, pH 9.6), Wash Buffer (PBST: PBS with 0.05% Tween-20), Blocking Buffer (e.g., 5% non-fat milk in PBST), Substrate Buffer.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M H₂SO₄.
-
96-well high-binding microtiter plates.
Procedure
-
Plate Coating:
-
Dilute the EC-OVA coating antigen to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.[16]
-
-
Washing:
-
Remove the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.[14]
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at 37°C.[18]
-
-
Washing:
-
Remove the blocking solution and wash the plate three times as described in step 2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of ethyl carbamate and each analog in PBST. The concentration range should be chosen to produce a full inhibition curve.
-
In separate tubes, pre-mix 50 µL of each standard/analog dilution with 50 µL of the optimally diluted anti-EC monoclonal antibody.
-
Immediately transfer 100 µL of these mixtures into the corresponding wells of the blocked plate.[18]
-
-
Washing:
-
Discard the well contents and wash the plate five times with Wash Buffer. This step is critical to remove unbound antibodies.[14]
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the appropriately diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 30-60 minutes at 37°C.[18]
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Reaction:
-
Add 100 µL of TMB substrate to each well.
-
Incubate at room temperature in the dark for 15-20 minutes, or until sufficient color develops.[14]
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance (Optical Density, OD) of each well at 450 nm using a microplate reader within 30 minutes of stopping the reaction.[18]
-
Conclusion: Upholding Scientific Integrity Through Rigorous Validation
The assessment of antibody cross-reactivity is a non-negotiable step in the development of a trustworthy immunoassay for ethyl carbamate. As demonstrated, a well-designed antibody, generated using a derivatized hapten, can exhibit exceptional specificity. The competitive ELISA provides a robust and quantitative framework for confirming this specificity against structurally related analogs. By following a logical, self-validating protocol and performing meticulous data analysis, researchers can ensure their immunoassays produce accurate and defensible results, ultimately contributing to the safeguarding of public health. The principles and methodologies outlined in this guide are foundational for any laboratory engaged in the development and validation of immunoassays for small-molecule contaminants.[19][20]
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A Comparative Analysis of the Carcinogenic Potential of Ethyl Carbamate Versus Its Metabolites: A Guide for Researchers
This guide provides an in-depth comparative analysis of the carcinogenic potential of ethyl carbamate (EC), a compound found in fermented foods and alcoholic beverages, and its key metabolites.[1] We will delve into the mechanistic evidence, compare genotoxicity and tumorigenicity data, and provide detailed experimental protocols relevant to the field. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationship that dictates the carcinogenic risk of this compound.
The International Agency for Research on Cancer (IARC) has classified ethyl carbamate as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans."[1][2][3] This classification is largely based on sufficient evidence of carcinogenicity in experimental animals.[2] The central scientific question, however, is whether the parent compound, ethyl carbamate, is the primary carcinogenic agent or if its metabolic activation products pose a greater threat.
The Metabolic Journey: Bioactivation of Ethyl Carbamate
The carcinogenicity of ethyl carbamate is intrinsically linked to its metabolic activation. While a significant portion of absorbed ethyl carbamate is detoxified through hydrolysis by esterases, a smaller, toxicologically crucial fraction is oxidized by cytochrome P450 enzymes, primarily CYP2E1.[3][4][5] This oxidative pathway converts ethyl carbamate into vinyl carbamate (VC).[3] Vinyl carbamate is subsequently metabolized to vinyl carbamate epoxide (VCO), a highly reactive and electrophilic ultimate carcinogen.[3][6]
This bioactivation cascade is a critical concept in understanding the differential carcinogenicity of the parent compound versus its metabolites. The enzymatic conversion to vinyl carbamate and its epoxide is the pivotal event that transforms a relatively stable molecule into potent DNA-damaging agents.
Caption: Metabolic activation pathway of ethyl carbamate.
Comparative Genotoxicity: DNA Adducts and Mutagenicity
The capacity of a chemical to damage DNA is a key indicator of its carcinogenic potential. In the case of ethyl carbamate, the evidence points overwhelmingly to its metabolites as the primary genotoxic agents.
DNA Adduct Formation
Vinyl carbamate epoxide (VCO) is a potent electrophile that readily reacts with DNA to form various adducts.[6] The most significant of these are the promutagenic etheno-adducts, such as 1,N⁶-ethenoadenine and 3,N⁴-ethenocytidine.[6][7] These adducts are miscoding lesions that can lead to mutations during DNA replication. Studies have shown that VCO is a strong former of these adducts both in vitro and in vivo.[6] The formation of 1,N6-ethenodeoxyadenosine (εdA) has been demonstrated in murine lung microsomes incubated with vinyl carbamate, a process mediated by CYP2E1.[8]
In contrast, ethyl carbamate itself does not react directly with DNA. Its ability to induce DNA adducts is entirely dependent on its metabolic conversion to VC and VCO. The binding of radiolabeled ethyl carbamate to DNA has been shown to be significantly less than that of its metabolites, underscoring the lower direct reactivity of the parent compound.[9]
Mutagenicity
Mutagenicity assays, such as the Ames test, provide further evidence for the superior genotoxic potential of ethyl carbamate's metabolites.
-
Ethyl Carbamate (EC): Generally found to be non-mutagenic in standard Ames tests, both with and without metabolic activation (S9 mix).[10][11]
-
Vinyl Carbamate (VC): Shows potent mutagenic activity in Salmonella typhimurium strains TA100 and TA1535, but only in the presence of an S9 mix.[10][12] This requirement for metabolic activation is consistent with its conversion to the ultimate mutagen, VCO.[12]
-
Vinyl Carbamate Epoxide (VCO): Acts as a strong, direct-acting mutagen in Salmonella typhimurium TA100 and TA1535, not requiring metabolic activation.[6]
These findings are corroborated by in vivo studies. In transgenic mice, vinyl carbamate was found to be a more potent mutagen than ethyl carbamate in both the lung and small intestine.[13] A 60 mg/kg dose of VC induced a similar mutant frequency as a much higher 1,000 mg/kg dose of EC.[13]
Comparative Carcinogenicity: In Vivo Tumor Studies
Long-term animal bioassays provide the most direct evidence of a substance's carcinogenic potential. Comparative studies in mice have consistently demonstrated that vinyl carbamate is a significantly more potent carcinogen than its parent compound, ethyl carbamate.
Studies have shown that vinyl carbamate is 10 to 50 times more active than ethyl carbamate for inducing lung adenomas and initiating skin tumors in mice.[10] In another study involving administration to neonatal mice, vinyl carbamate induced a higher incidence of liver tumors, thymomas, lung adenomas, and Harderian gland tumors compared to ethyl carbamate.[11][14]
The ultimate metabolite, vinyl carbamate epoxide, has been shown to be an even stronger initiator of skin and liver carcinogenesis in mice than both vinyl carbamate and ethyl carbamate.[6] Furthermore, unlike EC and VC, VCO acts as a strong complete carcinogen on mouse skin, capable of inducing both papillomas and carcinomas with repeated application.[6]
| Compound | Relative Mutagenic Potency (Ames Test) | Relative Carcinogenic Potency (Mouse Lung Adenoma) | Primary Mechanism |
| Ethyl Carbamate (EC) | Very Low / Negative[10] | Baseline[10] | Requires metabolic activation |
| Vinyl Carbamate (VC) | High (with S9)[12] | 10-50x > EC[10] | Proximate carcinogen, requires activation to VCO |
| Vinyl Carbamate Epoxide (VCO) | Very High (direct-acting)[6] | > VC & EC[6] | Ultimate carcinogen, directly alkylates DNA |
Caption: Summary of the comparative carcinogenic potential.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, detailed experimental protocols are essential. Below are standardized methodologies for assessing the mutagenicity and tumorigenicity of these compounds.
Protocol 1: Ames Test for Mutagenicity
This protocol is a standard bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[15][16]
Objective: To determine if a test compound can induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Test compound (EC, VC, or VCO) dissolved in a suitable solvent (e.g., DMSO).
-
Positive controls (e.g., sodium azide for TA100 without S9; 2-aminoanthracene for TA100 with S9).
-
Negative control (solvent vehicle).
-
S9 fraction from induced rat liver for metabolic activation.[17]
-
Cofactor solution (NADP, G6P).
-
Minimal glucose agar plates.
-
Top agar supplemented with trace amounts of histidine and biotin.
Procedure:
-
Preparation: Prepare fresh overnight cultures of the Salmonella strains. Prepare the S9 mix by combining the S9 fraction with the cofactor solution.
-
Exposure: In a sterile tube, add 100 µL of the bacterial culture, 500 µL of S9 mix (or phosphate buffer for tests without metabolic activation), and 100 µL of the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
Plating: Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.[15] Distribute evenly.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[15]
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive mutagenic response.[16]
Self-Validation: The inclusion of positive and negative controls is critical. The positive control ensures the bacterial strains are responsive and the S9 mix is active. The negative control establishes the spontaneous reversion rate, providing a baseline for comparison.
Protocol 2: In Vivo Tumorigenicity Bioassay in Mice
This protocol outlines a long-term study to assess the tumor-initiating potential of a compound in a sensitive mouse strain.[18]
Objective: To compare the incidence and multiplicity of tumors in mice following exposure to EC, VC, or a vehicle control.
Materials:
-
A/J mice (a strain highly susceptible to lung tumorigenesis).
-
Test compounds (EC, VC) dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control (saline).
-
Standard laboratory animal housing and care facilities.
Procedure:
-
Acclimatization: Acclimate mice (e.g., 6-8 weeks old) to laboratory conditions for at least one week.
-
Dosing: Administer the test compounds or vehicle control via intraperitoneal (i.p.) injection once per week for a specified duration (e.g., 8 weeks). Doses should be selected based on prior toxicity studies.
-
Observation: Monitor the animals daily for clinical signs of toxicity. Record body weights weekly.
-
Termination: Euthanize the animals at a predetermined time point (e.g., 24 weeks after the first dose).[19]
-
Necropsy: Perform a complete necropsy on each animal. Carefully examine all organs, with a particular focus on the lungs and liver.
-
Tumor Quantification: Count the number of visible tumor nodules on the surface of the lungs. Collect lung, liver, and any other tissues with gross lesions for histopathological analysis.
-
Data Analysis: Compare the tumor incidence (% of animals with tumors) and tumor multiplicity (average number of tumors per animal) between the different treatment groups using appropriate statistical methods.
Caption: Workflow for an in vivo mouse tumorigenicity bioassay.
Conclusion and Implications
The collective body of evidence from genotoxicity assays and animal carcinogenicity studies unequivocally demonstrates that the carcinogenic potential of ethyl carbamate is primarily attributable to its metabolites. The parent compound, ethyl carbamate, is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. Its metabolite, vinyl carbamate, is a more potent proximate carcinogen, and the subsequent metabolite, vinyl carbamate epoxide, is the ultimate carcinogenic species that directly damages DNA.
Key Findings:
-
Vinyl carbamate is significantly more mutagenic and carcinogenic than ethyl carbamate. [10][12][13]
-
Vinyl carbamate epoxide is a potent, direct-acting mutagen and the ultimate carcinogen. [6]
-
The carcinogenic potency follows the order: Vinyl Carbamate Epoxide > Vinyl Carbamate >> Ethyl Carbamate.
For researchers and drug development professionals, this comparative analysis underscores the critical importance of understanding metabolic pathways when assessing the carcinogenic risk of a chemical. The case of ethyl carbamate serves as a classic example where the metabolites, not the parent compound, are the primary drivers of toxicity. This knowledge is fundamental for developing accurate risk assessments, guiding regulatory decisions, and designing safer chemical entities.
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Allen, J. W., et al. (1982). Comparative genotoxicity studies of ethyl carbamate and related chemicals: further support for vinyl carbamate as a proximate carcinogenic metabolite. Carcinogenesis. [Link]
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Forkert, P. G. (2007). Oxidation of vinyl carbamate and formation of 1,N6-ethenodeoxyadenosine in murine lung. Drug metabolism and disposition. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Phenothiazine Derivatives: A Comparative Benchmarking Study
Introduction
The phenothiazine core, a tricyclic heterocyclic scaffold with the formula S(C₆H₄)₂NH, is a cornerstone in medicinal chemistry.[1] First synthesized by Bernthsen in 1883, its derivatives have revolutionized modern medicine, leading to the development of breakthrough drugs in psychiatry (e.g., Chlorpromazine), allergy treatment (e.g., Promethazine), and even early antimalarials like methylene blue.[2] The widespread bioactivity of these compounds continues to drive research into novel derivatives for applications ranging from anticancer agents to neuroprotective therapies.[2][3][4]
This guide provides a comparative analysis of the principal synthetic routes to phenothiazine derivatives. Moving beyond a simple recitation of methods, we will dissect the underlying chemical logic, evaluate the practical efficiencies, and benchmark each route against the demands of modern drug discovery and development. For researchers, scientists, and process chemists, the choice of synthetic strategy is a critical decision point, balancing factors of yield, scalability, cost, regioselectivity, and environmental impact. This document is designed to illuminate that decision-making process with objective data and field-proven insights.
Classical Synthetic Cornerstones
The foundational methods for constructing the phenothiazine nucleus, while decades old, are still relevant and provide a crucial baseline for evaluating modern alternatives.
The Bernthsen Reaction: Direct Thionation of Diphenylamines
This is the original and most direct approach to the phenothiazine core, first reported in 1883.[5] The strategy relies on the cyclization of a diphenylamine with elemental sulfur at elevated temperatures.
Causality and Mechanistic Insight: The reaction is essentially an electrophilic substitution followed by cyclization. A catalyst, typically iodine or a Lewis acid like aluminum chloride, is used to generate a more reactive sulfur electrophile.[6] The high temperatures (140-180°C) are necessary to overcome the activation energy for C-H bond functionalization and subsequent ring closure, which involves the evolution of hydrogen sulfide gas.[6]
Advantages:
-
Simplicity: Utilizes readily available and inexpensive starting materials (diphenylamine and sulfur).
-
Directness: Forms the tricyclic core in a single step.
Limitations:
-
Harsh Conditions: High temperatures can lead to thermal degradation and side reactions.[2]
-
Poor Regioselectivity: When using meta-substituted diphenylamines, the thionation can occur at two possible positions, leading to a mixture of regioisomers that are often difficult to separate.[7]
-
Safety Concerns: The reaction produces highly toxic hydrogen sulfide gas, requiring excellent ventilation and safety protocols.[6]
Experimental Protocol: Classical Bernthsen Synthesis of Phenothiazine [6]
-
Reagent Preparation: In a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas outlet tube leading to a scrubber (e.g., bleach solution), combine diphenylamine (11.0 g), sulfur (4.0 g), and anhydrous aluminum chloride (1.6 g).[6]
-
Reaction Execution: Heat the mixture in an oil bath to 140-150°C. The mixture will melt and begin to evolve hydrogen sulfide gas.[6]
-
Temperature Control: If the reaction becomes too vigorous, slightly lower the temperature. Once the initial evolution of gas subsides, raise the temperature to 160°C and maintain for an additional 20-30 minutes.
-
Workup: Allow the reaction mixture to cool, at which point it will solidify into a dark mass.[6] Carefully break up the solid.
-
Purification: Grind the crude solid and extract sequentially with hot water and then with dilute ethanol to remove unreacted starting materials and inorganic salts. The remaining solid is crude phenothiazine.
-
Recrystallization: Recrystallize the crude product from ethanol to yield pure phenothiazine as yellowish leaflets (Typical M.P. ~180-185°C). A yield of approximately 93% can be expected under optimal conditions.
Diagram: Bernthsen Thionation Reaction
Caption: General scheme for the Bernthsen synthesis.
The Smiles Rearrangement
The Smiles rearrangement offers a more elegant and regiocontrolled solution for synthesizing substituted phenothiazines, thereby overcoming the primary drawback of the Bernthsen method.[7]
Causality and Mechanistic Insight: This is a multi-step pathway that culminates in an intramolecular nucleophilic aromatic substitution (SₙAr). A typical sequence involves the condensation of a 2-aminobenzenethiol with an o-halonitrobenzene derivative.[8] The nitro group is critical as it is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. The resulting diphenyl sulfide intermediate, upon treatment with a base, undergoes rearrangement where the amine anion displaces the sulfide from the activated ring, which is followed by cyclization to form the phenothiazine core.[1][8][9]
Advantages:
-
Excellent Regiocontrol: The substitution pattern on the final phenothiazine product is unambiguously defined by the starting materials.[7]
-
Milder Conditions: Avoids the very high temperatures of the Bernthsen reaction.
Limitations:
-
Multi-step Process: The overall synthesis is longer and can result in lower cumulative yields compared to a one-pot reaction.[7]
-
Substrate Scope: Requires specific activation (e.g., a nitro group) on one of the aromatic rings.
Diagram: Smiles Rearrangement Mechanism
Caption: Key stages of the Smiles rearrangement pathway.
Modern Strategies: Efficiency and Control
Contemporary synthetic chemistry has introduced powerful transition-metal-catalyzed methods that offer milder conditions, broader substrate scope, and greater efficiency.
Transition-Metal Catalyzed Cross-Coupling
Palladium and copper catalysis have become indispensable tools for C-N and C-S bond formation, enabling streamlined access to the phenothiazine scaffold.
2.1.1 Ullmann Condensation: This copper-catalyzed approach is a significant improvement over classical methods. A modern variant involves the sequential, one-pot C-S and C-N coupling of starting materials like 2-bromothiophenols and 2-iodoanilines.[7]
Causality and Mechanistic Insight: The use of copper catalysts, often in combination with ligands such as L-proline, facilitates the coupling reactions under much milder conditions than the uncatalyzed Ullmann reaction of the past.[10][11][12] The ligand accelerates the catalytic cycle, improving yields and preventing catalyst deactivation. This method constructs the two critical bonds of the central ring in a controlled manner.
2.1.2 Buchwald-Hartwig Amination: Palladium catalysis offers an even more versatile platform. Jørgensen and colleagues developed a powerful one-pot, three-component reaction coupling a bromothiophenol, a primary amine, and a 1-bromo-2-iodobenzene derivative.[7]
Causality and Mechanistic Insight: This reaction is a testament to the power of modern catalysis, forming one C-S and two C-N bonds in a single operation.[7] The palladium catalyst, supported by specialized phosphine ligands, orchestrates a cascade of cross-coupling events to assemble the final product with high efficiency. The choice of ligand is critical for ensuring high catalytic turnover and preventing side reactions.
Advantages of Cross-Coupling:
-
Milder Conditions: Reactions are typically run at temperatures well below those of the Bernthsen synthesis.
-
High Functional Group Tolerance: Allows for the synthesis of complex and highly functionalized phenothiazine derivatives.
-
Convergent Synthesis: One-pot and multi-component strategies significantly improve step economy.
Limitations:
-
Cost and Toxicity: Palladium and copper catalysts, as well as specialized ligands, can be expensive. Residual metal contamination in the final product is a major concern for pharmaceutical applications, requiring rigorous purification.
-
Oxygen Sensitivity: Many catalytic systems are sensitive to air and moisture, requiring inert atmosphere techniques.
Experimental Protocol: Copper-Catalyzed Ullmann-type Synthesis [7]
-
Reagent Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add 2-bromothiophenol (1.0 mmol), 2-iodoaniline (1.1 mmol), copper(I) iodide (CuI, 10 mol%), L-proline (20 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 3 mL) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture at 90°C for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted phenothiazine.
Metal-Free Synthesis
Reflecting the growing demand for green and sustainable chemistry, metal-free pathways are emerging as highly attractive alternatives. One notable example is the synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols.[7]
Causality and Mechanistic Insight: This method uses molecular oxygen from the air as the terminal oxidant in a domino reaction sequence.[7] The reaction proceeds through condensation, intramolecular cyclization, and subsequent aromatization. The use of a KI/DMSO system can significantly improve reaction yields.[7] This approach brilliantly transforms simple, readily available cyclic ketones into the aromatic core of phenothiazines without the need for any transition metals.[7][13]
Advantages:
-
Sustainability: Avoids the cost, toxicity, and purification challenges associated with transition metals.
-
Atom Economy: Uses molecular oxygen as a "green" oxidant, with water as the only byproduct.
-
Accessible Starting Materials: Cyclohexanones and aminobenzenethiols are common and inexpensive feedstocks.[7]
Limitations:
-
Substrate Scope: The scope of compatible substitutions on the cyclohexanone ring may be more limited compared to cross-coupling methods.
-
Reaction Conditions: May still require elevated temperatures and specific solvent systems like DMSO.
Diagram: Metal-Free Synthesis Workflow
Caption: Workflow for metal-free phenothiazine synthesis.
Process Intensification and Green Approaches
Beyond the core reaction chemistry, modern process technologies offer ways to dramatically improve the efficiency and environmental footprint of phenothiazine synthesis.
Microwave-Assisted Synthesis
Microwave irradiation provides a highly efficient means of energy transfer directly to the reacting molecules, often leading to dramatic rate enhancements.
Causality and Mechanistic Insight: Polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwave, generating heat volumetrically and homogeneously. This can lead to localized superheating and overcome kinetic barriers much more effectively than conventional oil bath heating. Thionation of diphenylamines and other reactions have been shown to proceed in minutes rather than hours, often with better yields.[14][15][16][17]
Continuous-Flow Synthesis
Flow chemistry involves performing reactions by continuously pumping reagents through a network of tubes or channels, often with in-line heating, mixing, and purification.
Causality and Mechanistic Insight: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise control over reaction parameters and improving safety, especially for highly exothermic or hazardous reactions.[18] This technology is ideal for scaling up the production of active pharmaceutical ingredients (APIs), offering a more efficient and reproducible alternative to traditional batch processing.[18]
Comparative Benchmarking
The following table provides a summarized comparison of the discussed synthetic routes, allowing for an at-a-glance evaluation based on key performance indicators.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Avg. Yield | Advantages | Disadvantages |
| Bernthsen Reaction | Diphenylamines, Sulfur | I₂, AlCl₃ | High Temp (140-180°C) | 60-93% | Simple, inexpensive | Harsh conditions, poor regioselectivity, H₂S byproduct[2][7] |
| Smiles Rearrangement | Aminobenzenethiols, o-Halonitrobenzenes | Strong Base (e.g., NaOH) | Moderate Temp (Reflux) | 50-80% | Excellent regiocontrol | Multi-step process, requires activated substrate[7] |
| Ullmann Coupling | Bromothiophenols, Iodoanilines | CuI, L-proline | 80-120°C | 65-90% | Good functional group tolerance, milder conditions | Catalyst cost, metal contamination[10] |
| Buchwald-Hartwig | Bromothiophenols, Amines, Dihaloarenes | Pd Catalyst, Ligands | 80-110°C | 70-95% | High efficiency (one-pot, 3-component), broad scope | High catalyst/ligand cost, metal contamination, air-sensitive[7] |
| Metal-Free | Cyclohexanones, Aminobenzenethiols | O₂ (air), KI/DMSO | 100-140°C | 60-85% | Sustainable, avoids metals, cheap materials[7][13] | Potentially limited substrate scope |
| Microwave-Assisted | Various | Same as parent method | High Temp, Short Time | Often higher | Drastically reduced reaction times, improved yields[14][15] | Requires specialized equipment, scalability challenges |
| Continuous-Flow | Various | Same as parent method | Optimized T & P | High, reproducible | Enhanced safety, scalability, process control[18] | High initial equipment cost |
Conclusion and Senior Scientist's Perspective
The synthesis of phenothiazines has evolved from the brute-force thermal methods of the 19th century to the highly sophisticated and controlled catalytic reactions of the 21st. The "best" method is not a universal designation but is instead dictated by the specific objective.
-
For Exploratory and Diversity-Oriented Synthesis: Modern cross-coupling reactions, particularly palladium-catalyzed multi-component strategies, offer unparalleled flexibility and scope for rapidly generating libraries of novel, complex analogues for screening.
-
For Process Development and Scale-Up: Metal-free routes are exceptionally promising due to their cost-effectiveness and the elimination of metal contamination concerns, a critical hurdle in pharmaceutical manufacturing. For established APIs, converting a batch synthesis to a continuous-flow process can offer significant long-term advantages in efficiency, safety, and product consistency.[18]
-
For Rapid Prototyping: Microwave-assisted synthesis is the clear winner for quickly testing hypotheses and preparing small quantities of target molecules in a university or early discovery lab setting.[19]
The future of phenothiazine synthesis will undoubtedly be shaped by the principles of green and sustainable chemistry. We anticipate further innovation in metal-free catalysis, the expansion of photocatalytic methods, and the increasing adoption of flow chemistry to create safer, more efficient, and environmentally benign pathways to this vital class of molecules.[20][21]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 10H-phenothiazin-2-ylcarbamate
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While the focus is often on discovery and innovation, the responsible management of chemical waste is a critical and non-negotiable aspect of the research lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 10H-phenothiazin-2-ylcarbamate, ensuring the safety of personnel, compliance with regulations, and the protection of our environment.
As a Senior Application Scientist, I have witnessed firsthand the critical need for clear, scientifically grounded procedures in the laboratory. This document is structured to provide not just a set of instructions, but a framework for understanding the "why" behind each step, empowering you to make informed decisions and foster a culture of safety within your team.
Understanding the Hazard Profile: Why Proper Disposal is Crucial
This compound is a compound that requires careful handling due to its potential health hazards. A review of its Safety Data Sheet (SDS) reveals the following key concerns[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
The toxicological properties of the parent compound, phenothiazine, also indicate potential for skin sensitization and harm to aquatic life with long-lasting effects[2][3]. These hazards underscore the necessity of preventing its release into the environment and ensuring that all waste is managed as hazardous.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste minimization and ends with documented, compliant disposal by a licensed professional service.
At the Bench: Immediate Waste Segregation
The foundation of safe disposal is laid at the point of generation. Adherence to these principles is essential to prevent accidental mixing of incompatible waste streams and to ensure the safety of all laboratory personnel.
Protocol for Waste Collection:
-
Designated Waste Container: Utilize a dedicated, clearly labeled, and chemically compatible waste container for all solid and liquid waste containing this compound. High-density polyethylene (HDPE) or glass containers with secure screw-top lids are recommended.
-
Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and any absorbent materials used for minor spills or cleaning.
-
Liquid Waste: Collect all solutions containing the compound, including reaction mixtures, purification fractions, and rinsates from cleaning glassware.
-
Labeling: Immediately upon starting a waste container, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 37711-29-8
-
The primary hazard(s): "Toxic," "Irritant"
-
The date accumulation started.
-
-
Segregation is Key: Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Based on the general reactivity of phenothiazines and carbamates, this waste should be kept separate from:
Storage in Satellite Accumulation Areas (SAAs)
Once a waste container is in use, it must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This ensures that hazardous waste is kept in a controlled and safe environment prior to its collection.
Key Requirements for SAAs:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Container Management: Waste containers must be kept closed at all times except when adding waste.
-
Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.
Preparing for Disposal: Final Steps and Documentation
When a waste container is full or is no longer being added to, it must be prepared for collection by a licensed hazardous waste disposal company.
Finalization Protocol:
-
Secure Closure: Ensure the container lid is tightly sealed to prevent any leaks or spills.
-
Complete the Label: Fill in the date the container was filled on the hazardous waste label.
-
Request Pickup: Contact your institution's EHS department to schedule a waste pickup. Provide them with all the information from the waste label.
-
Maintain Records: Keep a log of all hazardous waste generated and disposed of. This is often a regulatory requirement and is a good laboratory practice.
Spill Response and Decontamination: Managing Accidental Releases
In the event of a spill, a swift and informed response is critical to minimize exposure and environmental contamination.
Spill Cleanup Protocol
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate if Necessary: For large or unmanageable spills, or if you are unsure of the hazard, evacuate the area and contact your institution's emergency response team.
-
Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use absorbent materials like vermiculite, sand, or commercial spill pillows to create a dike around the spill to prevent it from spreading.
-
Absorb the Material:
-
For solid spills, carefully sweep up the material, avoiding the creation of dust. Dampening the solid with a small amount of an inert solvent like acetone can help to minimize dust.
-
For liquid spills, apply absorbent material from the outside of the spill inwards.
-
-
Collect and Dispose: Place all contaminated absorbent materials and any contaminated PPE into a designated hazardous waste container and label it appropriately as "Spill Debris" with the chemical name.
-
Decontaminate the Area: Clean the spill area with a detergent and water solution.
Equipment Decontamination
Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
Decontamination Procedure:
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Crucially, this rinsate must be collected and disposed of as hazardous waste.
-
Wash: Wash the equipment with a laboratory detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Dry: Allow the equipment to air dry completely before reuse or storage.
The Final Step: Compliant Disposal via Incineration
The recommended and most environmentally sound method for the final disposal of this compound is through a licensed chemical destruction facility via incineration[6][7].
Why Incineration?
Hazardous waste incinerators are designed to operate at high temperatures, ensuring the complete destruction of the chemical compound. These facilities are equipped with advanced pollution control systems, such as afterburners and scrubbers, to treat any harmful byproducts of combustion before they are released into the atmosphere[7]. The U.S. Environmental Protection Agency (EPA) sets strict standards for the operation of hazardous waste incinerators to ensure they achieve a high destruction and removal efficiency (DRE)[8][9][10].
Your institution's EHS department will have contracts with licensed and audited hazardous waste disposal vendors who are qualified to transport and incinerate this type of chemical waste in compliance with all federal, state, and local regulations.
Visualizing the Disposal Pathway
To provide a clear and concise overview of the decision-making process for the disposal of this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an ethically and environmentally responsible manner.
References
- Capot Chemical Co., Ltd. (2024). Ethyl (10-(3-chloropropanoyl)-10H-phenothiazin-2-yl)
-
Redox. (2022, March 3). Safety Data Sheet Phenothiazine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance Manual for Hazardous Waste Incinerator Permits. Retrieved from [Link]
- Aaron Chemicals LLC. (2025).
-
American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1981, January 23). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities: Proposed Rules. Federal Register, 46(15), 7682-7685.
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Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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University of Southern California Environmental Health & Safety. (n.d.). Spill Response and Clean-Up. Retrieved from [Link]
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Florida International University Environmental Health and Safety. (n.d.). Spill Response Procedures. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019, October 3). Standard Operating Procedure for Equipment Decontamination. Retrieved from [Link]
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Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Ethyl 10H-phenothiazin-2-ylcarbamate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 10H-phenothiazin-2-ylcarbamate (CAS: 37711-29-8)[1][2]. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in an understanding of its chemical properties and potential hazards.
Understanding the Risks: A Toxicological Overview
This compound is a heterocyclic compound containing both a phenothiazine and a carbamate functional group.[2] To appreciate the necessity of the safety protocols outlined, it is crucial to understand the potential hazards associated with these structural motifs.
-
Phenothiazine Core: The phenothiazine structure is common in many neuroleptic drugs and is known for its bioactivity.[3] Derivatives of phenothiazine can cause a range of adverse effects, including skin sensitization, and may cause organ damage through prolonged or repeated exposure.[3][4] Exposure to light can lead to photosensitivity, resulting in allergic reactions resembling sunburn. In cases of significant poisoning, symptoms can be severe, affecting the central nervous system and cardiovascular system.[5][6][7]
-
Carbamate Group: Carbamates are a class of compounds known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function.[8][9] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, which can result in a cholinergic toxidrome.[8][9] Symptoms of carbamate toxicity can include excessive salivation, lacrimation, urination, defecation, and in severe cases, respiratory distress and muscle weakness.[8][9][10] While the binding of carbamates to acetylcholinesterase is typically reversible, acute exposure can still be hazardous.[8]
The Safety Data Sheet (SDS) for this compound specifically identifies it as harmful if swallowed, a cause of skin and serious eye irritation, and a potential cause of respiratory irritation.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound, particularly in its powdered form, to prevent inhalation, dermal contact, and ocular exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use.[11] Use proper glove removal technique to avoid contaminating your skin.[11] For prolonged work or when handling larger quantities, consider double-gloving. |
| Eye Protection | Chemical safety goggles | Goggles provide a seal around the eyes and offer superior protection against dust particles and splashes compared to safety glasses.[12] If there is a significant splash risk, a face shield worn over goggles is recommended.[11][12] |
| Body Protection | Fully-fastened laboratory coat | A lab coat protects the skin and personal clothing from contamination.[13] For tasks with a higher risk of dust generation, consider a disposable gown for added protection. |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95 or P100) | Given that the compound is a powder and can cause respiratory irritation, a respirator is crucial when handling it outside of a certified chemical fume hood.[1][13] The choice of respirator should be based on a site-specific risk assessment. |
Safe Handling and Operational Plan
Minimizing the generation of airborne dust is the primary goal during the handling of powdered this compound.
Workflow for Weighing and Handling:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.[14] The work surface should be covered with absorbent bench paper to contain any potential spills.[14]
-
Weighing: To avoid fluctuations in balance readings and the dispersal of powder, it is recommended to either place the balance inside the fume hood or use the "tare" method.[14] The tare method involves pre-weighing a sealed container, adding the powder to the container inside the fume hood, and then re-weighing the sealed container outside the hood.[14]
-
Transfers: When transferring the powder, use a spatula and work carefully to minimize the creation of dust.[14] Keep containers closed whenever possible.[14]
-
Decontamination: After handling, decontaminate the work area using a wet wipe method to avoid aerosolizing any remaining powder.[14]
Spill and Emergency Procedures
In the event of a spill, it is important to act quickly and safely.
-
Small Spills: For small spills, carefully sweep up the material, avoiding dust creation, and place it in a suitable, closed container for disposal.[1][15]
-
Large Spills: For larger spills, evacuate the area and prevent entry. Ensure adequate ventilation. Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[16]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[1]
-
Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[17]
-
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
Waste Management Protocol:
Caption: Protocol for the disposal of waste containing this compound.
-
Segregation and Collection: Collect all waste in a dedicated, properly labeled, and sealed container.[18] Do not mix with other waste streams unless approved by your institution's EHS department.[18]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the CAS number.[18]
-
Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal company.[15][18] Some phenothiazine compounds may be suitable for incineration in a chemical incinerator equipped with an afterburner and scrubber.[16]
By adhering to these protocols, researchers can safely handle this compound, minimizing personal exposure and environmental impact.
References
- Vertex AI Search. (2024). MSDS of Ethyl (10-(3-chloropropanoyl)-10H-phenothiazin-2-yl)
- Redox. (2022).
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- MedlinePlus. (2023). Phenothiazine overdose.
- Extension Publications. (n.d.).
- CDH Fine Chemical. (n.d.).
- Wikipedia. (n.d.). Phenothiazine.
- Environment, Health & Safety, University of California, Berkeley. (n.d.).
- Alichem. (2025).
- NCBI Bookshelf. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Proper Disposal Procedures for Phenothiazine, 10-acetyl-, 5-oxide.
- BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of 7-methoxy-3H-phenothiazin-3-one.
- Pharmaffiliates. (n.d.). CAS No : 37711-29-8 | Product Name : Ethyl (10H-phenothiazin-2-yl)
- PubMed. (n.d.). Phenothiazine poisoning. A review of 48 cases.
- US EPA. (2025). Personal Protective Equipment for Pesticide Handlers.
- Journal of Pioneering Medical Sciences. (n.d.).
- CAMEO Chemicals - NOAA. (n.d.). PHENOTHIAZINE.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
